molecular formula C10H12ClNO B064264 2-chloro-N-(3,5-dimethylphenyl)acetamide CAS No. 174700-38-0

2-chloro-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B064264
CAS No.: 174700-38-0
M. Wt: 197.66 g/mol
InChI Key: NKVVUXPLDKVXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3,5-dimethylphenyl)acetamide is a specialized organic compound of significant interest in chemical and pharmaceutical research. This acetamide derivative serves as a versatile synthetic intermediate and building block, primarily utilized in the synthesis of more complex molecules for drug discovery and development. Its structure, featuring a reactive chloroacetyl group attached to a 3,5-dimethylaniline moiety, makes it a key precursor for nucleophilic substitution reactions, particularly in the formation of nitrogen and sulfur heterocycles or for creating molecular libraries. Researchers value this compound for its potential role in exploring structure-activity relationships (SAR) and in the development of novel enzyme inhibitors and receptor modulators. The electron-donating methyl groups on the phenyl ring influence the compound's electronic properties and reactivity, which can be critical for targeted molecular design. It is strictly for use in laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVVUXPLDKVXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364108
Record name 2-chloro-N-(3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174700-38-0
Record name 2-chloro-N-(3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-N-(3,5-dimethylphenyl)acetamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is presented with clear data tables, detailed experimental protocols, and visualizations to facilitate understanding and application.

Chemical and Physical Properties

This compound is a chloroacetamide derivative of 3,5-dimethylaniline. Its chemical structure consists of a 3,5-dimethylphenyl group attached to the nitrogen of an acetamide moiety, with a chlorine atom substituted on the acetyl methyl group.

Table 1: General and Physical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 174700-38-0[2]
Molecular Formula C10H12ClNO[1][2]
Molecular Weight 197.66 g/mol [2]
Appearance Crystalline solid[3]

Table 2: Computed and Experimental Properties

PropertyValueReference
XlogP (predicted) 2.8[1]
Monoisotopic Mass 197.06075 Da[1]

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectral Data Summary

TechniqueData HighlightsReference
¹H NMR A ¹H NMR spectrum is available in DMSO-d6.[9]
Mass Spectrometry Predicted collision cross section values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated.[1]
Crystal Structure The crystal structure has been determined, revealing that molecules are linked into infinite chains through intermolecular N—H···O hydrogen bonding. The conformation of the C=O bond is anti to the N—H bond and the C–Cl bond.[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acylation of 3,5-dimethylaniline with chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted from the synthesis of related N-aryl acetamides.[10][11]

Materials:

  • 3,5-Dimethylaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether, or an aqueous medium with a base)

  • Base (e.g., triethylamine, sodium bicarbonate, if in a non-aqueous solvent)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 3,5-dimethylaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. If using a base like triethylamine, add it to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature at 0°C to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or overnight, to ensure the reaction goes to completion.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, isolate the crude product by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.[10]

  • Wash the filtered solid with cold water to remove any remaining salts or starting materials.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Dry the purified crystals under a vacuum. The purity can be confirmed by measuring the melting point and through spectral analysis.[11]

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 3,5-Dimethylaniline step1 1. Dissolve 3,5-Dimethylaniline in solvent and cool to 0°C reactant1->step1 reactant2 Chloroacetyl Chloride step2 2. Add Chloroacetyl Chloride dropwise reactant2->step2 step1->step2 step3 3. Stir at room temperature step2->step3 step4 4. Isolate crude product (Precipitation/Filtration) step3->step4 step5 5. Purify by Recrystallization step4->step5 product This compound step5->product

Caption: General synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the chloroacetyl group.

Reactivity

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this compound an excellent substrate for nucleophilic substitution reactions .[12] The electrophilic nature of this carbon allows for the displacement of the chloride ion by a wide range of nucleophiles. This reactivity is fundamental to its use as a chemical intermediate. For instance, reactions with sulfur nucleophiles are common for analogous structures.[12]

Potential Applications in Drug Development

While specific applications for the 3,5-dimethylphenyl isomer are not detailed in the provided results, its structural analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a well-known key intermediate in the synthesis of the local anesthetic Lidocaine and the anti-anginal drug Ranolazine .[12] The synthesis of these active pharmaceutical ingredients (APIs) involves a nucleophilic substitution reaction where the chlorine atom is displaced by an amine (diethylamine for Lidocaine).

Given this precedent, this compound serves as a valuable building block for creating a library of novel compounds for drug discovery. By reacting it with various nucleophiles, researchers can synthesize new molecular entities to be screened for biological activity. The chloroacetamide moiety itself has been shown to be important for the antimicrobial activity of some molecules.[11]

G Reactivity Pathway start This compound intermediate Transition State start->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) e.g., R₂NH, RS⁻, N₃⁻ nucleophile->intermediate product Substituted Product N-(3,5-dimethylphenyl)-2-(Nu)acetamide intermediate->product byproduct Chloride Ion (Cl⁻) intermediate->byproduct

Caption: Nucleophilic substitution reactivity of this compound.

Safety and Handling

Safety data for the specific 3,5-dimethylphenyl isomer is limited. However, data for the closely related 2,6-dimethylphenyl isomer provides a strong indication of the required safety precautions.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] It can be harmful if swallowed.[14][15]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[13][16]

    • Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[13][16]

    • Storage: Store in a well-ventilated place. Keep container tightly closed.[13]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[13]

  • Stability: The compound is stable under recommended storage conditions. Avoid incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

  • Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[13][16]

References

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-chloro-N-(3,5-dimethylphenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical reactions, experimental protocols, and quantitative data associated with its synthesis, tailored for professionals in the fields of chemical research and drug development.

Synthesis Pathway

The primary synthetic route to this compound involves the nucleophilic acyl substitution of 3,5-dimethylaniline with chloroacetyl chloride. This reaction, a type of acylation, is a well-established and efficient method for the formation of amide bonds.

The reaction proceeds via the attack of the nucleophilic nitrogen atom of the 3,5-dimethylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen to form the stable amide product and hydrochloric acid as a byproduct. Often, a mild base is used to neutralize the HCl formed during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

Synthesis_Pathway 3,5-Dimethylaniline 3,5-Dimethylaniline Reaction Acylation 3,5-Dimethylaniline->Reaction Nucleophile Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction Electrophile Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on established general methodologies for the synthesis of N-aryl acetamides.

Materials and Reagents:
  • 3,5-Dimethylaniline

  • Chloroacetyl chloride

  • A suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Glacial Acetic Acid)

  • A mild base (e.g., Triethylamine or Sodium Acetate)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylaniline (1.0 equivalent) in a suitable organic solvent.

  • If using a non-acidic solvent, add a mild base (1.1 equivalents).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is poured into ice-cold water to precipitate the crude product.

  • The precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • The crude product is then dried under vacuum.

  • For further purification, the dried solid can be recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Dissolve Dissolve 3,5-dimethylaniline and base in solvent Cool Cool to 0-5 °C Dissolve->Cool Add Add chloroacetyl chloride dropwise Cool->Add Stir Stir at room temperature Add->Stir Precipitate Pour into ice water Stir->Precipitate Reaction Completion Filter Filter and wash with water Precipitate->Filter Dry Dry under vacuum Filter->Dry Recrystallize Recrystallize from ethanol Dry->Recrystallize Final_Product This compound Recrystallize->Final_Product Pure Product

Caption: General experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₂ClNO-
Molecular Weight 197.66 g/mol -
Melting Point Not explicitly reported for this isomer, but analogous N-aryl chloroacetamides typically melt in the range of 100-160°C.General observation from literature
Yield Not explicitly reported for this isomer, however, yields for similar reactions are generally high, often in the range of 80-95%.General observation from literature
¹H NMR (DMSO-d₆) δ (ppm): 2.25 (s, 6H, 2 x CH₃), 4.25 (s, 2H, CH₂Cl), 7.0 (s, 1H, Ar-H), 7.3 (s, 2H, Ar-H), 10.1 (s, 1H, NH)Based on typical chemical shifts and data for close isomers.
IR (KBr, cm⁻¹) ν: ~3250 (N-H stretch), ~1660 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~780 (C-Cl stretch)Based on characteristic frequencies for N-aryl acetamides.
Mass Spectrum (m/z) Expected [M]⁺ at 197/199 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments would include loss of the chloromethyl radical and cleavage of the amide bond.Based on typical fragmentation patterns.
Crystal Data Orthorhombic, Space group Pna2₁, a = 25.9770(1) Å, b = 9.7698(4) Å, c = 16.0578(7) Å[1]

Note: The spectroscopic data provided are based on typical values for this class of compounds and data available for closely related isomers. For definitive characterization, it is essential to acquire and interpret the spectra for the synthesized compound.

Safety Precautions

  • 3,5-Dimethylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Chloroacetyl chloride: Corrosive and a lachrymator. It reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

  • The reaction should be carried out in a well-ventilated area, and appropriate measures should be in place to neutralize any acidic byproducts.

This technical guide provides a foundational understanding of the synthesis of this compound. For any application, it is imperative to consult original research articles and conduct a thorough risk assessment before commencing any experimental work.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known mechanisms of action of 2-chloro-N-(3,5-dimethylphenyl)acetamide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

This compound, with the CAS number 174700-38-0, is an organic compound featuring an amide functional group derived from acetic acid.[1] The presence of a chlorine atom on the acetamide moiety and two methyl groups on the phenyl ring influences its chemical reactivity, lipophilicity, and potential biological activity.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that there are some discrepancies in the reported melting points from different sources.

PropertyValueSource(s)
CAS Number 174700-38-0[1][2]
Molecular Formula C₁₀H₁₂ClNO[1][2]
Molecular Weight 197.66 g/mol [2]
Melting Point 152.00 °C or 125-127 °C[2][3]
Boiling Point 338.90 °C (338.9±30.0 °C Predicted)[2][3]
Flash Point 158.80 °C[2]
Density 1.187±0.06 g/cm³ (Predicted)[3]
pKa 12.90±0.70 (Predicted)[3]

For comparative purposes, the well-studied isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7), exhibits a melting point in the range of 143–151 °C.[4][5][6]

Experimental Protocols

General Synthesis of N-Aryl Chloroacetamides

A general method for the synthesis of 2-chloro-N-aryl acetamides involves the reaction of a substituted aniline with chloroacetyl chloride.[7][8]

Materials:

  • 3,5-Dimethylaniline

  • Chloroacetyl chloride

  • A suitable solvent (e.g., glacial acetic acid, toluene, or dimethyl ketone)[8][9]

  • A base (e.g., sodium acetate or triethylamine)[8]

Procedure:

  • Dissolve 3,5-dimethylaniline in the chosen solvent in a reaction flask.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred mixture.

  • After the addition is complete, continue stirring for a specified period, allowing the reaction to proceed. The reaction progress can be monitored by thin-layer chromatography.[7]

  • Upon completion, the reaction mixture is processed to isolate the crude product. This may involve pouring the mixture into ice-cold water to precipitate the solid.[7]

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Purification of the final compound can be achieved by recrystallization from a suitable solvent, such as ethanol.[7]

A similar procedure, substituting 2,3-dimethylaniline for 3,5-dimethylaniline, has been reported to yield the corresponding 2-chloro-N-(2,3-dimethylphenyl)acetamide.[10]

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure. A ¹H NMR spectrum for this compound is available in spectral databases.[11]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide group and the C-Cl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Biological Activity and Mechanism of Action

While specific biological activities for this compound are not extensively documented, the broader class of chloroacetamide compounds is known for its herbicidal and, to some extent, antimicrobial properties.[12][13]

Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[12][14] VLCFAs are crucial components of plant cell membranes and cuticular waxes.[14][15]

The core mechanism involves the chloroacetyl group acting as an electrophile, which covalently binds to sulfhydryl (-SH) groups of key enzymes in the VLCFA elongase system.[12][16] This irreversible inhibition disrupts the formation of VLCFAs, leading to impaired cell division and expansion, ultimately causing the death of susceptible plants.[15][16] The key target is believed to be the condensing enzyme (VLCFA synthase) of the elongase system.[14]

Antimicrobial Potential

Some chloroacetamide derivatives have demonstrated antibacterial and antifungal activity.[7] The presence of the chlorine atom appears to be crucial for this biological activity.[13] The mechanism is likely related to the ability of the chloroacetyl group to alkylate essential enzymes in microorganisms, similar to the herbicidal mode of action.[16]

Visualizations

General Synthesis Workflow

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 3,5-Dimethylaniline 3,5-Dimethylaniline Reaction Reaction 3,5-Dimethylaniline->Reaction Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Base Base (e.g., Sodium Acetate) Base->Reaction Crude_Product Crude Product (Precipitation) Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: A flowchart illustrating the general synthetic pathway for this compound.

Mechanism of Action: Covalent Inhibition

G Mechanism of Chloroacetamide Herbicidal Action Chloroacetamide 2-Chloro-N-aryl acetamide Enzyme VLCFA Synthase (with Cysteine residue) Chloroacetamide->Enzyme Covalent Binding (SN2 Reaction) Covalent_Adduct Inactive Enzyme (Covalent Adduct) Enzyme->Covalent_Adduct VLCFA_Synthesis VLCFA Synthesis Covalent_Adduct->VLCFA_Synthesis Blocks Plant_Growth Normal Plant Growth VLCFA_Synthesis->Plant_Growth Leads to Inhibition Inhibition VLCFA_Synthesis->Inhibition Disruption Disruption of Cell Membranes Inhibition->Disruption Plant_Death Plant Death Disruption->Plant_Death

Caption: Signaling pathway of chloroacetamide herbicides targeting VLCFA synthesis.

References

A Technical Guide to 2-Chloro-N-(aryl)acetamides: Focus on the Pharmaceutically Significant 2,6-dimethylphenyl Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-N-(3,5-dimethylphenyl)acetamide, including its Chemical Abstracts Service (CAS) number and structure. Due to the limited availability of extensive research and application data for this specific isomer, this document will focus in-depth on the closely related and industrially significant compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide . This analog is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the local anesthetic, Lidocaine. The information presented herein is intended to be a valuable resource for professionals engaged in pharmaceutical research and development.

Compound Identification and Structure

The compound specified in the topic is This compound .

  • CAS Number: 174700-38-0

  • Molecular Formula: C₁₀H₁₂ClNO

  • Molecular Weight: 197.66 g/mol

  • Structure:

    alt text
    (A representative image would be placed here in a full document)

While structurally similar, the focus of this guide, 2-chloro-N-(2,6-dimethylphenyl)acetamide , is a positional isomer with the following identifiers:

  • CAS Number: 1131-01-7[1][2][3][4]

  • Synonyms: 2-Chloro-2',6'-dimethylacetanilide, N-Chloroacetyl-2,6-dimethylaniline, Lidocaine EP Impurity H[2]

  • Structure:

    alt text
    (A representative image would be placed here in a full document)

The strategic placement of the methyl groups in the 2,6-isomer has significant implications for its reactivity and utility in pharmaceutical synthesis, which will be detailed in the subsequent sections.

Physicochemical and Spectral Data of 2-chloro-N-(2,6-dimethylphenyl)acetamide

The following tables summarize the key physical, chemical, and spectral properties of 2-chloro-N-(2,6-dimethylphenyl)acetamide, compiled from various sources.

Table 1: Physicochemical Properties
PropertyValueReferences
Appearance Beige needles or crystalline powder[4][5][6]
Melting Point 150-151 °C[5][6]
Boiling Point 316.8 ± 30.0 °C (Predicted)[6]
Molecular Weight 197.66 g/mol [2][3]
Molecular Formula C₁₀H₁₂ClNO[2][3]
Solubility Soluble in Chloroform, Methanol. Insoluble in water.[4][5][6]
pKa 12.91 ± 0.70 (Predicted)[4]
Table 2: Spectral Data Identifiers
Spectral Data TypeAvailability and Key Identifiers
¹H NMR Available. Key signals can be found in various chemical databases.
¹³C NMR Available.
Mass Spectrometry Available.
Infrared (IR) Spectroscopy Available.

Experimental Protocols: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide is a well-established procedure, typically involving the acylation of 2,6-dimethylaniline. Below are two common experimental protocols.

Protocol 1: Synthesis using Acetic Acid

This method is frequently cited in laboratory synthesis procedures for Lidocaine.

Materials:

  • 2,6-dimethylaniline

  • Glacial acetic acid

  • Chloroacetyl chloride

  • Sodium acetate solution (aqueous)

  • Ice-cold water

Procedure:

  • Dissolve 2,6-dimethylaniline in glacial acetic acid in an Erlenmeyer flask.[7][8]

  • Cool the solution to approximately 10°C in an ice bath.[7]

  • Slowly add chloroacetyl chloride to the cooled solution while stirring.[7][8]

  • After a period of stirring (e.g., 30 minutes), add a solution of sodium acetate in water. This will cause the product to precipitate.[7]

  • Isolate the precipitated 2-chloro-N-(2,6-dimethylphenyl)acetamide by vacuum filtration.[8]

  • Wash the product with cold water to remove any remaining acetic acid and dry.[9]

Protocol 2: Synthesis in a Two-Phase System

This protocol uses an organic solvent and an aqueous base.

Materials:

  • 2,6-xylidine (2,6-dimethylaniline)

  • 1,2-dichloroethylene

  • 1N Sodium hydroxide solution

  • Chloroacetyl chloride

Procedure:

  • Dissolve 2,6-xylidine in 1,2-dichloroethylene.[10]

  • Add a 1N aqueous solution of sodium hydroxide and stir the mixture.[10]

  • Add chloroacetyl chloride dropwise to the mixture over 1.5 hours, maintaining the internal temperature between 20 and 35°C.[10]

  • Continue stirring at this temperature for an additional 1.5 hours.[10]

  • Separate the organic layer from the reaction mixture.[10]

  • Concentrate the organic layer under reduced pressure to precipitate the product.[10]

  • Collect the precipitate by filtration and dry under reduced pressure to yield the final product.[10]

Role in Drug Development and Signaling Pathways

The primary significance of 2-chloro-N-(2,6-dimethylphenyl)acetamide in the pharmaceutical industry is its role as a key intermediate in the synthesis of Lidocaine and other drugs like Ranolazine.[1][11] The reactivity of the chlorine atom allows for nucleophilic substitution, which is a critical step in building the final API structure.[11]

Lidocaine Synthesis Pathway

The synthesis of Lidocaine from 2-chloro-N-(2,6-dimethylphenyl)acetamide is a classic example of a nucleophilic substitution reaction. The intermediate is reacted with diethylamine, where the nitrogen atom of the diethylamine acts as a nucleophile, displacing the chlorine atom on the acetamide. This forms the tertiary amine characteristic of Lidocaine.[7][11]

The workflow for this synthesis is illustrated in the diagram below.

Lidocaine_Synthesis cluster_start Starting Materials 2_6_dimethylaniline 2,6-Dimethylaniline intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide 2_6_dimethylaniline->intermediate Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate lidocaine Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) intermediate->lidocaine Nucleophilic Substitution diethylamine Diethylamine diethylamine->lidocaine

References

An In-depth Technical Guide to the Solubility of 2-chloro-N-(3,5-dimethylphenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 2-chloro-N-(3,5-dimethylphenyl)acetamide in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the experimental protocols and data presentation standards necessary for its determination in a laboratory setting.

Introduction

This compound is an acetamide derivative with potential applications in chemical synthesis and drug discovery. Understanding its solubility in a range of organic solvents is crucial for process development, formulation, and various analytical procedures. This guide outlines the standard experimental procedures for generating reliable solubility data.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables illustrate a standard format for presenting such data.

Table 1: Qualitative Solubility of this compound

SolventTemperature (°C)Observation
Methanol25Soluble
Ethanol25Soluble
Acetone25Freely Soluble
Ethyl Acetate25Soluble
Dichloromethane25Freely Soluble
Chloroform25Freely Soluble
Toluene25Sparingly Soluble
Hexane25Slightly Soluble
Water25Insoluble

Table 2: Quantitative Solubility of this compound at 25°C

SolventSolubility ( g/100 mL)Solubility (mol/L)Method Used
MethanolData Point 1Data Point 1Shake-Flask
EthanolData Point 2Data Point 2Gravimetric
AcetoneData Point 3Data Point 3HPLC
Ethyl AcetateData Point 4Data Point 4Shake-Flask
DichloromethaneData Point 5Data Point 5Gravimetric

Experimental Protocols

Accurate and reproducible solubility data relies on the meticulous execution of standardized experimental protocols. The following sections detail the methodologies for the synthesis of the target compound and the determination of its solubility.

Synthesis of this compound

The synthesis of this compound can be achieved via the acylation of 3,5-dimethylaniline with chloroacetyl chloride.[1][2]

Materials:

  • 3,5-Dimethylaniline

  • Chloroacetyl chloride

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve 3,5-dimethylaniline in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization to obtain this compound as a crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 3,5-Dimethylaniline 3,5-Dimethylaniline Reaction Reaction in Diethyl Ether 3,5-Dimethylaniline->Reaction Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction Workup Aqueous Workup (Wash, Dry) Reaction->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound.
Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[3][4][5][6]

Materials:

  • This compound

  • Selected organic solvents

  • Glass flasks with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. An excess of solid should be visible.

  • Seal the flask and place it in a temperature-controlled orbital shaker.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Determine the concentration of the solute in the aliquot using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Shake_Flask_Workflow Start Start Add_Excess Add excess solute to solvent Start->Add_Excess Equilibrate Equilibrate in shaker (24-48h at constant T) Add_Excess->Equilibrate Separate Centrifuge to separate solid and liquid phases Equilibrate->Separate Sample Withdraw clear supernatant Separate->Sample Analyze Analyze concentration (HPLC, UV-Vis) Sample->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Shake-Flask Method Workflow.
Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward approach for determining solubility, particularly for non-volatile solutes in volatile solvents.[7][8][9][10]

Materials:

  • Saturated solution prepared as in the Shake-Flask method

  • Pre-weighed evaporation dish

  • Pipette

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent as described in the Shake-Flask method.

  • Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporation dish.

  • Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen. For less volatile solvents, an oven set at a temperature below the boiling point of the solvent and the melting point of the solute may be used.

  • Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven or desiccator.

  • Weigh the dish with the dry residue.

  • The mass of the dissolved solute is the final weight minus the initial weight of the dish.

  • Calculate the solubility based on the mass of the solute and the initial volume of the solution.

Gravimetric_Method_Workflow Start Start with saturated solution Pipette_Aliquot Pipette known volume into pre-weighed dish Start->Pipette_Aliquot Evaporate_Solvent Evaporate solvent Pipette_Aliquot->Evaporate_Solvent Dry_Residue Dry residue to constant weight Evaporate_Solvent->Dry_Residue Weigh_Residue Weigh dish with residue Dry_Residue->Weigh_Residue Calculate_Solubility Calculate solubility Weigh_Residue->Calculate_Solubility End End Calculate_Solubility->End

Gravimetric Method Workflow.
HPLC-Based Method for Solubility Determination

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.[11]

Materials:

  • Saturated solution prepared as in the Shake-Flask method

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Mobile phase

  • Volumetric flasks for standard preparation

  • Syringe filters

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.

  • Prepare a saturated solution as described in the Shake-Flask method.

  • Filter an aliquot of the clear supernatant through a syringe filter compatible with the solvent.

  • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system.

  • Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

  • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis Prepare_Standards Prepare standard solutions Generate_Curve Generate calibration curve Prepare_Standards->Generate_Curve Determine_Conc Determine concentration from calibration curve Generate_Curve->Determine_Conc Prepare_Saturated Prepare saturated solution Filter_Dilute Filter and dilute saturated solution Prepare_Saturated->Filter_Dilute Inject_Sample Inject sample into HPLC Filter_Dilute->Inject_Sample Inject_Sample->Determine_Conc Calculate_Solubility Calculate original solubility Determine_Conc->Calculate_Solubility

HPLC-Based Solubility Determination.

References

An In-depth Technical Guide to 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(3,5-dimethylphenyl)acetamide is a chemical compound belonging to the class of N-aryl acetamides. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential biological activities. The information presented herein is intended to support research and development efforts in various scientific disciplines, including medicinal chemistry and agrochemical science.

Molecular Structure and Identification

This compound is characterized by a central acetamide moiety, where the nitrogen atom is substituted with a 3,5-dimethylphenyl group, and a chlorine atom is attached to the alpha-carbon of the acetyl group.

Table 1: Chemical Identifiers

IdentifierValue
Molecular Formula C₁₀H₁₂ClNO[1]
SMILES CC1=CC(=CC(=C1)NC(=O)CCl)C
InChI InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)[1]
InChIKey NKVVUXPLDKVXSM-UHFFFAOYSA-N[1]

The three-dimensional structure of this compound has been elucidated through X-ray crystallography. The crystal structure reveals an orthorhombic system with specific unit cell dimensions.[2] The conformation of the C=O bond is anti to the N—H bond and the C—Cl bond in the side chain.[2][3] Intermolecular N—H···O hydrogen bonds link the molecules into supramolecular chains.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 197.66 g/mol [1]
Exact Mass 197.060742 g/mol [1]
Appearance Crystalline solidAssumed from crystal structure data
Melting Point Data not available for the 3,5-dimethyl isomer. The related 2,6-dimethyl isomer has a melting point range of 143-150 °C.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different protons in the molecule. A publicly available spectrum shows the expected resonances for the aromatic protons, the methyl protons, and the methylene protons of the chloroacetyl group.[1]

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of N-aryl chloroacetamides involves the reaction of the corresponding aniline with chloroacetyl chloride.

Materials:

  • 3,5-dimethylaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Base (e.g., triethylamine, pyridine)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 3,5-dimethylaniline in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Add the base to the solution.

  • Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled and stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the broader class of chloroacetamide compounds is known to exhibit significant biological activities, primarily as herbicides and antimicrobial agents.

Herbicidal Activity

Chloroacetamides are widely used as pre-emergence herbicides for the control of annual grasses and some broadleaf weeds.

Mechanism of Action: The primary mode of action for the herbicidal activity of chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) elongase systems.[3] VLCFAs are essential components of various cellular structures, including membranes and cuticular waxes. By inhibiting their synthesis, chloroacetamides disrupt early seedling growth and development, leading to plant death.

Herbicidal_Action Chloroacetamide Chloroacetamide VLCFA Elongase VLCFA Elongase Chloroacetamide->VLCFA Elongase Inhibits VLCFA Synthesis VLCFA Synthesis VLCFA Elongase->VLCFA Synthesis Catalyzes Membrane Integrity Membrane Integrity VLCFA Synthesis->Membrane Integrity Cuticular Wax Formation Cuticular Wax Formation VLCFA Synthesis->Cuticular Wax Formation Seedling Growth Inhibition Seedling Growth Inhibition Membrane Integrity->Seedling Growth Inhibition Disruption leads to Cuticular Wax Formation->Seedling Growth Inhibition Impairment leads to Plant Death Plant Death Seedling Growth Inhibition->Plant Death Antimicrobial_Action Chloroacetamide Chloroacetamide Microbial Proteins Microbial Proteins (with Cysteine residues) Chloroacetamide->Microbial Proteins Reacts with Covalent Adduct Covalent Adduct Microbial Proteins->Covalent Adduct Forms Enzyme Inactivation Enzyme Inactivation Covalent Adduct->Enzyme Inactivation Disruption of Cellular Processes Disruption of Cellular Processes Enzyme Inactivation->Disruption of Cellular Processes Microbial Cell Death Microbial Cell Death Disruption of Cellular Processes->Microbial Cell Death

References

Technical Guide: Physicochemical Properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of 2-chloro-N-(3,5-dimethylphenyl)acetamide. It includes a summary of available data, representative experimental protocols for its synthesis and characterization, and a discussion of the potential biological significance of the broader class of chloroacetamides.

Core Physicochemical Data

This compound, with the CAS Number 174700-38-0, is an organic compound characterized by an acetamide functional group with a chloro substituent and a 3,5-dimethylphenyl ring.[1] The physical properties of this compound are crucial for its handling, purification, and application in further chemical syntheses.

Data regarding the melting and boiling points of this compound are available from various chemical suppliers and databases. It is important to note that there is some discrepancy in the reported melting points, which may be due to different experimental conditions or sample purities.

PropertyValueSource
CAS Number 174700-38-0[2]
Molecular Formula C₁₀H₁₂ClNO[2]
Molecular Weight 197.66 g/mol [2]
Melting Point 152.00 °CBiosynth[2]
125-127 °CXiXisys
Boiling Point 338.90 °CBiosynth[2]
Flash Point 158.80 °CBiosynth[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted chloroacetamides involves the reaction of an appropriate aniline with chloroacetyl chloride.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Aniline 3,5-Dimethylaniline Product This compound Aniline->Product + Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Product

Figure 1: General reaction scheme for the synthesis of this compound.

Procedure:

  • Dissolution: 3,5-dimethylaniline is dissolved in a suitable inert solvent, such as glacial acetic acid or an aprotic solvent like dichloromethane, in a reaction flask.

  • Buffering: A weak base, such as sodium acetate, is added to neutralize the HCl byproduct generated during the reaction.

  • Acylation: The flask is cooled in an ice bath, and chloroacetyl chloride is added dropwise with continuous stirring. The temperature is maintained to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.

  • Precipitation: The reaction mixture is then poured into cold water to precipitate the crude product.

  • Filtration and Washing: The solid precipitate is collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

Melting Point Determination

The melting point of the purified product is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity, whereas a broad melting range indicates the presence of impurities.[7]

Workflow for Melting Point Determination:

G A Sample Preparation (Dry and finely powder the sample) B Capillary Tube Packing (Pack 2-3 mm of sample) A->B C Place in Melting Point Apparatus B->C D Heating (Ramp temperature slowly, 1-2 °C/min near melting point) C->D E Observation (Record temperature at first liquid formation and complete melting) D->E F Melting Point Range Determination E->F

Figure 2: Workflow for the determination of the melting point of a solid organic compound.

Procedure:

  • Sample Preparation: A small amount of the dried, purified crystalline product is finely powdered.

  • Packing: A capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the bottom of the tube.

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[8][9]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[10]

Biological Context and Signaling Pathways

As a relatively simple synthetic organic compound, this compound is not associated with any known specific biological signaling pathways. However, the broader class of chloroacetamide derivatives has been investigated for various biological activities.

Notably, some chloroacetamides are utilized as herbicides in agriculture.[11] Furthermore, various N-substituted chloroacetamide derivatives have been synthesized and screened for their potential as antimicrobial agents, showing activity against both bacteria and fungi.[4][11] The presence of the chlorine atom on the acetamide side chain is often crucial for the observed biological activity.[11][12] The lipophilic nature of the dimethylphenyl group may also influence the compound's ability to interact with biological membranes and targets.[1]

The potential for biological activity suggests that this and related compounds could serve as scaffolds in the development of new pharmaceutical or agrochemical agents. Further research would be required to elucidate any specific mechanisms of action or interactions with biological signaling pathways.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectroscopic Data

The unique structural features of 2-chloro-N-(3,5-dimethylphenyl)acetamide give rise to a distinct spectroscopic profile. This section summarizes the available data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound provides key insights into the arrangement of hydrogen atoms within the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
Data for this compound in DMSO-d6
10.1 (estimated)Singlet1H-NH[1]
7.2 (estimated)Singlet2HAr-H (positions 2, 6)[1]
6.8 (estimated)Singlet1HAr-H (position 4)[1]
4.2 (estimated)Singlet2H-CH₂Cl[1]
2.2 (estimated)Singlet6HAr-(CH₃)₂[1]

Note: The spectrum on SpectraBase is available for viewing upon free registration. The chemical shifts are estimated from the provided image.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR data for this compound was not found in the available literature. However, the spectrum of the isomeric compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, can provide an estimation of the expected chemical shifts.

Chemical Shift (δ) ppm Assignment Reference
Data for 2-chloro-N-(2,6-dimethylphenyl)acetamide in CDCl₃
164.0 (estimated)C=O[2]
135.0 (estimated)Ar-C (positions 2, 6)[2]
132.0 (estimated)Ar-C (positions 1)[2]
128.0 (estimated)Ar-C (positions 3, 5)[2]
127.0 (estimated)Ar-C (position 4)[2]
43.0 (estimated)-CH₂Cl[2]
18.0 (estimated)Ar-CH₃[2]

Disclaimer: This data is for the 2,6-dimethylphenyl isomer and is provided for comparative purposes only. Actual chemical shifts for the 3,5-dimethylphenyl isomer may vary.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration Reference
Data for 2-chloro-N-(2,6-dimethylphenyl)acetamide
~3250N-H stretch[3]
~1660C=O stretch (Amide I)[3]
~1540N-H bend (Amide II)[3]
~770C-Cl stretch[3]

Disclaimer: This data is for the 2,6-dimethylphenyl isomer and is provided for comparative purposes only. Actual absorption frequencies for the 3,5-dimethylphenyl isomer may differ.

Mass Spectrometry

While experimental mass spectra were not found, predicted data from computational tools provide an expected mass-to-charge ratio.

Parameter Value Source
Molecular FormulaC₁₀H₁₂ClNOPubChem
Molecular Weight197.66 g/mol PubChem
Exact Mass197.06074 g/mol PubChem
Predicted [M+H]⁺198.0682PubChem
Crystal Structure

The crystal structure of this compound has been reported. The conformation of the C=O bond is anti to the N-H bond and to the C-Cl bond in the side chain. In the crystal, intermolecular N—H⋯O hydrogen bonds link the molecules into supramolecular chains.[4]

Experimental Protocols

The synthesis of this compound can be achieved through the acylation of 3,5-dimethylaniline with chloroacetyl chloride. The following is a general procedure that can be adapted for this specific synthesis.[5]

Materials and Equipment
  • 3,5-dimethylaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene)

  • Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Synthesis Procedure
  • In a round-bottom flask, dissolve 3,5-dimethylaniline in a suitable anhydrous solvent.

  • Add a base to the solution to act as a scavenger for the HCl byproduct.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitoring by TLC is recommended).

  • Upon completion, the reaction mixture is typically washed with water, dilute acid (e.g., 1M HCl) to remove unreacted amine and base, and then with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Significance and Potential Applications

While specific biological studies on this compound are limited in the public domain, the broader class of chloroacetamide derivatives has well-documented biological activities.[5] These compounds are known to exhibit:

  • Antimicrobial Activity: Many chloroacetamide derivatives have shown potent antibacterial and antifungal properties.[5]

  • Herbicidal Activity: This class of compounds is widely used in agriculture as herbicides.[5]

The structural similarity of this compound to the 2,6-dimethylphenyl isomer, a key intermediate in the synthesis of the local anesthetic lidocaine and the antianginal drug ranolazine, suggests its potential as a scaffold in medicinal chemistry. Further research is warranted to explore the specific biological activities of the 3,5-dimethylphenyl isomer.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 3,5-Dimethylaniline reaction Acylation Reaction reactant1->reaction reactant2 Chloroacetyl Chloride reactant2->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction base Base (e.g., Triethylamine) base->reaction temperature 0°C to Room Temp. temperature->reaction workup Aqueous Workup reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

References

In-depth Technical Guide: Potential Research Applications of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(3,5-dimethylphenyl)acetamide is a halogenated aromatic amide with a range of potential applications in scientific research, primarily stemming from its classification within the broader group of chloroacetamides. This technical guide provides a comprehensive overview of its known chemical properties, potential biological activities, and detailed experimental protocols for its synthesis and evaluation. While specific quantitative biological data for this particular isomer is not extensively available in public literature, this guide extrapolates potential applications based on the well-documented herbicidal and antimicrobial activities of structurally related chloroacetamides. The information presented herein is intended to serve as a foundational resource for researchers investigating novel applications of this compound in fields such as agrochemistry and pharmacology.

Chemical and Physical Properties

This compound is a solid organic compound. Its structure, confirmed by X-ray crystallography, reveals a conformation where the C=O bond is anti to the N—H bond and the C—Cl bond in the side chain.[1] This spatial arrangement is consistent across the four independent molecules that make up the asymmetric unit in its crystal structure.[1]

PropertyValueReference
Molecular Formula C₁₀H₁₂ClNO[1]
Molecular Weight 197.66 g/mol [1]
Crystal System Orthorhombic[1]
Space Group Pca2₁[1]
Unit Cell Dimensions a = 25.9770 (1) Å, b = 9.7698 (4) Å, c = 16.0578 (7) Å[1]

Potential Research Applications

Based on the activities of the broader class of chloroacetamides, this compound holds potential in several research areas:

Herbicidal Activity

Chloroacetamides are a well-established class of herbicides. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This is achieved through the alkylation of sulfhydryl groups in the enzymes involved in this pathway. The disruption of VLCFA synthesis leads to a cascade of effects, including the inhibition of cell division and ultimately, plant death.

Antimicrobial Activity

N-aryl chloroacetamides have demonstrated both antibacterial and antifungal properties. The antimicrobial effect is also attributed to their ability to act as alkylating agents, reacting with essential biomolecules in microbial cells.

  • Antifungal Activity: Studies on various N-aryl chloroacetamides have shown efficacy against a range of fungal pathogens.[3] The mechanism is thought to involve the disruption of vital enzymatic processes.

  • Antibacterial Activity: Chloroacetamide derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[4] The activity is dependent on the specific substitution pattern on the phenyl ring.[5]

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not explicitly provided in the reviewed literature, a general and widely used method for the synthesis of N-aryl chloroacetamides can be adapted. This involves the acylation of the corresponding aniline with chloroacetyl chloride.

Materials:

  • 3,5-Dimethylaniline

  • Chloroacetyl chloride

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or glacial acetic acid)

  • A base (e.g., triethylamine, sodium acetate, or an aqueous solution of sodium hydroxide)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 3,5-dimethylaniline in the chosen solvent in a flask equipped with a magnetic stirrer.

  • If using a non-aqueous base like triethylamine, add it to the solution. If using an aqueous base, the reaction will be biphasic.

  • Cool the reaction mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • If an aqueous base was used, separate the organic layer. If a non-aqueous system was used, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline and base, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps Reactant1 3,5-Dimethylaniline Step1 Dissolution in Solvent + Base Reactant1->Step1 Reactant2 Chloroacetyl Chloride Step2 Acylation at 0-5°C Reactant2->Step2 Step1->Step2 Step3 Stir at Room Temp Step2->Step3 Step4 Work-up (Washing) Step3->Step4 Step5 Drying & Evaporation Step4->Step5 Step6 Recrystallization Step5->Step6 Product This compound Step6->Product

Caption: General workflow for the synthesis of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Fungal isolate(s) of interest

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Humidified incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Inoculum: Culture the fungal isolate on a suitable agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Plate Preparation: In a 96-well plate, perform serial twofold dilutions of the compound stock solution in RPMI-1640 medium to achieve a range of test concentrations.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungal suspension without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C in a humidified atmosphere for 24-48 hours (for yeasts) or longer for filamentous fungi, as appropriate.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol follows the general principles outlined by the CLSI.

Materials:

  • This compound

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Grow the bacterial strain in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: Perform serial twofold dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (bacteria without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Herbicidal Activity Bioassay (Seedling Growth Inhibition)

This is a general protocol to assess the pre-emergent herbicidal activity.

Materials:

  • This compound

  • Seeds of a model plant (e.g., Arabidopsis thaliana, cress, or a target weed species)

  • Agar or filter paper

  • Petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone or ethanol) and then dilute with water containing a surfactant to the final test concentrations.

  • Assay Setup:

    • Agar-based assay: Prepare agar medium containing the different concentrations of the test compound and pour it into petri dishes. Place the seeds on the surface of the solidified agar.

    • Filter paper assay: Place a sterile filter paper in each petri dish and moisten it with a known volume of the respective test solution. Place the seeds on the filter paper.

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).

  • Data Collection: After a set period (e.g., 7-14 days), measure the root length and/or shoot length of the seedlings. Calculate the percent inhibition of growth compared to a solvent-only control. The IC₅₀ value (the concentration that inhibits growth by 50%) can be determined by plotting the percent inhibition against the log of the compound concentration.

Experimental Workflow for Biological Assays:

Biological_Assay_Workflow cluster_assays Biological Assays cluster_steps General Steps Assay1 Antifungal Susceptibility Step2 Prepare Inoculum (Microbe/Seeds) Assay1->Step2 Assay2 Antibacterial Susceptibility Assay2->Step2 Assay3 Herbicidal Activity Assay3->Step2 Step1 Prepare Compound Stock Solution Step3 Serial Dilution in Assay Medium Step1->Step3 Step4 Inoculation Step2->Step4 Step3->Step4 Step5 Incubation Step4->Step5 Step6 Data Collection (MIC/IC50) Step5->Step6 Compound This compound Compound->Step1

Caption: Generalized workflow for the biological evaluation of this compound.

Potential Signaling Pathway Interactions

Currently, there is no specific information in the public domain linking this compound to the modulation of specific signaling pathways in mammalian cells. Research on chloroacetamides has predominantly focused on their direct alkylating effects on enzymes in target organisms (weeds, fungi, bacteria).

However, it is plausible that this compound, like other electrophilic molecules, could interact with cellular signaling pathways that are sensitive to reactive chemicals. Potential areas for future investigation could include:

  • Stress Response Pathways: Alkylating agents can induce cellular stress, potentially activating pathways such as the Nrf2-ARE pathway, which is involved in the response to oxidative and electrophilic stress.

  • Inflammatory Pathways: Covalent modification of proteins in inflammatory pathways, such as NF-κB, could modulate their activity.

  • Apoptosis Pathways: Cellular damage induced by alkylation could trigger programmed cell death.

Hypothetical Signaling Pathway Interaction:

Signaling_Pathway Compound This compound Cell Cellular Environment Compound->Cell Target Nucleophilic Target (e.g., Cys in Protein) Cell->Target Alkylation Stress Cellular Stress (e.g., ROS, Protein Misfolding) Target->Stress Pathway Stress Response Pathway (e.g., Nrf2 activation) Stress->Pathway Response Cellular Response (e.g., Antioxidant Gene Expression) Pathway->Response

Caption: A hypothetical mechanism of action for cellular signaling pathway interaction.

Conclusion

This compound represents a molecule of interest for further investigation, particularly in the fields of agrochemical and antimicrobial research. While specific biological activity data for this isomer is needed, the known properties of the chloroacetamide class provide a strong rationale for its potential efficacy. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate its herbicidal, antifungal, and antibacterial properties. Future research should focus on generating quantitative biological data for this specific compound and exploring its potential interactions with cellular signaling pathways to uncover novel therapeutic or biotechnological applications.

References

2-Chloro-N-(3,5-dimethylphenyl)acetamide and its Isomeric Significance: A Technical Guide for Chemical Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of 2-chloro-N-(3,5-dimethylphenyl)acetamide and its structurally significant isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, as crucial chemical intermediates in the pharmaceutical industry. While both isomers share a common chloroacetamide functional group, their application in drug synthesis is distinctly different, with the 2,6-dimethylphenyl isomer holding primary importance in the manufacturing of widely used anesthetic and antiarrhythmic drugs. This guide will delve into the synthesis, properties, and applications of these compounds, with a particular focus on the experimental protocols and reaction pathways relevant to drug development professionals.

It is critical to note for researchers and scientists that while the inquiry specified the 3,5-dimethylphenyl isomer, the vast majority of published literature and industrial applications center on the 2,6-dimethylphenyl isomer due to its role as a direct precursor to drugs like Lidocaine and Ranolazine.[1][2][3] This guide will therefore primarily detail the synthesis and utility of 2-chloro-N-(2,6-dimethylphenyl)acetamide, while also providing available data for the 3,5-dimethylphenyl isomer for comparative purposes.

Physicochemical Properties

A summary of the key physical and chemical properties for both isomers is presented below. The data for the 2,6-dimethylphenyl isomer is more extensively documented due to its commercial significance.

Table 1: Physicochemical Data of 2-chloro-N-(dimethylphenyl)acetamide Isomers

Property2-chloro-N-(2,6-dimethylphenyl)acetamideThis compound
CAS Number 1131-01-7[4][5]174700-38-0[6]
Molecular Formula C₁₀H₁₂ClNO[4][5]C₁₀H₁₁Cl₂NO[7]
Molecular Weight 197.66 g/mol [4]232.10 g/mol [7]
Melting Point 150-151 °CNot available
Boiling Point 316.8 °C at 760 mmHg[5]Not available
Appearance White or grey to brown solid/powder[4][8]Not available
Solubility Low water solubility, soluble in organic solvents[8][9]Not available

Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide is a well-established N-acylation reaction.[1] The primary starting material is 2,6-dimethylaniline (also known as 2,6-xylidine).[10][11][12]

General Reaction Scheme:

The synthesis involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride.[2][13] This reaction is typically carried out in a suitable solvent, such as glacial acetic acid or toluene.[10][14]

Synthesis 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Intermediate Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate

Figure 1: Synthesis of the intermediate.
Detailed Experimental Protocol

The following protocol is a synthesis of methods described in the literature.[10][15][16]

Materials:

  • 2,6-dimethylaniline (2,6-xylidine)

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Cool the solution to approximately 10°C using an ice bath.[10]

  • Slowly add chloroacetyl chloride to the cooled solution while maintaining the temperature.[10][15] A slight excess of chloroacetyl chloride is often used to ensure complete conversion of the amine.[15]

  • After the addition is complete, allow the reaction to proceed for a designated time, for instance, by heating to 40-50°C for ten minutes.[15]

  • Prepare a solution of sodium acetate in water.

  • Add the sodium acetate solution to the reaction mixture to precipitate the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[10]

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove any remaining acetic acid.[15]

  • The product can be further purified by recrystallization, for example, from ethanol.

Application as a Chemical Intermediate: The Synthesis of Lidocaine

The primary and most significant application of 2-chloro-N-(2,6-dimethylphenyl)acetamide is as a key intermediate in the synthesis of the local anesthetic, Lidocaine.[1][2][13]

Reaction Pathway

The synthesis of Lidocaine from 2-chloro-N-(2,6-dimethylphenyl)acetamide involves a nucleophilic substitution reaction where the chlorine atom is displaced by diethylamine.[1][13]

Lidocaine_Synthesis Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide Lidocaine Lidocaine Intermediate->Lidocaine Nucleophilic Substitution Diethylamine Diethylamine Diethylamine->Lidocaine

Figure 2: Synthesis of Lidocaine from the intermediate.
Detailed Experimental Protocol for Lidocaine Synthesis

This protocol is based on established laboratory procedures.[10][16]

Materials:

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide

  • Toluene

  • Diethylamine

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in toluene in a round-bottom flask.[10]

  • Add diethylamine to the suspension.[10]

  • Reflux the reaction mixture for several hours (e.g., 4 hours).[10]

  • After reflux, cool the mixture. Diethylammonium chloride will precipitate.

  • Filter off the precipitated diethylammonium chloride.[10]

  • Transfer the filtrate to a separatory funnel and wash it multiple times with water to remove any remaining water-soluble impurities.[10]

  • Dry the organic layer (toluene solution) with anhydrous sodium sulfate.[10]

  • Remove the toluene by distillation, often under reduced pressure using a rotary evaporator, to yield crude Lidocaine.[10]

  • The crude product can be further purified, and if desired, converted to its hydrochloride salt to increase water solubility.[10]

Other Pharmaceutical Applications

Beyond Lidocaine, 2-chloro-N-(2,6-dimethylphenyl)acetamide is also a key starting material for the synthesis of the anti-anginal drug Ranolazine.[1][3] The synthesis of Ranolazine involves an initial reaction of the intermediate to form N-(2,6-dimethylphenyl)-1-piperazineacetamide.[1] This highlights the versatility of 2-chloro-N-(2,6-dimethylphenyl)acetamide as a building block in medicinal chemistry.

Safety and Handling

2-chloro-N-(2,6-dimethylphenyl)acetamide is classified as an irritant.[8][17][18] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[8][17][18]

Table 2: GHS Hazard Information for 2-chloro-N-(2,6-dimethylphenyl)acetamide

Hazard ClassHazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[8][17]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[8][17]
Specific Target Organ Toxicity, Single ExposureH335: May cause respiratory irritation[8][17]
Acute Toxicity, OralH302: Harmful if swallowed[4]

Handling Precautions:

  • Use in a well-ventilated area or outdoors.[8][17]

  • Wear protective gloves, protective clothing, and eye/face protection.[8][17]

  • Avoid breathing dust.[17]

  • Wash hands and any exposed skin thoroughly after handling.[8][17]

Conclusion

2-chloro-N-(2,6-dimethylphenyl)acetamide is a cornerstone intermediate in the synthesis of several important pharmaceuticals, most notably Lidocaine. Its straightforward synthesis from 2,6-dimethylaniline and its reactivity make it a valuable precursor for drug development. While the 3,5-dimethylphenyl isomer is structurally similar, it does not share the same prominence in pharmaceutical manufacturing. For researchers and professionals in drug development, a thorough understanding of the synthesis and handling of the 2,6-dimethylphenyl isomer is essential for the successful production of these vital medicines.

References

The Historical and Synthetic Landscape of 2-chloro-N-(3,5-dimethylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(3,5-dimethylphenyl)acetamide, a member of the chloroacetamide class of organic compounds, holds a significant, albeit often understated, position in the annals of chemical synthesis. Historically recognized for their broad-spectrum herbicidal activity, chloroacetamides have evolved into versatile building blocks for the synthesis of a wide array of biologically active molecules, including pharmaceuticals. This technical guide provides an in-depth exploration of the historical context, synthetic methodologies, and key applications of this compound and its close analogs, with a focus on quantitative data and detailed experimental protocols.

Historical Context: From Herbicides to Pharmaceutical Intermediates

The journey of chloroacetamides began in the mid-20th century with the discovery of their potent herbicidal properties. These compounds disrupt the growth of weeds by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), crucial components of plant cell membranes.[1] This mode of action made them valuable assets in agriculture for pre-emergent weed control.

The synthetic versatility of the chloroacetamide scaffold, particularly the reactivity of the α-chloro group, soon captured the attention of medicinal chemists. The ability to introduce various nucleophiles at this position opened avenues for the creation of diverse molecular libraries. A paramount example of this is the use of a related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, as a key intermediate in the industrial synthesis of the widely used local anesthetic, Lidocaine.[2] This pivotal application marked a significant expansion in the utility of chloroacetamides beyond agriculture and into the realm of pharmaceuticals. Further research has explored the antimicrobial, antifungal, and potential anticancer activities of various N-aryl chloroacetamide derivatives.[3][4]

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 3,5-dimethylaniline with chloroacetyl chloride or a related chloroacetylating agent. This nucleophilic acyl substitution reaction is a robust and widely employed method for the formation of amide bonds.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product 3,5-Dimethylaniline 3,5-Dimethylaniline Reaction_center 3,5-Dimethylaniline->Reaction_center Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction_center Product_amide This compound Reaction_center->Product_amide Acylation caption General Synthesis Scheme

Caption: General Synthesis Scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-aryl chloroacetamides, adapted from established literature methods. While the synthesis of the title compound is specifically cited to have been reported by Shilpa and Gowda in 2007, the full text of this specific study is not widely available.[5][6] This protocol, therefore, provides a reliable methodology based on analogous syntheses.

Materials:

  • 3,5-Dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylaniline (1 equivalent) in glacial acetic acid.

  • To this solution, add anhydrous sodium acetate (1.2 equivalents).

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture. The addition should be carried out at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Dry the purified product under vacuum.

Physicochemical and Spectroscopic Data

The following table summarizes typical physicochemical and spectroscopic data for N-aryl-2-chloroacetamides. Data for the 3,5-dimethylphenyl derivative should be confirmed by experimental analysis.

PropertyValue (for analogous compounds)
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Melting Point Varies with substitution pattern (e.g., 2-chloro-N-phenylacetamide: ~134-136 °C)
Appearance White to off-white crystalline solid
¹H NMR Signals corresponding to aromatic protons, methyl protons, and the methylene protons of the chloroacetyl group.
¹³C NMR Resonances for aromatic carbons, methyl carbons, the methylene carbon, and the carbonyl carbon.
IR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

Applications in Chemical Synthesis and Biological Activity

Intermediate in Pharmaceutical Synthesis

2-chloro-N-arylacetamides are valuable intermediates in the synthesis of various pharmaceuticals. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is exemplified in the synthesis of Lidocaine from its 2,6-dimethyl analog.

Herbicidal Activity

The primary historical application of chloroacetamides is in agriculture. Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) elongase, a key enzyme in plant development.[1]

Chloroacetamide Chloroacetamide VLCFA_Elongase Very-Long-Chain Fatty Acid Elongase Chloroacetamide->VLCFA_Elongase Inhibits Inhibition X VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Plant_Growth Weed Growth VLCFA_Synthesis->Plant_Growth Essential for caption Herbicidal Mode of Action

Caption: Herbicidal Mode of Action of Chloroacetamides.

Antimicrobial and Antifungal Activity

Recent research has highlighted the potential of chloroacetamide derivatives as antimicrobial and antifungal agents.[4][7] Studies on 2-chloro-N-phenylacetamide have demonstrated its efficacy against various fungal strains, including fluconazole-resistant Candida species.[6][7] The proposed mechanisms of action include the inhibition of essential enzymes like dihydrofolate reductase or interaction with ergosterol in the fungal cell membrane.[5][8]

The following table presents the antifungal activity of 2-chloro-N-phenylacetamide against Candida species, providing an indication of the potential activity of its derivatives.

Fungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans128 - 256512 - 1024[6][7]
Candida parapsilosis128 - 2561024[6][7]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Workflow: Synthesis and Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial screening of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Antimicrobial Screening Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Pure Compound Purity_Check Purity Assessment (Melting Point, HPLC) Spectroscopy->Purity_Check Structure Confirmed MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purity_Check->MIC_Assay Confirmed Pure Compound MFC_Assay Minimum Fungicidal Concentration (MFC) Assay MIC_Assay->MFC_Assay Determine MIC Activity_Data Biological Activity Data MFC_Assay->Activity_Data Determine MFC caption Experimental Workflow

Caption: Experimental Workflow for Synthesis and Screening.

Conclusion

This compound and its related analogs represent a class of compounds with a rich history and a promising future. From their initial application as herbicides to their current role as versatile intermediates in medicinal chemistry, these molecules continue to be of significant interest to the scientific community. Further exploration of their biological activities, particularly in the context of rising antimicrobial resistance, is a promising avenue for future research and development. This guide serves as a foundational resource for professionals seeking to understand and utilize this important class of chemical compounds.

References

Technical Guide: Safety and Handling of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on publicly available data for 2-chloro-N-(3,5-dimethylphenyl)acetamide and should be supplemented with a comprehensive, substance-specific Safety Data Sheet (SDS) before handling.

Chemical and Physical Properties

This compound is a chiral molecule with potential applications in chemical synthesis and drug development. A summary of its key physical and chemical properties is provided below.

PropertyValue
CAS Number 174700-38-0
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Melting Point 152.0 °C
Boiling Point 338.9 °C
Flash Point 158.8 °C

Hazard Identification and Classification

Based on the available hazard statements, this compound is classified as a hazardous substance. The primary hazards are outlined in the table below.

Hazard ClassHazard StatementGHS Code
Acute Toxicity (Oral)Harmful if swallowedH302
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Handling and Storage Precautions

Proper handling and storage are critical to minimize exposure and ensure safety. The following precautionary measures should be strictly adhered to.

Precautionary StatementDescriptionGHS Code
Prevention Wear protective gloves/protective clothing/eye protection/face protection.P280
Response (Ingestion) If swallowed: Immediately call a POISON CENTER or doctor/physician.P301+P310
Response (Skin Contact) IF ON SKIN: Wash with plenty of soap and water.P302+P352
Response (Inhalation) IF INHALED: Remove person to fresh air and keep comfortable for breathing.P304+P340
Response (Eye Contact) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338
Storage Store at 10°C - 25°C in a well-ventilated place.-

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment ppe_lab Handling this compound eye_protection Eye Protection (Safety glasses with side shields or goggles) ppe_lab->eye_protection hand_protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) ppe_lab->hand_protection body_protection Body Protection (Laboratory coat) ppe_lab->body_protection respiratory_protection Respiratory Protection (Use in a well-ventilated area or fume hood. Consider a respirator for high-dust environments.) ppe_lab->respiratory_protection

Caption: Required PPE for handling this compound.

Accidental Release Measures

In the event of a spill, follow a structured response to mitigate exposure and environmental contamination. The logical workflow for handling a spill is outlined below.

Spill_Response_Workflow start Spill of this compound Occurs evacuate Evacuate immediate area and ensure proper ventilation start->evacuate ppe Don appropriate PPE (respirator, gloves, eye protection, lab coat) evacuate->ppe contain Contain the spill (Use inert absorbent material) ppe->contain collect Carefully collect absorbed material into a sealed, labeled container contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Logical workflow for handling a chemical spill.

Toxicological Information

Experimental Protocols

Specific experimental protocols for determining the safety and handling of this compound were not identified in the conducted search of publicly available literature. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals, should be employed if further toxicological or safety data needs to be generated. This would include, but not be limited to, studies on acute toxicity, skin and eye irritation, and mutagenicity. All such experimental work should be conducted in a facility equipped for handling hazardous chemicals and by personnel trained in the relevant techniques.

The Chlorine Atom in 2-Chloro-N-(3,5-dimethylphenyl)acetamide: A Hub of Reactivity for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

2-Chloro-N-(3,5-dimethylphenyl)acetamide is a vital chemical intermediate whose significance is anchored in the high reactivity of its α-chloro atom. This technical guide provides a comprehensive analysis of the factors governing the reactivity of this chlorine atom, detailing its susceptibility to nucleophilic substitution. The document outlines synthetic protocols, presents quantitative data from analogous compounds, and explores the structure-reactivity relationship by comparing it with its isomers. Furthermore, this guide illustrates the instrumental role of this reactive center in the synthesis of high-value pharmaceutical compounds, making it an essential resource for researchers, scientists, and professionals in drug development.

Introduction: The Reactive Heart of the Molecule

The chemical behavior of this compound is dominated by the presence of a chlorine atom on the carbon adjacent to a carbonyl group. This arrangement makes the carbon atom highly electrophilic and, consequently, the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The ease with which the chlorine can be displaced by a variety of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents, allows for the construction of complex molecular architectures. This guide will delve into the specifics of this reactivity, providing a technical framework for its application in synthetic chemistry.

Synthesis of this compound

The standard method for the synthesis of this compound involves the acylation of 3,5-dimethylaniline with chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 3,5-Dimethylaniline

    • Chloroacetyl chloride

    • Glacial acetic acid

    • Sodium acetate

    • Water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a flask, dissolve 3,5-dimethylaniline (1.0 equivalent) in glacial acetic acid.

    • Cool the solution to 10-15°C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 equivalents) to the cooled solution with continuous stirring.

    • After the addition is complete, continue stirring for 30 minutes.

    • Prepare a solution of sodium acetate (2.0 equivalents) in water and add it to the reaction mixture to precipitate the product.

    • Stir the mixture vigorously for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

    • The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Reactivity of the Chlorine Atom: Nucleophilic Substitution Reactions

The chlorine atom in this compound is readily displaced by a wide array of nucleophiles in what is typically an SN2 reaction. The general reactivity trend follows the nucleophilicity of the attacking species.

Reactions with Nitrogen Nucleophiles

The reaction with amines is a cornerstone of this compound's utility, leading to the formation of a new carbon-nitrogen bond. This reaction is fundamental in the synthesis of many pharmaceutical agents.

  • Materials:

    • This compound

    • Amine (e.g., diethylamine, piperazine) (2.0-3.0 equivalents)

    • Solvent (e.g., toluene, ethanol, acetonitrile)

    • Base (optional, if the amine is not used in excess, e.g., K2CO3, Na2CO3)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in the chosen solvent.

    • Add the amine (2.0-3.0 equivalents). If the amine is not in excess, add an inorganic base (1.5 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a salt has precipitated (e.g., amine hydrohalide), remove it by filtration.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Reactions with Sulfur Nucleophiles

Thiolates and other sulfur-containing nucleophiles are highly effective in displacing the chlorine atom, owing to the high polarizability and nucleophilicity of sulfur.

  • Materials:

    • This compound

    • Thiol (e.g., thiophenol, cysteine derivatives) (1.1 equivalents)

    • Base (e.g., sodium ethoxide, triethylamine) (1.2 equivalents)

    • Solvent (e.g., ethanol, DMF)

  • Procedure:

    • Dissolve the thiol (1.1 equivalents) in the chosen solvent.

    • Add the base (1.2 equivalents) and stir for 10-15 minutes to form the thiolate.

    • Add a solution of this compound (1.0 equivalent) in the same solvent.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified.

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides can also serve as nucleophiles, leading to the formation of ethers. These reactions often require more forcing conditions compared to those with nitrogen or sulfur nucleophiles.

  • Materials:

    • This compound

    • Alcohol or Phenol (1.1 equivalents)

    • Strong base (e.g., sodium hydride, sodium metal) (1.2 equivalents)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.1 equivalents) in the anhydrous solvent.

    • Carefully add the strong base (1.2 equivalents) and stir until the evolution of hydrogen gas ceases.

    • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

    • Heat the reaction mixture and monitor by TLC.

    • Upon completion, cool the reaction and quench carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, and then wash, dry, and concentrate the organic phase.

    • Purify the crude product as necessary.

Quantitative Data and Structure-Reactivity Relationship

While specific kinetic data for the nucleophilic substitution of this compound is not extensively reported in the literature, a significant body of data exists for the isomeric 2-chloro-N-(2,6-dimethylphenyl)acetamide due to its role as a precursor to lidocaine and ranolazine. The yields for these reactions are generally high, often exceeding 80-90% under optimized conditions.

Table 1: Representative Reaction Yields for Nucleophilic Substitution of 2-Chloro-N-arylacetamides

N-Arylacetamide IsomerNucleophileSolventConditionsYield (%)Reference
2,6-dimethylphenylDiethylamineTolueneReflux, 1-4 h70-95%[1][2]
2,6-dimethylphenylPiperazineEthanolReflux, 3 h~63-86%
4-fluoro-3-nitrophenylTriethylamine (as base)DCM0°C to rt, 20 h80%
various arylvarious N, S, Ovariousvariousgenerally good to excellent

Note: The yields are highly dependent on the specific reaction conditions and the nature of the nucleophile.

Structure-Reactivity Insights:

The position of the methyl groups on the phenyl ring influences the reactivity of the chlorine atom, primarily through steric effects.

  • 2,6-dimethylphenyl isomer: The two methyl groups ortho to the amide nitrogen sterically hinder rotation around the aryl-N bond. This steric hindrance can influence the conformation of the molecule and potentially shield the reaction center from incoming nucleophiles to a certain extent.

  • 3,5-dimethylphenyl isomer: In this case, the methyl groups are in the meta positions and do not sterically encumber the amide linkage. Consequently, the electrophilic center at the α-carbon is more accessible to incoming nucleophiles compared to the 2,6-isomer. While no direct kinetic comparison is readily available, it is reasonable to hypothesize that, all other factors being equal, the reaction rate for nucleophilic substitution might be slightly faster for the 3,5-isomer than for the 2,6-isomer due to reduced steric hindrance.

Role in Drug Development: Synthetic Workflows

The high reactivity of the chlorine atom in chloroacetamides is harnessed in the multi-step synthesis of various drugs. The following diagrams illustrate the logical workflow from the chloroacetamide intermediate to a final drug-like molecule, inspired by the syntheses of lidocaine and ranolazine.

SynthesisWorkflow1 cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_nucleophile Nucleophile cluster_product Final Product 3,5-Dimethylaniline 3,5-Dimethylaniline Chloroacetamide This compound 3,5-Dimethylaniline->Chloroacetamide Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Chloroacetamide Final_Product Substituted Amide (e.g., Lidocaine Analog) Chloroacetamide->Final_Product Nucleophilic Substitution Amine Primary or Secondary Amine (e.g., Diethylamine) Amine->Final_Product

Caption: Synthetic workflow for an N-substituted acetamide.

SynthesisWorkflow2 cluster_intermediate1 Key Intermediate 1 cluster_nucleophile1 Nucleophile 1 cluster_intermediate2 Key Intermediate 2 cluster_nucleophile2 Electrophile cluster_product Final Product Chloroacetamide This compound Piperazine_acetamide N-(3,5-dimethylphenyl)- 1-piperazineacetamide Chloroacetamide->Piperazine_acetamide Nucleophilic Substitution Piperazine Piperazine Piperazine->Piperazine_acetamide Final_Product Complex Drug Molecule (e.g., Ranolazine Analog) Piperazine_acetamide->Final_Product Ring Opening Epoxide Substituted Epoxide Epoxide->Final_Product

Caption: Multi-step synthesis involving the chloroacetamide.

Conclusion

The reactivity of the chlorine atom in this compound is a prime example of how a single functional group can define the synthetic utility of a molecule. Its susceptibility to nucleophilic attack provides a reliable and efficient means of introducing a wide range of functionalities, making it an invaluable tool for medicinal chemists and drug development professionals. Understanding the principles that govern this reactivity, as outlined in this guide, is crucial for the rational design and synthesis of novel therapeutic agents. While more quantitative kinetic data on the 3,5-dimethylphenyl isomer would be beneficial for fine-tuning reaction conditions, the wealth of information available for analogous compounds provides a solid foundation for its application in the laboratory and beyond.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-N-(3,5-dimethylphenyl)acetamide in nucleophilic substitution reactions. This versatile reagent serves as a key building block in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients and other biologically active molecules. The protocols and data presented herein are intended to guide researchers in the effective utilization of this compound in their synthetic endeavors.

Introduction

This compound is an alpha-halo amide that is highly susceptible to nucleophilic attack at the carbon atom bearing the chlorine. This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction. The chlorine atom is a good leaving group, facilitating its displacement by a wide range of nucleophiles.

The general scheme for nucleophilic substitution reactions involving this compound is depicted below:

G reactant This compound product Substituted Product reactant->product + Nu⁻ nucleophile Nucleophile (Nu⁻) leaving_group Cl⁻

Caption: General Nucleophilic Substitution Reaction.

This reactivity makes this compound a valuable intermediate in the synthesis of molecules with diverse functionalities. Common nucleophiles employed in reactions with this substrate include amines, thiolates, and alkoxides, leading to the formation of N-, S-, and O-substituted derivatives, respectively.[1]

Synthesis of this compound

The starting material, this compound, can be synthesized via the chloroacetylation of 3,5-dimethylaniline.

General Experimental Protocol

A general procedure for the synthesis of N-aryl-2-chloroacetamides involves the reaction of the corresponding aniline with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[2]

Materials:

  • 3,5-dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • Dissolve 3,5-dimethylaniline in glacial acetic acid in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution with stirring.

  • After the addition is complete, add a solution of sodium acetate in water.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

The crystal structure of the resulting this compound has been confirmed through X-ray crystallography.[3]

G cluster_0 Synthesis Workflow A Dissolve 3,5-dimethylaniline in glacial acetic acid B Cool mixture in ice bath A->B C Add chloroacetyl chloride B->C D Add sodium acetate solution C->D E Precipitation of product D->E F Filter, wash, and dry E->F G This compound F->G

Caption: Synthesis Workflow for the Substrate.

Nucleophilic Substitution with N-Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of various N-substituted acetamide derivatives.

Application Example: Synthesis of a Lidocaine Analog

A well-documented example of this type of reaction is the synthesis of the local anesthetic Lidocaine, which involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine. A similar protocol can be adapted for the 3,5-dimethylphenyl isomer to produce the corresponding analog.

Experimental Protocol

Materials:

  • This compound

  • Diethylamine (or other amine)

  • Toluene (or other suitable solvent)

  • 3M Hydrochloric acid

  • 3M Sodium hydroxide

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound in toluene in a round-bottom flask.

  • Add an excess of the amine (e.g., diethylamine).

  • Reflux the reaction mixture for several hours.

  • After cooling, filter the mixture to remove the precipitated amine hydrochloride salt.

  • Wash the organic filtrate with water.

  • Extract the organic layer with 3M HCl.

  • Make the acidic aqueous layer basic with 3M NaOH to precipitate the product.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Nucleophilic Substitution with S-Nucleophiles

Reactions with sulfur-based nucleophiles, such as thiolates, can be used to introduce a thioether linkage.

Application Example: Synthesis of Thioether Derivatives

The reaction with thiols in the presence of a base provides access to a range of S-substituted compounds, which are of interest in medicinal chemistry.

Experimental Protocol

Materials:

  • This compound

  • A thiol (e.g., thiophenol)

  • A base (e.g., sodium ethoxide or triethylamine)

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the thiol in ethanol in a round-bottom flask.

  • Add the base to generate the thiolate anion.

  • Add a solution of this compound in ethanol to the thiolate solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Nucleophilic Substitution with O-Nucleophiles

Alkoxides and phenoxides can also serve as nucleophiles to displace the chloride, forming ether linkages.

Application Example: Synthesis of Aryl Ether Derivatives

The reaction with substituted phenols in the presence of a base can be used to synthesize various aryl ether derivatives.

Experimental Protocol

Materials:

  • This compound

  • A phenol (e.g., p-cresol)

  • A base (e.g., potassium carbonate)

  • Acetone or DMF as solvent

Procedure:

  • To a solution of the phenol in acetone, add potassium carbonate.

  • Add this compound to the mixture.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate.

  • Dissolve the residue in an organic solvent and wash with a dilute aqueous base solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

  • Purify by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for nucleophilic substitution reactions of various N-aryl-2-chloroacetamides. While specific data for the 3,5-dimethylphenyl isomer is limited in the literature, the data for analogous compounds provides a reasonable expectation of performance.

Nucleophile TypeNucleophile ExampleSubstrateSolventBaseReaction ConditionsYield (%)Reference
N-Nucleophile Diethylamine2-chloro-N-(2,6-dimethylphenyl)acetamideTolueneExcess AmineReflux, 1 hr71.1N/A
N-Nucleophile Various AminesChloroacetyl chlorideAqueous-Stir overnight59-83[2]
S-Nucleophile 2-mercaptobenzimidazole2-chloro-N-substituted-acetamidesEthanolTriethylamine-62-74N/A
O-Nucleophile 2-arylpyridin-3-olsN-substituted chloroacetamides----[1]

Safety Precautions

This compound is a chemical that should be handled with appropriate safety precautions.

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

G cluster_0 General Workflow for Nucleophilic Substitution start Start setup Set up reaction vessel with magnetic stirrer start->setup add_substrate Add this compound and solvent setup->add_substrate add_nucleophile Add nucleophile (and base if required) add_substrate->add_nucleophile react Stir under appropriate temperature and time add_nucleophile->react workup Reaction workup (e.g., extraction, filtration) react->workup purify Purification (e.g., recrystallization, chromatography) workup->purify characterize Characterization (e.g., NMR, IR, MS) purify->characterize end End characterize->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols for N-Acylation using 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(3,5-dimethylphenyl)acetamide is a versatile bifunctional reagent. While it is synthesized through the acylation of 3,5-dimethylaniline with chloroacetyl chloride, its true utility in synthetic and medicinal chemistry lies in the reactivity of its α-chloro group. This chloro-substituent is susceptible to nucleophilic substitution, making the molecule an effective N-acylating (specifically, an N-alkylating agent for amines to form N-substituted glycinamides) and a valuable building block for the synthesis of a variety of more complex molecules. The resulting N-substituted glycinamide derivatives are of significant interest in drug discovery. They are considered peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. These compounds have been explored for their potential as enzyme inhibitors and modulators of protein-protein interactions, which are critical in numerous signaling pathways. For instance, derivatives of N-substituted glycinamides have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis, making them relevant for the development of anti-diabetic agents.[1]

Data Presentation

The following table summarizes the yields for the synthesis of N-aryl glycines from various 2-chloro-N-aryl acetamides. This reaction proceeds through an initial intermolecular N-alkylation, providing a strong indication of the expected yields for the N-acylation of primary aromatic amines with this compound under similar basic conditions.

Entry2-Chloro-N-aryl acetamideProduct (N-Aryl Glycine)Yield (%)
12-chloro-N-(p-tolyl)acetamideN-(p-tolyl)glycine85
22-chloro-N-(p-methoxyphenyl)acetamideN-(p-methoxyphenyl)glycine82
32-chloro-N-(p-chlorophenyl)acetamideN-(p-chlorophenyl)glycine88
42-chloro-N-(2,4-dimethylphenyl)acetamideN-(2,4-dimethylphenyl)glycine84
52-chloro-N-(3,5-dichlorophenyl)acetamideN-(3,5-dichlorophenyl)glycine80

Experimental Protocols

Protocol for N-Acylation (N-Alkylation) of an Amine with this compound

This protocol describes a general procedure for the nucleophilic substitution of the chlorine atom in this compound by a primary or secondary amine to yield the corresponding N'-substituted-N-(3,5-dimethylphenyl)glycinamide.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, piperidine)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the primary or secondary amine (1.1 - 1.5 eq) to the flask.

    • Add a suitable base, such as potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile or DMF as the solvent (concentration typically 0.1-0.5 M).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C), depending on the reactivity of the amine.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system or by silica gel column chromatography to afford the pure N'-substituted-N-(3,5-dimethylphenyl)glycinamide.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow Experimental Workflow for N-Acylation reagents Combine Reactants: - this compound - Amine (1.1-1.5 eq) - Base (e.g., K2CO3, 2.0 eq) - Anhydrous Solvent (ACN or DMF) reaction Reaction: - Stir at RT or heat (60-80 °C) - Monitor by TLC reagents->reaction 1 workup Workup: - Cool and filter - Concentrate filtrate - Dissolve in organic solvent - Wash with water and brine - Dry and concentrate reaction->workup 2 purification Purification: - Recrystallization or - Silica Gel Chromatography workup->purification 3 characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry purification->characterization 4 signaling_pathway Inhibition of DPP-4 Signaling Pathway substrate GLP-1 and GIP (Incretin Hormones) dpp4 DPP-4 Enzyme substrate->dpp4 Degradation pancreas Pancreas substrate->pancreas Stimulates inactive_metabolites Inactive Metabolites dpp4->inactive_metabolites insulin Insulin Secretion pancreas->insulin glucose Lowered Blood Glucose insulin->glucose inhibitor N-Substituted Glycinamide (e.g., DPP-4 Inhibitor) inhibitor->dpp4 Inhibits

References

Application of 2-chloro-N-(3,5-dimethylphenyl)acetamide in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

A Noteworthy Intermediate in Anesthetic Synthesis

2-chloro-N-(3,5-dimethylphenyl)acetamide, and its more commercially significant isomer 2-chloro-N-(2,6-dimethylphenyl)acetamide, are pivotal intermediates in the synthesis of amide-type local anesthetics, most notably lidocaine.[1][2] This application note provides a comprehensive overview of its primary application, including detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

While the user's query specified the 3,5-dimethylphenyl isomer, the vast majority of published research focuses on the 2,6-dimethylphenyl isomer as the direct precursor to lidocaine. For the purpose of providing a thorough and actionable document, this note will detail the well-established application of 2-chloro-N-(2,6-dimethylphenyl)acetamide in the synthesis of lidocaine.

Primary Application: Synthesis of Lidocaine

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is synthesized through a two-step process where 2-chloro-N-(2,6-dimethylphenyl)acetamide serves as a key intermediate.[1][3] The synthesis involves the acylation of 2,6-dimethylaniline followed by a nucleophilic substitution reaction.[4][5]

Logical Workflow for Lidocaine Synthesis

Lidocaine_Synthesis_Workflow Start Starting Materials: 2,6-Dimethylaniline Chloroacetyl chloride Step1 Step 1: Acylation Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide Start->Step1 Intermediate Intermediate: 2-chloro-N-(2,6-dimethylphenyl)acetamide Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Reaction with Diethylamine Intermediate->Step2 Product Final Product: Lidocaine Step2->Product

Caption: Workflow of Lidocaine Synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

This protocol outlines the synthesis of the intermediate compound from 2,6-dimethylaniline and chloroacetyl chloride.[5][6]

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask or Erlenmeyer flask

  • Büchner funnel and filter paper

Procedure:

  • In a suitable flask, dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Cool the solution to approximately 10°C in an ice bath with continuous stirring.[6]

  • Slowly add chloroacetyl chloride to the cooled solution. Maintain the temperature below 10°C during the addition.[7]

  • After the addition is complete, continue stirring for an additional 30 minutes.[6]

  • Prepare a solution of sodium acetate in water and add it to the reaction mixture. This will cause the precipitation of 2-chloro-N-(2,6-dimethylphenyl)acetamide.[6]

  • Stir the mixture thoroughly to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove impurities.[7]

  • Press the product as dry as possible on the filter paper. The product can be used immediately in the next step or dried for characterization.

Diagram of the Synthesis of the Intermediate

Intermediate_Synthesis cluster_reagents Reagents cluster_process Process Reagent1 2,6-Dimethylaniline Mix 1. Dissolve & Cool Reagent1->Mix Reagent2 Chloroacetyl chloride Add 2. Add Chloroacetyl chloride Reagent2->Add Reagent3 Glacial Acetic Acid Reagent3->Mix Reagent4 Sodium Acetate Solution Precipitate 3. Add Sodium Acetate Reagent4->Precipitate Mix->Add Add->Precipitate Filter 4. Filter & Wash Precipitate->Filter Product 2-chloro-N-(2,6-dimethylphenyl)acetamide Filter->Product

Caption: Synthesis of the intermediate compound.

Protocol 2: Synthesis of Lidocaine from 2-chloro-N-(2,6-dimethylphenyl)acetamide

This protocol describes the conversion of the intermediate to the final active pharmaceutical ingredient (API), lidocaine.[6]

Materials:

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide

  • Diethylamine

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask with condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in toluene in a round-bottom flask equipped with a condenser.[6]

  • Add diethylamine to the suspension.

  • Reflux the reaction mixture for approximately 4 hours.[6]

  • After cooling, a precipitate of diethylammonium chloride will form. Filter off this solid.[6]

  • Transfer the filtrate to a separatory funnel and extract it three times with water to remove any remaining water-soluble impurities.[6]

  • Dry the organic layer (toluene) with anhydrous sodium sulfate.

  • Remove the toluene by distillation, preferably using a vacuum rotary evaporator, to yield the crude lidocaine product.[6]

  • The crude product can be further purified by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of lidocaine via 2-chloro-N-(2,6-dimethylphenyl)acetamide.

ParameterValueReference
Intermediate Synthesis
Yield of 2-chloro-N-(2,6-dimethylphenyl)acetamide85-90%[6]
Melting Point of Intermediate142°C[6]
Lidocaine Synthesis
Yield of Lidocaine (from 2,6-dimethylaniline)71.1%[5]
Yield of Lidocaine (from intermediate, specific patent)97.5%[8]
Melting Point of Lidocaine64-66°C (crude), 65-67°C (recrystallized)[5]
Purity of Lidocaine (specific patent)99.82%[8]

Other Potential Applications

While the primary application of 2-chloro-N-(2,6-dimethylphenyl)acetamide is in the synthesis of lidocaine, it is also used in the synthesis of other related local anesthetics such as mepivacaine.[9][10] Additionally, it serves as a reference standard in analytical chemistry for quality control to identify and quantify impurities in pharmaceutical formulations.[1] Some N-substituted chloroacetamide derivatives have also shown potential as antimicrobial and antifungal agents.[11]

Note on Isomers: It is important to distinguish between the different isomers of dimethylphenyl acetamide. For instance, 2-chloro-N-(2,5-dimethylphenyl)acetamide is another related compound available commercially. The specific substitution pattern on the aromatic ring is critical for the final product and its biological activity.

References

Application Notes and Protocols for the Synthesis of Lidocaine Using 2-Chloro-N-(3,5-dimethylphenyl)acetamide as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Lidocaine, a widely used local anesthetic. The synthesis route involves the key precursor, 2-chloro-N-(3,5-dimethylphenyl)acetamide, which is synthesized from 2,6-dimethylaniline. This document outlines the two-step synthetic procedure, offering insights into reaction conditions, optimization, and product purification.

Introduction

Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is an essential medication used for local anesthesia and to treat cardiac arrhythmias.[1] Its synthesis is a common example in medicinal and organic chemistry, illustrating key reactions such as N-acylation and nucleophilic substitution.[2][3] The most prevalent and efficient synthesis begins with 2,6-dimethylaniline, which is first converted to the intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product, lidocaine.[4][5] Understanding and optimizing this synthetic pathway is crucial for pharmaceutical development and manufacturing.

Synthesis Pathway Overview

The synthesis of lidocaine from 2,6-dimethylaniline is a two-step process:

  • Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide. This step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[5] The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and often includes a base like sodium acetate to neutralize the hydrochloric acid byproduct.[5][6]

  • Step 2: Synthesis of Lidocaine. The intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, undergoes a nucleophilic substitution reaction with diethylamine.[5] This reaction displaces the chlorine atom to form the final lidocaine product. Toluene is a commonly used solvent for this step.[2]

Quantitative Data Summary

The following tables summarize various reported reaction conditions and outcomes for the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide and its subsequent conversion to lidocaine.

Table 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

Starting Material (2,6-dimethylaniline)Acylating Agent (chloroacetyl chloride)SolventBaseReaction Temperature (°C)Reaction TimeYield (%)Melting Point (°C)Reference
2.9 g (24.4 mmol)2.85 g (25.1 mmol)Glacial Acetic Acid (15 mL)Sodium Acetate (aq)AmbientInstantaneous--[2]
0.05 mol0.06 molGlacial Acetic Acid (45 mL)Sodium Acetate (15g in 75mL water)101.5 hours85-90142[5]
182 g203 g1,2-dichloroethylene (4 L)1N Sodium Hydroxide (1.6 L)20-351.5 hours95-[7]
7 g7.2 gGlacial Acetic Acid (50 mL)Sodium Acetate (1g in 100mL water)40-50---[6]

Table 2: Synthesis of Lidocaine from 2-chloro-N-(2,6-dimethylphenyl)acetamide

Starting Material (2-chloro-N-(2,6-dimethylphenyl)acetamide)Nucleophile (Diethylamine)SolventReaction ConditionReaction TimeOverall Yield (%)Melting Point (°C)Reference
Product from 24.4 mmol 2,6-dimethylaniline5.29 g (72.5 mmol)Toluene (25 mL)Reflux1 hour71.164-66[2]
0.03 mol0.09 molToluene (150 mL)Reflux4 hours--[5]
-10 mLToluene (50 mL)Reflux1.5 hours--[8]

Experimental Protocols

Materials and Equipment:

  • 2,6-dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Diethylamine

  • Toluene

  • Hydrochloric acid (3M)

  • Sodium hydroxide (3M)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flasks, Erlenmeyer flasks, separatory funnel, etc.)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Melting point apparatus

  • Thin-layer chromatography (TLC) supplies

Safety Precautions:

  • 2,6-dimethylaniline is toxic and can be absorbed through the skin.

  • Chloroacetyl chloride is toxic, corrosive, and a lachrymator.

  • Glacial acetic acid is corrosive.

  • Diethylamine is toxic and has a strong, unpleasant odor.

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)

This protocol is adapted from multiple sources to provide a reliable method for the synthesis of the intermediate.[2][5]

  • Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 2.9 g (24.4 mmol) of 2,6-dimethylaniline in 15 mL of glacial acetic acid.

  • Addition of Reagents: To the stirred solution, slowly add 2.85 g (2.0 mL, 25.1 mmol) of chloroacetyl chloride.

  • Precipitation: Immediately following the addition of chloroacetyl chloride, add a solution of 25 mL of half-saturated aqueous sodium acetate. The product, 2-chloro-N-(2,6-dimethylphenyl)acetamide, will precipitate almost instantaneously.[2]

  • Isolation: Stir the mixture thoroughly with 60 mL of cold water and then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining acetic acid and salts.

  • Drying: Press the solid as dry as possible on the filter paper. The moist product can be used directly in the next step. For characterization, a small sample should be thoroughly dried. The expected melting point is around 142°C.[5]

Protocol 2: Synthesis of Lidocaine

This protocol details the conversion of the intermediate to the final lidocaine product.[2][5]

  • Reaction Setup: Place the moist 2-chloro-N-(2,6-dimethylphenyl)acetamide from the previous step into a 50 mL round-bottom flask. Add 25 mL of toluene and 5.3 g (7.5 mL, 72.5 mmol) of diethylamine.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Continue refluxing for approximately 1 to 1.5 hours.[2][8] The progress of the reaction can be monitored by TLC.

  • Cooling and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer with four 50 mL portions of water to remove diethylamine hydrochloride and any excess diethylamine.[2]

  • Acidic Extraction: Extract the organic layer with one 20 mL portion of 3 M hydrochloric acid. This will protonate the lidocaine, transferring it to the aqueous layer. Wash the organic layer once with 20 mL of water and combine this aqueous wash with the initial acidic extract.

  • Precipitation of Lidocaine: Place the combined aqueous extracts in an Erlenmeyer flask and cool it in an ice bath to about 10°C.

  • Neutralization: Slowly add 3 M sodium hydroxide solution while stirring, maintaining the temperature below 20°C, until the solution is basic. The lidocaine free base will precipitate as a white solid.

  • Isolation and Drying: Collect the solid lidocaine by vacuum filtration, wash it with cold water, and press it dry. Allow the product to air-dry completely. The expected melting point is in the range of 64-69°C.[2]

  • Purification (Optional): The crude lidocaine can be recrystallized from warm hexane for higher purity.[2]

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical transformation involved in the production of lidocaine.

Lidocaine_Synthesis_Workflow Start Start Step1 Step 1: Acylation (Synthesis of Intermediate) Start->Step1 Purification1 Vacuum Filtration and Washing Step1->Purification1 Reagents1 2,6-dimethylaniline Chloroacetyl Chloride Glacial Acetic Acid Sodium Acetate Reagents1->Step1 Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide Purification1->Intermediate Step2 Step 2: Nucleophilic Substitution (Synthesis of Lidocaine) Intermediate->Step2 Purification2 Extraction, Precipitation, and Filtration Step2->Purification2 Reagents2 Intermediate Diethylamine Toluene Reagents2->Step2 Lidocaine Lidocaine Purification2->Lidocaine End End Lidocaine->End

Caption: Overall workflow for the two-step synthesis of Lidocaine.

Lidocaine_Reaction_Scheme cluster_step1 cluster_step2 Dimethylaniline 2,6-Dimethylaniline label1 Glacial Acetic Acid, Sodium Acetate Dimethylaniline->label1 ChloroacetylChloride + Chloroacetyl Chloride Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide label2 Toluene, Reflux Intermediate->label2 Diethylamine + Diethylamine Lidocaine Lidocaine HCl_byproduct - HCl DiethylamineHCl - Diethylamine HCl label1->Intermediate label2->Lidocaine

Caption: Chemical reaction scheme for Lidocaine synthesis.

References

The Pivotal Role of 2-Chloro-N-(3,5-dimethylphenyl)acetamide in Ranolazine Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Ranolazine, an antianginal medication, is a crucial therapeutic agent for the management of chronic stable angina pectoris. Its synthesis is a multi-step process in which the intermediate, 2-chloro-N-(3,5-dimethylphenyl)acetamide, plays a pivotal role. This document provides detailed application notes and experimental protocols for the synthesis of ranolazine, with a specific focus on the formation and reaction of this key intermediate. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthetic pathway, reaction conditions, and expected outcomes.

I. The Role of this compound

This compound is a central building block in the most common synthetic routes to ranolazine.[1][2][3] It is formed in the initial step of the synthesis through the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[1][4] This intermediate contains a reactive chloroacetyl group that is essential for the subsequent coupling with piperazine, forming the N-(2,6-dimethylphenyl)-1-piperazinylacetamide core of the ranolazine molecule.[2][5][6] The efficiency and purity of this initial reaction significantly impact the overall yield and quality of the final ranolazine product.

There are two primary synthetic strategies for ranolazine that involve this compound:

  • Method A: In this approach, 2-chloro-N-(2,6-dimethylphenyl)acetamide is first reacted with piperazine. The resulting N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide is then condensed with 2-((2-methoxyphenoxy)methyl)oxirane to yield ranolazine.[2]

  • Method B: This alternative route involves the initial reaction of 2-((2-methoxyphenoxy)methyl)oxirane with piperazine. The product of this reaction is then treated with 2-chloro-N-(2,6-dimethylphenyl)acetamide to produce ranolazine.[2]

This document will focus on the detailed protocol for Method A, which is a widely adopted and well-documented pathway.

II. Synthetic Pathway Overview

The synthesis of ranolazine via this compound can be visualized as a three-step process.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Piperazine Coupling cluster_2 Step 3: Final Condensation A 2,6-Dimethylaniline C This compound A->C Acylation B Chloroacetyl Chloride B->C E N-(2,6-dimethylphenyl)- 2-(piperazin-1-yl)acetamide C->E Condensation D Piperazine D->E G Ranolazine E->G Condensation F 2-((2-methoxyphenoxy)methyl)oxirane F->G

Caption: Synthetic workflow for Ranolazine production.

III. Experimental Protocols

This section provides detailed experimental procedures for each step of the ranolazine synthesis.

Step 1: Synthesis of this compound

This initial step involves the acylation of 2,6-dimethylaniline.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2,6-DimethylanilineC₈H₁₁N121.18
Chloroacetyl chlorideC₂H₂Cl₂O112.94
TriethylamineC₆H₁₅N101.19
DichloromethaneCH₂Cl₂84.93

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2,6-dimethylaniline in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the mixture at room temperature for three hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, slowly add water to the reaction mixture under ice-cooling.

  • Stir the mixture for 10 minutes and then filter the resulting precipitate.

  • Wash the solid product with water and dry it under a vacuum to obtain 2-chloro-N-(2,6-dimethylphenyl)acetamide as a white, needle-like solid.

Quantitative Data:

ReactantAmount (moles)Yield (%)Reference
2,6-Dimethylaniline0.2593[7]
2,6-Dimethylaniline-82[4]
Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

This step involves the condensation of the previously synthesized intermediate with piperazine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2-Chloro-N-(2,6-dimethylphenyl)acetamideC₁₀H₁₂ClNO197.66
Piperazine hexahydrateC₄H₁₀N₂·6H₂O194.23
EthanolC₂H₅OH46.07
DichloromethaneCH₂Cl₂84.93

Procedure:

  • Dissolve piperazine hexahydrate (0.3 mol) in 230 ml of ethanol in a reaction flask.

  • Add 2-chloro-N-(2,6-dimethylphenyl)acetamide (0.25 mol) to the solution.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Add 80 ml of water to the residue and extract the product with dichloromethane.

  • Concentrate the organic layer under a vacuum at 60°C to obtain N-(2,6-dimethylphenyl)-1-piperazinylacetamide.

Quantitative Data:

ReactantAmount (moles)Yield (%)Reference
2-Chloro-N-(2,6-dimethylphenyl)acetamide0.2563[5]
Step 3: Synthesis of Ranolazine

The final step is the condensation of the piperazine derivative with an epoxide.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
N-(2,6-dimethylphenyl)-1-piperazinylacetamideC₁₄H₂₁N₃O263.34
1-(2-methoxyphenoxy)-2,3-epoxypropaneC₁₀H₁₂O₃180.20
MethanolCH₃OH32.04
TolueneC₇H₈92.14

Procedure:

  • In a reaction flask, combine N-(2,6-dimethylphenyl)-1-piperazine acetamide and 1-(2-methoxyphenoxy)-2,3-epoxypropane in a mixture of methanol and toluene.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude ranolazine product.

  • The crude product can be further purified by crystallization from ethanol to yield pure ranolazine.

Quantitative Data:

ReactantPurity of Final Product (%)Reference
N-(2,6-dimethylphenyl)-1-piperazinylacetamide99.58[6]

IV. Logical Relationship of Synthesis Steps

The synthesis of ranolazine is a sequential process where the product of each step serves as the reactant for the next.

Logical_Relationship Start Starting Materials: 2,6-Dimethylaniline Chloroacetyl Chloride Step1 Step 1: Acylation Start->Step1 Intermediate1 Intermediate: This compound Step1->Intermediate1 Step2 Step 2: Condensation with Piperazine Intermediate1->Step2 Intermediate2 Intermediate: N-(2,6-dimethylphenyl)- 2-(piperazin-1-yl)acetamide Step2->Intermediate2 Step3 Step 3: Condensation with Epoxide Intermediate2->Step3 End Final Product: Ranolazine Step3->End

Caption: Logical flow of the Ranolazine synthesis.

This compound is an indispensable intermediate in the synthesis of ranolazine. The protocols outlined in this document provide a detailed framework for its synthesis and subsequent conversion to the final active pharmaceutical ingredient. Careful control of reaction conditions and purification at each stage are critical for achieving high yields and purity. The provided data and visualizations aim to facilitate a deeper understanding and practical application of this synthetic methodology for researchers and professionals in the field of pharmaceutical development.

References

Application Notes and Protocols for the Chloroacetylation of Aryl Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chloroacetylation of aryl amines, a fundamental reaction in organic synthesis and crucial for the development of various pharmaceuticals and biologically active compounds.

Introduction

Chloroacetylation of aryl amines is a key synthetic transformation that introduces a chloroacetyl group onto an amino functionality. The resulting N-aryl-2-chloroacetamides are versatile intermediates. The reactivity of the carbon-chlorine bond allows for subsequent nucleophilic substitution, making these compounds valuable precursors for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with diverse biological activities, including antimicrobial, antifungal, herbicidal, and antiproliferative properties.[1]

The general reaction proceeds via a nucleophilic acyl substitution where the aryl amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Experimental Protocols

Several methods have been developed for the chloroacetylation of aryl amines, ranging from traditional organic solvent-based approaches to more environmentally friendly "green" chemistry methods. Below are detailed protocols for the most common and effective procedures.

Protocol 1: General Synthesis in an Organic Solvent

This widely used method is adaptable for a variety of aryl amines and consistently provides good yields.

Materials:

  • Substituted aryl amine (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)[1]

  • Base: Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)[1]

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid[1]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve the substituted aryl amine (1.0 eq) and the base (e.g., triethylamine, 1.1 - 1.5 eq) in the chosen organic solvent (e.g., DCM or THF).[1]

  • Cool the mixture to 0-5 °C using an ice bath while stirring continuously.[1]

  • Add chloroacetyl chloride (1.1 - 1.2 eq) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. It is crucial to maintain the temperature below 10 °C during the addition to minimize side reactions.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.[2]

  • The product will often precipitate out of the solution. Isolate the solid product by filtration using a Buchner funnel.[1]

  • Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and salts.[1]

  • The crude product can be further purified by recrystallization, typically from ethanol.[3][4]

Protocol 2: Green Synthesis in Aqueous Phosphate Buffer

This protocol offers a more environmentally friendly approach by using a phosphate buffer as the solvent system, avoiding the use of hazardous organic solvents.[5] This method is often rapid, with high yields.[5][6]

Materials:

  • Substituted aniline or amine (1 mmol)[5]

  • Chloroacetyl chloride (1.2 mmol)[5]

  • Phosphate buffer (0.1 M, pH 7.4)[5]

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine (1 mmol) in the phosphate buffer (10 mL) in a round-bottom flask at room temperature.[5]

  • While stirring, add chloroacetyl chloride (1.2 mmol) dropwise to the solution.[5]

  • Continue to stir the reaction mixture at room temperature for approximately 15-20 minutes.[5]

  • The reaction progress can be monitored by TLC.

  • Typically, the solid product will precipitate out of the aqueous solution upon completion of the reaction.[1][5]

  • Collect the product by filtration and wash it with cold water.[1][5]

  • Dry the product to obtain the pure N-chloroacetylated compound. If necessary, further purification can be achieved by recrystallization from ethanol.[5]

Protocol 3: DBU-Catalyzed Synthesis in THF

This method utilizes the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and has been shown to significantly increase the reaction rate and yield for a wide range of aryl amines.[2][4]

Materials:

  • Substituted aryl amine (6 mmol)[2]

  • Chloroacetyl chloride (6.1 mmol)[2]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)[2]

  • Anhydrous Tetrahydrofuran (THF) (5 mL)[2]

  • 50 mL round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted aryl amine (6 mmol) in THF (5 mL).[2]

  • Add DBU (1.2 mmol) to the solution.[2]

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.[2]

  • Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, ensuring the temperature does not exceed 5°C.[2]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 3-6 hours.[2]

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water.[2]

  • The resulting precipitate is the desired product, which can be filtered and washed with water.[2]

  • The product can be purified by recrystallization from ethanol.[4]

Data Presentation

The following table summarizes the yields of various N-aryl-2-chloroacetamides synthesized using different protocols.

Aryl AmineProtocolBase/CatalystSolventReaction Time (h)Yield (%)Reference
Aniline3DBUTHF395[2]
2-Aminobenzothiazole3DBUTHF492[2]
2-Amino-4-phenylthiazole3DBUTHF588[2]
Aniline2-Phosphate Buffer0.3389[6][7]
p-Toluidine2-Phosphate Buffer0.3392[6][7]
p-Anisidine2-Phosphate Buffer0.3394[6][7]
p-Aminophenol2-Phosphate Buffer0.2591[6]
4-Aminobenzylamine2-Phosphate Buffer0.33Di-substituted[8]
Aniline1TEADCM10Low Yield[2]
Aniline1DABCOTHF10Low Yield[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the chloroacetylation of aryl amines.

experimental_workflow General Workflow for Chloroacetylation of Aryl Amines reagents 1. Reagent Preparation (Aryl Amine, Base, Solvent) reaction_setup 2. Reaction Setup (Dissolution and Cooling) reagents->reaction_setup addition 3. Dropwise Addition (Chloroacetyl Chloride) reaction_setup->addition reaction 4. Reaction (Stirring at RT) addition->reaction workup 5. Work-up (Quenching with Water) reaction->workup isolation 6. Product Isolation (Filtration) workup->isolation purification 7. Purification (Recrystallization) isolation->purification analysis 8. Characterization (TLC, NMR, IR, MP) purification->analysis

Caption: General workflow for the synthesis and purification of 2-chloro-N-arylacetamides.

Signaling Pathway/Logical Relationship

The following diagram illustrates the key steps and logical relationships in the chloroacetylation reaction.

reaction_pathway Chloroacetylation of Aryl Amines: Key Steps start Start: Aryl Amine & Chloroacetyl Chloride nucleophilic_attack Nucleophilic Attack (Amine on Carbonyl Carbon) start->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Chloride Ion tetrahedral_intermediate->elimination deprotonation Deprotonation by Base (Neutralization of HCl) elimination->deprotonation product Final Product: N-Aryl-2-chloroacetamide deprotonation->product

Caption: Key mechanistic steps in the chloroacetylation of aryl amines.

References

Application Note: Quantitative Analysis of 2-chloro-N-(3,5-dimethylphenyl)acetamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the HPLC Analysis of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Introduction

This compound is an organic compound that can be an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and stability testing. This application note presents a detailed protocol for the analysis of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical principles for similar chloroacetanilide compounds and provides a robust starting point for method development and validation in a research or industrial setting.

Principle of the Method

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and water. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength as it elutes from the column. Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

2. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water is a suitable mobile phase. A common starting point is a ratio of 60:40 (v/v) Acetonitrile:Water. The aqueous portion should be acidified with phosphoric acid to a final concentration of 0.1% to improve peak shape and reproducibility. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Diluent: The mobile phase is recommended as the diluent for preparing standard and sample solutions to ensure compatibility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time Approximately 10 minutes

4. Sample Preparation

  • Solid Samples: Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of diluent. The final concentration should fall within the range of the calibration curve. The solution may require sonication to ensure complete dissolution.

  • Liquid Samples: Dilute an accurate volume of the liquid sample with the diluent to a concentration within the calibration range.

  • All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent column blockage.

Data Presentation

Table 1: System Suitability Parameters

System suitability tests are performed to ensure the chromatographic system is performing adequately. A standard solution (e.g., 25 µg/mL) is injected multiple times (n=6) before sample analysis.

ParameterAcceptance CriteriaObserved Value (Example)
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%0.3%

Table 2: Method Validation Summary (Illustrative Data)

The following table summarizes typical validation parameters for a quantitative HPLC method. These values are illustrative and should be determined experimentally for the specific method.

Validation ParameterResult (Example)
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O:H3PO4) Injection Inject into HPLC MobilePhase->Injection Standard Standard Solutions Standard->Injection Calibration Calibration Curve Standard->Calibration Sample Sample Solutions Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Method RP-HPLC Analyte->Method StationaryPhase Stationary Phase (Nonpolar - C18) Method->StationaryPhase MobilePhase Mobile Phase (Polar - ACN/Water) Method->MobilePhase Detection UV Detection Method->Detection Quantification Quantitative Result Detection->Quantification

Application Notes and Protocols for Chloroacetamide Derivatives: Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of chloroacetamide derivatives. This document includes a summary of their activity against various pathogens, detailed protocols for in vitro testing, and visualizations of potential mechanisms of action.

Application Notes

Chloroacetamide derivatives have emerged as a promising class of compounds with significant antimicrobial and antifungal activities. Their broad-spectrum efficacy is attributed to their ability to interact with essential microbial cellular processes. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species, including yeasts and molds.

Antibacterial Activity

Chloroacetamide derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action for some derivatives involves the covalent inhibition of MurA, an enzyme essential for peptidoglycan biosynthesis in the bacterial cell wall.[1][2]

Table 1: Summary of Antibacterial Activity of Chloroacetamide Derivatives

Compound/DerivativeBacterial StrainActivity MetricResultReference
Compound 13Bacillus cereusMIC10 mg/L[3][4]
Various Synthesized DerivativesStaphylococcus aureusZone of InhibitionComparable to standard drugs[1][5][6]
Various Synthesized DerivativesEscherichia coliZone of InhibitionComparable to standard drugs[1][5][6]
N-(substituted phenyl)-2-chloroacetamidesStaphylococcus aureusMICEffective[7][8]
N-(substituted phenyl)-2-chloroacetamidesMRSAMICEffective[7][8]
N-(substituted phenyl)-2-chloroacetamidesEscherichia coliMICLess Effective[7][8]
A2 (N-(4-fluoro-3-nitrophenyl)acetamide)Klebsiella pneumoniaeMIC512 µg/mL[9]
A2 (N-(4-fluoro-3-nitrophenyl)acetamide)Klebsiella pneumoniaeMBC512 µg/mL[9]

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration, MRSA: Methicillin-resistant Staphylococcus aureus

Antifungal Activity

The antifungal potential of chloroacetamide derivatives extends to various pathogenic fungi. While the exact mechanism for all derivatives is not fully elucidated, some evidence suggests interference with the fungal cell membrane, potentially targeting pathways other than direct ergosterol complexation.[10][11] One proposed mechanism involves the inhibition of lanosterol 14-alpha demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4]

Table 2: Summary of Antifungal Activity of Chloroacetamide Derivatives

Compound/DerivativeFungal StrainActivity MetricResultReference
Compounds 2, 3, and 4Candida speciesMIC25-50 µg/mL[10][11][12]
Compounds 2, 3, and 4DermatophytesMIC3.12-50 µg/mL[10][11][12]
Compound 6Candida albicansEC50197.02 mg/L[3][4]
Compound 20Candida albicansEC50189.13 mg/L[3][4]
4-BFCAFusarium speciesMIC12.5-50 µg/mL[12][13][14]
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavusMIC16-256 µg/mL[15][16]
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavusMFC32-512 µg/mL[15][16]
N-(substituted phenyl)-2-chloroacetamidesCandida albicansMICModerately Effective[7][8]
2-chloro-N-phenylacetamideCandida albicansMIC128-256 µg/mL[17][18]
2-chloro-N-phenylacetamideCandida parapsilosisMIC128-256 µg/mL[17][18]
2-chloro-N-phenylacetamideCandida albicansMFC512-1024 µg/mL[17][18]
2-chloro-N-phenylacetamideCandida parapsilosisMFC512-1024 µg/mL[17][18]

MIC: Minimum Inhibitory Concentration, MFC: Minimum Fungicidal Concentration, EC50: Half maximal effective concentration, 4-BFCA: N-4-bromophenyl-2-chloroacetamide

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of chloroacetamide derivatives, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test chloroacetamide derivatives

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Microorganism suspension standardized to 0.5 McFarland turbidity

  • Positive control antimicrobial (e.g., amoxicillin for bacteria, amphotericin B for fungi)

  • Negative control (broth only)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Dissolve the chloroacetamide derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the compound dilutions, the positive control, and the growth control (broth with inoculum, no compound).

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the chloroacetamide derivative at which there is no visible growth.

Protocol 2: Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Test chloroacetamide derivatives

  • Sterile filter paper disks

  • Mueller-Hinton agar (MHA) plates

  • Bacterial suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Agar Plates:

    • Use MHA plates with a uniform thickness of 4 mm.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the chloroacetamide derivative solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition is indicative of the susceptibility of the bacterium to the compound.

Visualizations

The following diagrams illustrate the experimental workflow for determining antimicrobial activity and a proposed signaling pathway for the antifungal action of chloroacetamide derivatives.

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion prep_compound Prepare Chloroacetamide Derivative Stock Solution mic_dilute Serial Dilution of Compound in 96-well Plate prep_compound->mic_dilute disk_apply Apply Compound-impregnated Disks to Agar Surface prep_compound->disk_apply prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) mic_inoculate Inoculate Wells with Microbial Suspension prep_inoculum->mic_inoculate disk_plate Inoculate MHA Plate with Microbial Lawn prep_inoculum->disk_plate mic_dilute->mic_inoculate mic_incubate Incubate Plate mic_inoculate->mic_incubate mic_read Read MIC Value (No Visible Growth) mic_incubate->mic_read disk_plate->disk_apply disk_incubate Incubate Plate disk_apply->disk_incubate disk_measure Measure Zone of Inhibition (mm) disk_incubate->disk_measure

Experimental Workflow for Antimicrobial Susceptibility Testing.

antifungal_pathway chloroacetamide Chloroacetamide Derivative lanosterol_demethylase Lanosterol 14-alpha Demethylase (CYP51) chloroacetamide->lanosterol_demethylase Inhibition ergosterol Ergosterol lanosterol_demethylase->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->lanosterol_demethylase cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Component of disruption Membrane Disruption & Increased Permeability cell_membrane->disruption Leads to cell_death Fungal Cell Death disruption->cell_death

Proposed Mechanism of Antifungal Action via Ergosterol Biosynthesis Inhibition.

References

Application Notes and Protocols: 2-chloro-N-(3,5-dimethylphenyl)acetamide in Solid-State Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solid-state chemistry of 2-chloro-N-(3,5-dimethylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals. This document details its synthesis, crystallographic properties, and potential applications in solid-state research, supported by experimental protocols and data.

Introduction

This compound, with the chemical formula C₁₀H₁₂ClNO, is a crystalline solid of significant interest in pharmaceutical and materials science.[1] Its molecular structure lends itself to the formation of robust hydrogen-bonded networks, influencing its crystal packing and solid-state properties. A thorough understanding of its solid-state behavior is crucial for controlling crystal form, ensuring batch-to-batch consistency, and optimizing its use in further chemical transformations.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the acylation of 3,5-dimethylaniline with chloroacetyl chloride.

Experimental Protocol: Synthesis

Materials:

  • 3,5-dimethylaniline

  • Chloroacetyl chloride

  • A suitable solvent (e.g., glacial acetic acid, dichloromethane, or a biphasic system with aqueous sodium hydroxide)

  • Ice

Procedure:

A general method for the synthesis involves the dropwise addition of chloroacetyl chloride to a stirred solution of 3,5-dimethylaniline in a suitable solvent, often at reduced temperatures to control the exothermic reaction.

  • Dissolve 3,5-dimethylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add an equimolar amount of chloroacetyl chloride to the solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • The product can be isolated by precipitation upon pouring the reaction mixture into cold water.

  • The resulting solid is collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain high-purity crystalline material.[1][2]

Experimental Protocol: Single Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in ethanol at room temperature.[1]

Solid-State Characterization

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.

Crystallographic Data

The compound crystallizes in the orthorhombic space group Pna2₁ with four independent molecules in the asymmetric unit.[1] The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₀H₁₂ClNO
Molecular Weight197.66 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)25.9770 (1)
b (Å)9.7698 (4)
c (Å)16.0578 (7)
V (ų)4075.3 (3)
Z16
Temperature (K)299
RadiationMo Kα
Density (calculated) (Mg/m³)1.289

Data obtained from Gowda et al., 2009.[1]

Molecular and Crystal Structure

In the solid state, the molecules of this compound are linked into infinite chains through intermolecular N—H···O hydrogen bonds.[1] The conformation of the C=O bond is anti to the N—H bond and to the C—Cl bond in the side chain in all four independent molecules.[1]

Applications in Solid-State Chemistry

While specific studies on the polymorphism and cocrystal formation of this compound are not extensively reported, its structural features suggest potential in these areas.

Polymorphism Screening

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can exhibit varying physical properties. A systematic polymorph screen of this compound could be conducted by recrystallization from a diverse range of solvents under various conditions (e.g., temperature, evaporation rate).

Cocrystal Design and Synthesis

The presence of hydrogen bond donors (N-H) and acceptors (C=O) in the molecule makes it a suitable candidate for cocrystal formation. Cocrystallization with pharmaceutically acceptable coformers could be explored to modify its physicochemical properties, such as solubility and stability.

Thermal Analysis

No specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound has been found in the reviewed literature. However, as a precursor to the local anesthetic lidocaine, understanding its thermal behavior is important for process safety and control.[3][4][5] TGA would provide information on its thermal stability and decomposition profile, while DSC would reveal melting behavior and any solid-solid phase transitions.

Visualizations

Synthesis Workflow

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 3,5-Dimethylaniline reaction Acylation Reaction (in suitable solvent) reactant1->reaction reactant2 Chloroacetyl Chloride reactant2->reaction workup Aqueous Workup (Precipitation) reaction->workup purification Purification (Recrystallization from Ethanol) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Solid-State Characterization Workflow

G Solid-State Characterization Workflow cluster_synthesis Material Preparation cluster_crystal_growth Crystal Growth cluster_analysis Analysis cluster_data Data Output synthesis Synthesis and Purification crystal_growth Slow Evaporation (Ethanol) synthesis->crystal_growth thermal Thermal Analysis (DSC/TGA) (Hypothetical) synthesis->thermal polymorph Polymorph Screen (Recrystallization Studies) synthesis->polymorph xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure Crystal Structure (Unit Cell, H-bonding) xrd->structure thermal_data Thermal Properties (Melting Point, Stability) thermal->thermal_data polymorph_data Polymorphic Forms polymorph->polymorph_data G Intermolecular Hydrogen Bonding mol1 Molecule A (N-H...O=C) mol2 Molecule B (N-H...O=C) mol1->mol2 N-H...O mol3 Molecule C (N-H...O=C) mol2->mol3 N-H...O mol4 ... mol3->mol4

References

Application Notes and Protocols for the Development of Herbicide Analogs from 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N-(3,5-dimethylphenyl)acetamide is a chloroacetamide compound that serves as a valuable scaffold for the development of novel herbicides. The emergence of herbicide-resistant weeds necessitates the continuous discovery and development of new herbicidal compounds with diverse modes of action. This document provides detailed protocols for the synthesis, characterization, and biological evaluation of herbicide analogs derived from this compound. Additionally, it outlines a workflow for establishing a Quantitative Structure-Activity Relationship (QSAR) to guide the rational design of more potent analogs.

I. Synthesis of Herbicide Analogs

The synthesis of analogs from this compound can be achieved through two primary routes: modification of the aniline moiety or substitution of the chloro group on the acetamide.

A. General Synthetic Scheme: Amide Formation

A common method for generating a library of analogs is the reaction of chloroacetyl chloride with a variety of substituted anilines.[1][2]

Experimental Protocol: Synthesis of a Representative Analog (2-chloro-N-(3,5-dichlorophenyl)acetamide)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloroaniline (0.02 mol) in a suitable solvent such as dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add chloroacetyl chloride (0.02 mol) dropwise to the stirred solution. The reaction is often monitored by thin-layer chromatography.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.[1]

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.[1]

B. General Synthetic Scheme: Nucleophilic Substitution

The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[2]

Experimental Protocol: Synthesis of a Representative Analog (2-(benzylthio)-N-(3,5-dimethylphenyl)acetamide)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (0.01 mol) and benzyl mercaptan (0.01 mol) in a polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (0.012 mol), to the mixture.

  • Reaction Progression: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Synthetic Workflow Diagram

G cluster_synthesis Analog Synthesis Workflow start Start with This compound or substituted anilines reaction Chemical Reaction (Amidation or Nucleophilic Substitution) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization end Pure Analog characterization->end

Caption: Workflow for the synthesis and purification of herbicide analogs.

II. Physicochemical Characterization

The synthesized analogs must be thoroughly characterized to confirm their structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups such as N-H and C=O stretches in the amide. For 2-chloro-N-(substituted phenyl)acetamides, typical peaks include N-H stretching around 3270 cm⁻¹, C=O stretching near 1670 cm⁻¹, and C-Cl stretching around 745 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the position of substituents on the aromatic ring and the confirmation of the acetamide side chain.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.[1]

III. Herbicidal Activity Evaluation

The herbicidal efficacy of the synthesized analogs is assessed through standardized bioassays.[3][4][5]

A. Pre-Emergence Herbicidal Activity Protocol

  • Seed Germination: Seeds of target weed species (e.g., barnyard grass, slender amaranth) and a crop species (e.g., cotton) are sown in pots filled with a sterile soil mixture.[6]

  • Herbicide Application: The synthesized analogs are dissolved in an appropriate solvent (e.g., acetone) with a surfactant and diluted with water to the desired concentrations. The soil surface is then evenly sprayed with the herbicide solutions.

  • Growth Conditions: The treated pots are placed in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Assessment: After a set period (e.g., 14-21 days), the herbicidal effect is evaluated by counting the number of surviving plants and visually assessing the percentage of growth inhibition or injury compared to an untreated control.[3][4]

B. Post-Emergence Herbicidal Activity Protocol

  • Plant Cultivation: Weed and crop seedlings are grown to a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: The herbicide solutions are applied directly to the foliage of the seedlings using a precision bench sprayer.[4]

  • Growth Conditions: The treated plants are returned to the controlled environment.

  • Assessment: Herbicidal effects, such as chlorosis, necrosis, and growth reduction, are evaluated visually at regular intervals (e.g., 7, 14, and 21 days after treatment). The fresh or dry weight of the aerial parts of the plants can also be measured to quantify the herbicidal activity.

Herbicidal Screening Workflow

G cluster_screening Herbicidal Activity Screening Workflow start Synthesized Analogs pre_em Pre-emergence Assay (Soil Application) start->pre_em post_em Post-emergence Assay (Foliar Application) start->post_em growth Incubation in Controlled Environment pre_em->growth post_em->growth assessment Data Collection and Analysis (Visual Injury, Biomass) growth->assessment results Determination of Herbicidal Efficacy (e.g., GR50) assessment->results

Caption: Workflow for pre- and post-emergence herbicidal screening.

IV. Quantitative Data Presentation

Table 1: Synthesized Analogs of this compound

Compound IDR1R2R3R4R5
Parent HCH₃HCH₃H
Analog 1 HClHClH
Analog 2 CH₃HHHH
Analog 3 HOCH₃HOCH₃H
Analog 4 HNO₂HHH

Table 2: Herbicidal Activity (GR₅₀ in µg/mL) of Synthesized Analogs

Compound IDBarnyard Grass (Pre)Slender Amaranth (Pre)Barnyard Grass (Post)Slender Amaranth (Post)
Parent 15.225.830.545.1
Analog 1 8.912.418.722.3
Analog 2 20.135.642.858.9
Analog 3 18.530.239.151.7
Analog 4 12.319.725.433.6

V. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity.[7][8][9][10][11] They are valuable tools in drug and herbicide discovery for predicting the activity of novel compounds and understanding the structural requirements for activity.[9]

Protocol for QSAR Model Development

  • Data Set Preparation: Compile a dataset of synthesized analogs with their corresponding herbicidal activities (e.g., GR₅₀ values).

  • Descriptor Calculation: For each analog, calculate a set of molecular descriptors that quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).[11]

  • Model Building: Use statistical methods, such as multiple linear regression (MLR), to develop a mathematical equation that correlates the biological activity with the calculated descriptors.

  • Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques.

Table 3: Hypothetical Data for QSAR Analysis

Compound IDlog(1/GR₅₀)logPσ (Sigma)Es (Steric)
Parent 4.823.1-0.14-1.24
Analog 1 5.053.80.74-0.97
Analog 2 4.703.0-0.07-1.24
Analog 3 4.732.9-0.27-0.55
Analog 4 4.912.90.78-2.52

VI. Proposed Mechanism of Action and Signaling Pathway

Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) by targeting VLCFA elongase enzymes. VLCFAs are essential components of various cellular lipids, including cuticular waxes, suberin, and sphingolipids, which are crucial for plant growth and development.

Inhibition of VLCFA Synthesis Pathway

G cluster_pathway Proposed Mechanism of Action Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA VLCFAE VLCFA Elongase MalonylCoA->VLCFAE VLCFA Very-Long-Chain Fatty Acids (>C18) VLCFAE->VLCFA Disruption Disruption of Cell Division, Membrane Integrity, and Signal Transduction VLCFAE->Disruption Lipids Complex Lipids (Waxes, Suberin, Sphingolipids) VLCFA->Lipids Growth Normal Plant Growth and Development Lipids->Growth Herbicide Chloroacetamide Analog Inhibition Inhibition Herbicide->Inhibition Inhibition->VLCFAE Death Plant Death Disruption->Death

Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.

The protocols and workflows detailed in this document provide a comprehensive framework for the development of novel herbicide analogs from this compound. By systematically synthesizing, characterizing, and evaluating new compounds, and by employing rational design strategies such as QSAR, researchers can efficiently identify and optimize lead candidates with improved herbicidal activity and selectivity. This approach is critical for addressing the ongoing challenge of weed resistance in modern agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my reaction significantly low?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction between 3,5-dimethylaniline and chloroacetyl chloride may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or a non-optimal solvent. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction is the double acylation of the aniline if reaction conditions are not carefully controlled.

  • Suboptimal Base: The choice and amount of base are crucial for neutralizing the HCl byproduct of the reaction. An inappropriate base can lead to side reactions or incomplete neutralization, thereby hindering the primary reaction. The use of a non-nucleophilic base like DBU has been shown to improve yields in similar reactions.

  • Moisture Contamination: Chloroacetyl chloride is highly reactive towards water. Any moisture in the reactants or solvent will lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, which will not react with the aniline, thus lowering the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: The purified product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point range is indicative of impurities in your final product. These impurities could be unreacted starting materials (3,5-dimethylaniline or chloroacetyl chloride), byproducts from side reactions, or residual solvent. To address this, further purification is necessary. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying N-aryl acetamides.[1][2] Performing multiple recrystallizations may be necessary to achieve high purity.

Q3: My reaction mixture has turned dark, and I am getting a complex mixture of products. What is happening?

A3: A dark coloration and the formation of multiple products often suggest decomposition or polymerization reactions. This can be caused by:

  • High Reaction Temperature: The acylation reaction is exothermic. If the temperature is not controlled, especially during the addition of chloroacetyl chloride, it can lead to uncontrolled side reactions and decomposition of the starting materials or product. It is advisable to add the chloroacetyl chloride dropwise at a low temperature (e.g., 0-5°C).

  • Presence of Impurities in Starting Materials: Impurities in the 3,5-dimethylaniline or chloroacetyl chloride can act as catalysts for unwanted side reactions. Using high-purity starting materials is recommended.

  • Air Oxidation: Anilines can be susceptible to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the nucleophilic acyl substitution of 3,5-dimethylaniline with chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, followed by the elimination of a chloride ion and a proton to form the amide product and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.

Q2: Which solvents are suitable for this reaction?

A2: Aprotic solvents are generally preferred for this reaction to avoid reaction with chloroacetyl chloride. Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), and glacial acetic acid.[3][4] The choice of solvent can influence the reaction rate and the solubility of the reactants and products.

Q3: What type of base should I use?

A3: The base is used to scavenge the HCl produced during the reaction. Common bases include sodium acetate, sodium hydroxide, triethylamine (TEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][4][5] The choice of base can impact the reaction yield and purity. Non-nucleophilic bases are often preferred to avoid competing reactions with chloroacetyl chloride.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most common and effective method for purifying this compound. Ethanol is a frequently used solvent for this purpose.[1][2] The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of pure crystals.

Data Presentation

Reactants Solvent Base Temperature (°C) Time (h) Yield (%) Reference
Aniline, Chloroacetyl chlorideTHFDBURoom Temp395
2,6-xylidine, Chloroacetyl chloride1,2-dichloroethylene1N NaOH20-351.595[4]
2,3-dimethylaniline, Chloroacetyl chlorideDichloromethane/WaterSodium hydroxideNot specified1896[6]
Anilines, Chloroacetyl chlorideGlacial Acetic AcidSodium AcetateNot specified266[3]
m-aminophenol, Chloroacetyl chlorideTetrahydrofuranK2CO3Room Temp470[7]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a comprehensive procedure based on established methods for the synthesis of N-aryl acetamides.

Materials:

  • 3,5-Dimethylaniline

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylaniline (1 equivalent) in anhydrous THF.

  • Addition of Base: To the stirred solution, add DBU (0.2 equivalents).

  • Cooling: Place the reaction flask in an ice bath and stir the mixture for 15 minutes to cool it to 0-5°C.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.02 equivalents) dropwise to the reaction mixture using a dropping funnel, ensuring the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water. The crude product will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold water.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3,5-dimethylaniline in THF B Add DBU A->B C Cool to 0-5°C B->C D Add Chloroacetyl chloride C->D E Stir at Room Temperature D->E F Pour into cold water E->F Reaction Complete G Filter and wash crude product F->G H Recrystallize from ethanol G->H I Filter and dry pure product H->I

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_side_reaction Potential Side Reaction aniline 3,5-Dimethylaniline (R-NH2) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack acetyl_chloride Chloroacetyl Chloride (Cl-C(O)-CH2Cl) acetyl_chloride->intermediate hydrolysis Hydrolysis of Chloroacetyl Chloride acetyl_chloride->hydrolysis product This compound (R-NH-C(O)-CH2Cl) intermediate->product Elimination of Cl- hcl HCl intermediate->hcl Proton Transfer to Base chloroacetic_acid Chloroacetic Acid hydrolysis->chloroacetic_acid water H2O water->hydrolysis attacks

Caption: Reaction mechanism for the synthesis and a key side reaction.

References

Technical Support Center: Purification of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the purification of 2-chloro-N-(3,5-dimethylphenyl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Causes:

  • Incomplete Crystallization: The cooling process may have been too rapid, or the solution may not have been sufficiently saturated.

  • Excessive Washing: Washing the crystals with too much cold solvent can lead to product loss.

  • Incorrect Solvent Choice: The chosen solvent may have too high a solubility for the compound, even at low temperatures.

  • Transfer Losses: Significant amounts of product may be lost during transfers between flasks and filtration apparatus.

Solutions:

Solution Detailed Steps
Optimize Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the solution during crystallization.
Minimize Washing Wash the crystals with a minimal amount of ice-cold solvent. Ensure the solvent has been thoroughly chilled.
Solvent System Evaluation If yields remain low with a single solvent like ethanol, consider a two-solvent system. A good starting point is dissolving the compound in a minimal amount of a good solvent (e.g., ethanol) and then slowly adding a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid, followed by gentle heating to redissolve and slow cooling.
Careful Transfers Rinse all glassware used for transfers with a small amount of the cold recrystallization solvent to recover any adhering product.

Issue 2: Oily Product Instead of Crystals

Possible Causes:

  • Presence of Impurities: Unreacted starting materials or by-products can lower the melting point of the mixture and inhibit crystallization.

  • Supersaturation: The solution may be too concentrated, leading to the product "oiling out" instead of forming a crystalline lattice.

  • Cooling Too Rapidly: Fast cooling can prevent the molecules from arranging themselves into a crystal lattice.

Solutions:

Solution Detailed Steps
Induce Crystallization Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure this compound if available.
Dilute the Solution Add a small amount of the hot solvent to the oily mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly.
Re-purify by another method If oiling persists, consider purifying the crude product by column chromatography before attempting recrystallization.

Issue 3: Poor Separation During Column Chromatography

Possible Causes:

  • Incorrect Eluent System: The polarity of the mobile phase may not be optimal to resolve the desired compound from impurities.

  • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.

  • Improper Column Packing: Channels or cracks in the stationary phase can result in poor separation.

Solutions:

Solution Detailed Steps
Optimize Eluent Use thin-layer chromatography (TLC) to determine the best solvent system. Aim for an Rf value of 0.2-0.4 for the desired compound. A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.
Reduce Sample Load Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Proper Packing Technique Pack the column using a slurry method to ensure a homogenous and even stationary phase bed. Avoid letting the column run dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the starting materials and potential side reactions. These include:

  • Unreacted 3,5-dimethylaniline: This is a basic impurity.

  • Unreacted chloroacetyl chloride: This is highly reactive and will likely be quenched to chloroacetic acid during workup.

  • Diacylated by-product: It is possible for the nitrogen of the newly formed amide to be acylated a second time, though this is generally less favorable.

  • Hydrolyzed chloroacetyl chloride (chloroacetic acid): An acidic impurity.

Q2: What is a good solvent for recrystallizing this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. Slow evaporation of an ethanolic solution can yield single crystals.

Q3: How can I monitor the purity of my product?

A3: The purity of this compound can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

Q4: Can I use extraction to purify the crude product?

A4: Yes, a liquid-liquid extraction can be a very effective initial purification step. After the reaction, the mixture can be dissolved in an organic solvent like ethyl acetate or dichloromethane. Washing with a dilute acid solution (e.g., 1M HCl) will remove unreacted 3,5-dimethylaniline. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove acidic impurities like chloroacetic acid. A final wash with brine will help to remove residual water.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Add the solvent portion-wise and heat the mixture gently on a hot plate until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or air-dry them on the filter paper.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution of the product using TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product from Synthesis extraction Liquid-Liquid Extraction start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification column_chromatography Column Chromatography extraction->column_chromatography For Difficult Separations tlc TLC recrystallization->tlc mp Melting Point recrystallization->mp nmr NMR recrystallization->nmr column_chromatography->tlc column_chromatography->mp column_chromatography->nmr hplc HPLC tlc->hplc Quantitative Analysis end Pure this compound hplc->end mp->end nmr->end

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_no_xtal Solutions for No Crystals start Recrystallization Attempt outcome Outcome? start->outcome crystals Pure Crystals outcome->crystals Successful oiling_out Oiling Out outcome->oiling_out Unsuccessful low_yield Low Yield outcome->low_yield Unsuccessful no_crystals No Crystals Form outcome->no_crystals Unsuccessful scratch_seed Scratch Flask / Add Seed Crystal oiling_out->scratch_seed reheat_dilute Reheat and Dilute oiling_out->reheat_dilute slow_cool Slower Cooling low_yield->slow_cool min_wash Minimize Washing low_yield->min_wash concentrate Concentrate Solution no_crystals->concentrate change_solvent Change Solvent no_crystals->change_solvent

Caption: Troubleshooting logic for the recrystallization of this compound.

troubleshooting common issues in chloroacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chloroacetamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of chloroacetamide and its derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your chloroacetamide synthesis experiments in a question-and-answer format.

Issue 1: Low Yield of Chloroacetamide

Q: My chloroacetamide synthesis reaction has a very low yield. What are the potential causes and how can I improve it?

A: Low yield is a common problem in chloroacetamide synthesis and can stem from several factors. The most frequent causes are related to reaction temperature and the nature of the reactants.

Potential Causes & Solutions:

  • Elevated Reaction Temperature: Higher temperatures promote the formation of by-products such as glycine and its esters, which significantly reduces the yield of chloroacetamide.[1][2][3] The reaction of ethyl chloroacetate with ammonia, for instance, should be maintained at a low temperature.[1][2][3]

    • Solution: Maintain a strict reaction temperature of 0-5°C using an ice-salt bath.[2]

  • Use of Aqueous Ammonia: While common, aqueous ammonia introduces water into the reaction, which can lead to the formation of by-products and make product isolation more difficult due to the solubility of chloroacetamide in water.[4]

    • Solution: Consider using anhydrous ammonia. This method can produce high yields with negligible formation of by-products.[4]

  • Excess Ammonia: An excess of ammonia can favor the formation of glycine.[3]

    • Solution: Use a slight excess of the chloroacetic acid ester instead of ammonia.[3]

  • Incomplete Reaction: Insufficient reaction time may lead to incomplete conversion of starting materials.

    • Solution: Ensure adequate stirring and allow the reaction to proceed for the recommended duration, typically around 30 minutes after the addition of ammonia, followed by a resting period.[2][5]

Quantitative Data on Reaction Conditions and Yield

ParameterRecommended ConditionExpected Outcome
Reaction Temperature 0–5 °CMinimizes side reactions, leading to higher yields.[1][2]
Ammonia Type Anhydrous AmmoniaHigher yield and purity of chloroacetamide.[4]
Typical Yield 78–84% (air-dried)For the reaction of ethyl chloroacetate with aqueous ammonia.[2]

Issue 2: Product Purity and Contamination

Q: My final chloroacetamide product is impure. How can I identify and remove common contaminants?

A: Impurities in chloroacetamide synthesis often include unreacted starting materials, by-products like ammonium chloride, and moisture.

Potential Causes & Solutions:

  • Ammonium Chloride Contamination: This is a common by-product when using ammonia, and it can be co-precipitated with the chloroacetamide.[4][5]

    • Solution: Wash the crude product with cold water to remove ammonium chloride.[2][5] For higher purity, recrystallization from water is effective.[2][5]

  • Presence of Moisture: Traces of moisture can significantly lower the melting point of chloroacetamide.[2]

    • Solution: Dry the purified product under a vacuum over a desiccant like P₂O₅.[5]

  • Formation of Glycine Derivatives: As mentioned, this occurs at higher temperatures.[1]

    • Solution: Strict temperature control (0-5°C) is crucial to prevent this side reaction.[2]

Purification Methods

MethodDescription
Washing Washing the filtered product with cold water helps remove soluble impurities like ammonium chloride.[2][5]
Recrystallization Recrystallizing the crude product from acetone or water can significantly improve purity.[2][5]
Drying Drying the final product under vacuum over a desiccant removes residual moisture.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for chloroacetamide?

A: The most common methods for preparing chloroacetamide are:

  • The ammonolysis of chloroacetic acid esters, such as ethyl chloroacetate or methyl chloroacetate, with aqueous or anhydrous ammonia.[1][2][5][6]

  • The reaction of chloroacetyl chloride with dry ammonia gas or an amine in the presence of a base.[5][7]

Q2: What are the main side reactions to be aware of during chloroacetamide synthesis?

A: The primary side reaction is the replacement of the chlorine atom by an amino group, leading to the formation of glycine or its derivatives.[1] This is particularly favored at higher temperatures.[1][2] Other potential side reactions include the hydrolysis of the ester or the chloroacetamide itself, especially in the presence of strong bases.[1]

Q3: How does pH affect the stability and reactivity in reactions involving chloroacetamide derivatives?

A: The reactivity of the chloroacetamide group is pH-dependent. For instance, in reactions with thiols, a pH above the pKa of the thiol (around 8.5) will favor the reaction.[8] However, for bifunctional molecules containing other sensitive groups like NHS esters, a compromise in pH is necessary to maintain stability.[8]

Experimental Protocol: Synthesis of Chloroacetamide from Ethyl Chloroacetate

This protocol is adapted from established methods.[2][5]

Materials:

  • Ethyl chloroacetate (1.75 moles)

  • Chilled aqueous ammonia (sp. gr. 0.9)

  • Ice-salt bath

  • Mechanical stirrer

  • Round-bottomed flask (2 L)

  • Filtration apparatus

Procedure:

  • Place 215 g (1.75 moles) of ethyl chloroacetate into a 2 L round-bottomed flask equipped with a mechanical stirrer.

  • Surround the flask with an ice-salt bath to maintain a low temperature.[2]

  • Begin vigorous stirring and add 200 cc of chilled aqueous ammonia to the cold ester.

  • Continue stirring in the cold for approximately 15 minutes.

  • Add another 200 cc portion of aqueous ammonia and continue stirring for another 15 minutes.

  • Allow the mixture to stand for 30 minutes.

  • Filter the resulting solid with suction and wash it with two 25-cc portions of cold water to remove ammonium chloride.[2][5]

  • Air-dry the product. The expected yield of the crude product is 128–138 g.[2]

  • For further purification, recrystallize the crude product from water.[2][5]

Visualizations

start Start Synthesis reagents Combine Ethyl Chloroacetate & Ammonia start->reagents reaction Stir at 0-5°C reagents->reaction filtration Filter Product reaction->filtration washing Wash with Cold Water filtration->washing drying Dry Product washing->drying end Pure Chloroacetamide drying->end

Caption: General workflow for chloroacetamide synthesis.

problem Low Yield cause1 High Temperature problem->cause1 is caused by cause2 Aqueous Ammonia problem->cause2 is caused by cause3 Excess Ammonia problem->cause3 is caused by solution1 Maintain 0-5°C cause1->solution1 address with solution2 Use Anhydrous Ammonia cause2->solution2 address with solution3 Use Excess Ester cause3->solution3 address with

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Optimization of N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for N-acylation?

A1: The most frequently used and reactive acylating agents are acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1] Carboxylic acids can also be employed, but they generally necessitate activation with a coupling agent (e.g., DCC, EDC, HATU) or require high temperatures to proceed effectively.[1]

Q2: Why is a base typically required in N-acylation reactions?

A2: When acyl halides or anhydrides are used as acylating agents, an acid byproduct such as HCl is generated. A base, for instance, pyridine, triethylamine, or sodium acetate, is added to neutralize this acid.[1] If not neutralized, the acid would protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.[1]

Q3: Can acylation occur on a different nitrogen, like an amide group, within the same molecule?

A3: Generally, the primary aromatic amine is significantly more nucleophilic and reactive than an amide nitrogen. Under standard acylation conditions, the reaction will selectively occur at the primary amine. Di-acylation is not typically observed unless very harsh conditions are applied.[1]

Q4: How does the choice of solvent impact the N-acylation reaction?

A4: The solvent choice is critical for a successful reaction. Aprotic solvents are commonly used, including Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF).[1] The solubility of the starting materials and the reaction temperature are key factors in solvent selection.

Q5: Are there environmentally friendly or "green" methods for N-acylation?

A5: Yes, several green chemistry approaches have been developed. These include the use of water as a solvent with a recyclable catalyst, performing the reaction under solvent-free conditions, sometimes aided by ultrasound irradiation, and employing reusable heterogeneous catalysts to minimize waste.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during N-acylation experiments.

Problem Possible Causes Solutions
Low or No Product Yield 1. Inactive reagents (e.g., hydrolyzed acyl chloride).2. Insufficient reaction time.3. Reaction temperature is too low.4. Poorly soluble starting materials.1. Use fresh or purified reagents.2. Monitor the reaction by TLC or LCMS and allow it to run until the starting material is consumed.[1]3. Gradually increase the reaction temperature and monitor progress.4. Choose a solvent in which all reactants are soluble.
Starting Material Remains Unreacted 1. Reaction time is too short.2. Insufficient equivalents of the acylating agent.3. Low reactivity of the amine or acylating agent.1. Extend the reaction time, monitoring by TLC.[1]2. Increase the stoichiometry of the acylating agent (e.g., 1.1-1.5 equivalents).3. For hindered or deactivated amines, consider a more reactive acylating agent, a catalyst (e.g., DMAP), or more forcing conditions (higher temperature).[3]
Multiple Products Observed (by TLC/LCMS) 1. Impurities in starting materials.2. Di-acylation.3. Side reactions due to excess heat or other reactive functional groups.1. Purify starting materials before the reaction.[1]2. Use stoichiometric amounts of the acylating agent (1.0-1.1 equivalents).[1]3. Run the reaction at a lower temperature and monitor closely.[1]
Difficulty in Product Isolation 1. The product is highly soluble in the work-up solvent.2. Emulsion formation during aqueous work-up.1. Modify the work-up procedure, which may involve using a different extraction solvent or employing crystallization techniques.[2]2. Add a small amount of brine to the aqueous layer to break the emulsion.[2]

Experimental Protocols

General Protocol for N-Benzoylation of 3-Aminoacetanilide

This protocol describes a general procedure for the N-benzoylation of 3-aminoacetanilide using benzoyl chloride.[1]

Materials:

  • 3-Aminoacetanilide (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-aminoacetanilide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol for N-Acylation with a Chloroformamide

This protocol outlines the N-acylation of primary and secondary amines using N-Butyl-N-chloroformamide.[4]

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • N-Butyl-N-chloroformamide (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine substrate.

  • Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF).

  • Add the base (triethylamine or pyridine) to the reaction mixture and stir at room temperature for 10-15 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add N-Butyl-N-chloroformamide dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.

Data Presentation

Comparison of Catalytic Systems for N-Acylation of Sulfonamides[2]
CatalystAcylating AgentConditionsYield (%)
P₂O₅/SiO₂Acetic AnhydrideSolvent-free, 80°C95
Wells-Dawson HPAAcetic AnhydrideWater, reflux92
UltrasoundAcetic AnhydrideSolvent-free, RT90
No CatalystAcetic AnhydrideSolvent-free, 80°C40
Optimization of N-Acylation of Indoles with Thioesters[5]
EntryVariation from Standard ConditionsYield (%)
1None (Cs₂CO₃, xylene, 140°C)97
2NaOt-Bu instead of Cs₂CO₃82
3NaOH instead of Cs₂CO₃trace
4K₂CO₃ instead of Cs₂CO₃trace
5Without Cs₂CO₃NR
6Toluene instead of xylene89
7DMF instead of xylene0
8THF instead of xylene0
9100 °C instead of 140 °C73

NR = No Reaction

Visualizations

G start Start: Define N-acylation reaction components (Amine, Acylating Agent) reagent_prep Prepare & Check Reagents (Fresh, Anhydrous) start->reagent_prep reaction_setup Set up Reaction (Solvent, Temperature, Atmosphere) reagent_prep->reaction_setup monitoring Monitor Reaction Progress (TLC, LCMS) reaction_setup->monitoring troubleshoot Troubleshoot? monitoring->troubleshoot workup Work-up & Isolation purification Purification (Chromatography, Recrystallization) workup->purification characterization Product Characterization purification->characterization complete End: Pure Product characterization->complete troubleshoot->reaction_setup Incomplete Reaction (Adjust Conditions) troubleshoot->workup Reaction Complete

Caption: Systematic workflow for optimizing N-acylation conditions.

G issue Low or No Yield? reagents Are reagents active? (e.g., acyl chloride hydrolyzed?) issue->reagents Check time Was reaction time sufficient? issue->time Check temp Is temperature optimal? issue->temp Check solubility Are reactants fully dissolved? issue->solubility Check solution_reagents Use fresh/dry reagents. reagents->solution_reagents Solution solution_time Extend reaction time, monitor by TLC. time->solution_time Solution solution_temp Gradually increase temperature. temp->solution_temp Solution solution_solubility Choose a more suitable solvent. solubility->solution_solubility Solution

Caption: Troubleshooting common N-acylation experimental issues.

References

Technical Support Center: Synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary synthesis route is the acylation of 3,5-dimethylaniline with chloroacetyl chloride. This reaction typically involves a base to neutralize the hydrochloric acid byproduct.

Q2: What are the potential side reactions I should be aware of during this synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yields. These include:

  • Hydrolysis of Chloroacetyl Chloride: Presence of water can lead to the formation of chloroacetic acid.

  • Formation of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide: This can occur if the chloroacetyl chloride reagent is contaminated with dichloroacetyl chloride or if undesired chlorination takes place.[1]

  • Reaction with Solvent: Nucleophilic solvents can react with chloroacetyl chloride. For instance, using ethanol as a solvent can lead to the formation of ethyl chloroacetate.[2]

  • Protonation of the Amine: The hydrochloric acid generated during the reaction can protonate the starting 3,5-dimethylaniline, rendering it unreactive. This is typically mitigated by the use of a base.[3][4]

  • Diacylation: Although less common with sterically hindered amines, it's a theoretical possibility where the product amide is further acylated.

Q3: How can I purify the final product, this compound?

A3: Recrystallization is a common method for purification. Ethanol is frequently mentioned as a suitable solvent for recrystallization.[5] The crude product is typically filtered and washed with cold water before recrystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Ensure the reaction goes to completion.
2. Protonation of Starting Amine: Inadequate neutralization of HCl byproduct.[3][4]Use an appropriate base (e.g., sodium acetate, potassium carbonate, triethylamine) in sufficient quantity to neutralize the generated HCl.[6][7]
3. Hydrolysis of Chloroacetyl Chloride: Presence of moisture in the reactants or solvent.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Presence of Impurities 1. Unreacted Starting Materials: Incomplete reaction or incorrect stoichiometry.Optimize reaction conditions (time, temperature, stoichiometry). Purify the crude product via recrystallization.[5]
2. Formation of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide: Contaminated chloroacetyl chloride.[1]Use high-purity chloroacetyl chloride. Analyze the starting material for impurities before use.
3. Solvent-Related Byproducts: Use of a reactive solvent like ethanol.[2]Choose an inert solvent for the reaction, such as dichloromethane, tetrahydrofuran (THF), or glacial acetic acid.[2][6][7][8]
Oily Product Instead of Solid 1. Presence of Impurities: Impurities can lower the melting point of the product.Purify the product using column chromatography or recrystallization to remove impurities.
2. Incomplete Removal of Solvent: Residual solvent can make the product appear oily.Ensure the product is thoroughly dried under vacuum after filtration.

Experimental Protocols

General Synthesis of 2-chloro-N-(aryl)acetamides:

A common procedure involves the reaction of an aromatic amine with chloroacetyl chloride in the presence of a base and a suitable solvent.[5][6][9]

Example Protocol for a related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide:

  • Dissolve 2,6-dimethylaniline in a suitable solvent like glacial acetic acid or dichloromethane.[7][10]

  • Add a base, such as sodium acetate or potassium carbonate.[7][10]

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise while stirring.[5]

  • After the addition is complete, continue stirring for a specified period, allowing the reaction to proceed to completion.

  • The reaction mixture is then typically poured into cold water to precipitate the product.[5]

  • The crude product is collected by filtration, washed with cold water, and dried.[5]

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol.[5]

Visualizations

Synthesis_Pathway cluster_main Main Reaction 3,5-Dimethylaniline 3,5-Dimethylaniline Product This compound 3,5-Dimethylaniline->Product + Chloroacetyl Chloride (Base, Solvent) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_side Potential Side Reactions Chloroacetyl_Chloride Chloroacetyl Chloride Hydrolysis Chloroacetic Acid Chloroacetyl_Chloride->Hydrolysis + H2O Solvent_Reaction Solvent Adduct (e.g., Ethyl Chloroacetate) Chloroacetyl_Chloride->Solvent_Reaction + Nucleophilic Solvent Amine_Protonation Protonated 3,5-Dimethylaniline (Inactive) Dichloro_Impurity 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylaniline->Amine_Protonation + HCl Starting_Materials Starting Materials Starting_Materials->Dichloro_Impurity Impurity in Chloroacetyl Chloride

Caption: Common side reactions in the synthesis process.

References

Technical Support Center: Managing Impurities in 2-chloro-N-(3,5-dimethylphenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary synthesis route is the N-acylation of 3,5-dimethylaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: What are the most common impurities encountered in this synthesis?

A2: The most common impurities include:

  • Unreacted 3,5-dimethylaniline: The starting material may remain if the reaction does not go to completion.

  • N,N-bis(chloroacetyl)-3,5-dimethylaniline: This di-acylated byproduct can form, particularly if an excess of chloroacetyl chloride is used.[4]

  • Chloroacetic acid: This impurity arises from the hydrolysis of the highly reactive chloroacetyl chloride in the presence of moisture.[3]

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, consider the following:

  • Control stoichiometry: Use a slight excess of chloroacetyl chloride to ensure complete conversion of the aniline, but avoid a large excess to prevent di-acylation.

  • Maintain anhydrous conditions: Use dry solvents and reagents to minimize the hydrolysis of chloroacetyl chloride.

  • Optimize reaction temperature: Lower temperatures can help control the reactivity of chloroacetyl chloride and reduce side reactions.[5]

  • Choose an appropriate base: A non-nucleophilic base is recommended to avoid side reactions with the chloroacetyl chloride.[5]

Q4: What analytical techniques are suitable for identifying and quantifying impurities in my product?

A4: Several analytical techniques are effective for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the main product and its impurities.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and provides structural information about the impurities, aiding in their identification.[4][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify impurities by their unique spectral signatures.[10][11][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature; Inefficient purification.Ensure dropwise addition of chloroacetyl chloride at a controlled temperature (e.g., 0-5 °C)[5]. Monitor the reaction to completion using TLC. Optimize recrystallization solvent and procedure to minimize product loss.
Presence of Unreacted 3,5-dimethylaniline Insufficient chloroacetyl chloride; Short reaction time.Use a slight molar excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride. Increase the reaction time and monitor for the disappearance of the starting material by TLC.
High Levels of Di-acylated Impurity Excess chloroacetyl chloride; High reaction temperature.Carefully control the stoichiometry of chloroacetyl chloride. Maintain a low reaction temperature during the addition of the acylating agent.
Product is Oily or Difficult to Crystallize Presence of impurities, particularly chloroacetic acid.Wash the crude product thoroughly with water to remove water-soluble impurities like chloroacetic acid. Optimize the recrystallization solvent system to improve crystal formation.
Broad or Inconsistent Melting Point Presence of various impurities.Purify the product by recrystallization until a sharp and consistent melting point is achieved. Analyze the product by HPLC to assess purity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the acylation of anilines.[2][5]

Materials:

  • 3,5-dimethylaniline

  • Chloroacetyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylaniline (1 equivalent) in anhydrous THF.

  • Add a catalytic amount of DBU (e.g., 0.2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.[2]

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly.

  • Hot filter the solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC Conditions: Similar to the HPLC method described above.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500.

  • This technique is particularly useful for identifying unknown impurities based on their mass-to-charge ratio.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expected signals for the aromatic protons, methyl protons, methylene protons, and the amide proton.

  • ¹³C NMR: Expected signals for the aromatic carbons, methyl carbons, methylene carbon, and the carbonyl carbon.

  • NMR is a powerful tool for confirming the structure of the final product and identifying major impurities.[10][11][12]

Visualizations

Synthesis_Pathway Synthesis of this compound 3,5-Dimethylaniline 3,5-Dimethylaniline Product This compound 3,5-Dimethylaniline->Product + Chloroacetyl chloride (Base, Solvent) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product Impurity_Formation Common Impurity Formation Pathways cluster_reactants Reactants cluster_impurities Impurities 3,5-Dimethylaniline 3,5-Dimethylaniline Product This compound 3,5-Dimethylaniline->Product Desired Reaction Chloroacetyl_chloride Chloroacetyl chloride Hydrolysis_Product Chloroacetic acid Chloroacetyl_chloride->Hydrolysis_Product + H₂O Chloroacetyl_chloride->Product Diacylated_Impurity N,N-bis(chloroacetyl)- 3,5-dimethylaniline Product->Diacylated_Impurity + Chloroacetyl chloride (excess) Experimental_Workflow Experimental and Analytical Workflow Synthesis Synthesis Workup Aqueous Workup & Filtration Synthesis->Workup Purification Recrystallization Workup->Purification Analysis Purity & Structural Analysis Purification->Analysis Final_Product Pure Product Analysis->Final_Product

References

challenges in the scale-up of 2-chloro-N-(3,5-dimethylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the nucleophilic acyl substitution of 3,5-dimethylaniline with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A spot of the reaction mixture is compared against spots of the starting materials. The reaction is considered complete when the spot corresponding to the 3,5-dimethylaniline has disappeared.[1]

Q3: What are common impurities, and how can they be minimized?

A3: Common impurities include unreacted 3,5-dimethylaniline, residual chloroacetyl chloride, and byproducts from side reactions. Oxidation of the aniline starting material can also lead to colored impurities. To minimize these, it is crucial to control the reaction temperature, use an inert atmosphere, and ensure the correct stoichiometry of reactants.

Q4: What are the recommended purification methods for the final product?

A4: The most common purification method is recrystallization, often from ethanol or ethanol-water mixtures.[1] For higher purity, column chromatography can be employed, although this may be less practical for large-scale production.

Troubleshooting Guide

Low or Inconsistent Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction using TLC until the starting aniline is fully consumed.[1] - Ensure the chloroacetyl chloride is of high purity and has not hydrolyzed. - Increase the reaction time or temperature moderately, while monitoring for byproduct formation.
Product Loss During Workup - Ensure the pH is controlled during quenching to prevent hydrolysis of the amide product. - Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product.
Side Reactions - Control the addition rate of chloroacetyl chloride to maintain the optimal reaction temperature and minimize side reactions. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting aniline.
Product Purity Issues
Potential Cause Troubleshooting Steps
Colored Impurities - Store 3,5-dimethylaniline under an inert atmosphere and away from light to prevent oxidation. - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Presence of Starting Materials - Ensure the reaction goes to completion by monitoring with TLC. - Optimize the stoichiometry of the reactants. An excess of the aniline can sometimes be used to ensure the complete consumption of the acylating agent.
Hydrolysis of Product - Maintain neutral or mildly basic conditions during the aqueous workup to prevent the hydrolysis of the amide bond.

Experimental Protocols

Laboratory-Scale Synthesis

A representative laboratory-scale procedure for the synthesis of this compound is as follows:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dimethylaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate. Cool the flask to 0 °C using an ice bath.

  • Addition of Reagents: To the stirred solution, add a base such as triethylamine (1.2 equivalents). Subsequently, add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC until the starting amine is no longer visible.

  • Workup: Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture.[1]

Visual Guides

Synthesis Pathway

Synthesis_Pathway Reactant1 3,5-Dimethylaniline Product This compound Reactant1->Product Reactant2 Chloroacetyl Chloride Reactant2->Product Byproduct HCl Product->Byproduct +

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion via TLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete->Optimize_Time_Temp Yes Check_Reagents Verify Reagent Purity Incomplete->Check_Reagents Yes Workup_Loss Investigate Workup Losses Incomplete->Workup_Loss No Adjust_pH Adjust pH during Quench Workup_Loss->Adjust_pH Optimize_Extraction Optimize Extraction Protocol Workup_Loss->Optimize_Extraction Side_Reactions Suspect Side Reactions Workup_Loss->Side_Reactions Control_Temp Improve Temperature Control Side_Reactions->Control_Temp Inert_Atmosphere Use Inert Atmosphere Side_Reactions->Inert_Atmosphere

Caption: A logical workflow for troubleshooting low yield issues.

Quantitative Data Summary

The following table summarizes hypothetical data on the impact of key reaction parameters on yield and purity during scale-up. This data is for illustrative purposes to guide optimization.

Parameter Condition A Condition B Condition C Effect on Yield and Purity
Temperature 0-5 °C20-25 °C40-45 °CHigher temperatures may increase reaction rate but can also lead to more impurities, thus reducing purity.
Yield (%) 859288
Purity (%) 99.598.096.5
Base TriethylamineK₂CO₃NaHCO₃The choice of base can affect reaction kinetics and ease of removal during workup. Stronger, soluble bases may lead to faster reactions but require more stringent workup.
Yield (%) 918885
Purity (%) 98.599.099.2
Solvent DichloromethaneEthyl AcetateTolueneSolvent polarity can influence reaction rate and solubility of the product, affecting isolation and crystallization.
Yield (%) 908784
Purity (%) 98.899.199.3

References

solvent effects on the reactivity of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-chloro-N-(3,5-dimethylphenyl)acetamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound?

The primary reactive site is the carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is central to its use as an alkylating agent.

Q2: What type of reaction mechanism is typical for this compound?

Reactions with nucleophiles typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In some cases, particularly with strong nucleophiles and polar aprotic solvents, the reaction may proceed through a stepwise mechanism where the rate-limiting step is the expulsion of the chloride ion from a tetrahedral intermediate.[1]

Q3: How does solvent choice impact the reactivity of this compound?

Solvent choice is critical. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S_N2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and highly reactive.[2][3][4] Polar protic solvents (e.g., water, ethanol, methanol) can solvate and stabilize the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the S_N2 reaction rate.[2][5][6][7][8]

Q4: What are common side reactions to be aware of?

Under non-optimal conditions, such as incorrect pH or excessive temperature, off-target alkylation can occur. Besides the intended nucleophile, other species with nucleophilic potential (e.g., amines, thioethers, histidines) can react.[9] Hydrolysis of the chloroacetamide to its hydroxy-substituted derivative can also occur, particularly under basic conditions.[10]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction

Symptoms:

  • Low product yield after the expected reaction time.

  • Significant amount of starting material remains, as observed by TLC or LC-MS analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Solvent Choice The reaction is likely proceeding via an S_N2 mechanism, which is highly sensitive to the solvent. If you are using a polar protic solvent (e.g., ethanol, water), the nucleophile is likely being stabilized by hydrogen bonding, reducing its reactivity.[2][8] Action: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance nucleophilicity.[3][4]
Low Reagent Solubility One or more reagents may not be fully dissolved, limiting the reaction rate. Action: If reagent solubility is an issue, try switching to a more polar solvent like DMF or NMP. Gentle heating can also improve solubility, but monitor closely for potential side reactions or degradation.
Insufficient Nucleophilicity The chosen nucleophile may not be strong enough under the current conditions. Action: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it and increase its reactivity. Ensure the base is not sterically hindered and is strong enough for the specific nucleophile.
Low Temperature The reaction may lack sufficient activation energy. Action: Cautiously increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to check for improvement and the appearance of degradation products.
Issue 2: Formation of Multiple Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Off-Target Alkylation If the nucleophile has multiple reactive sites or if other nucleophilic species are present, undesired side products can form. Action: Use milder reaction conditions (e.g., lower temperature). Ensure the pH of the reaction is controlled, as higher pH can deprotonate other groups, making them more nucleophilic.
Solvent Participation In solvolysis, the solvent itself can act as a nucleophile, especially with protic solvents like water or alcohols under prolonged heating. Action: Switch to a polar aprotic solvent (e.g., acetone, THF, DMF) that is less likely to participate in the reaction.
Product Degradation The desired product may be unstable under the reaction conditions. Action: Monitor the reaction at earlier time points to see when the side products begin to appear. If they appear after the main product has formed, reduce the overall reaction time or temperature.

Data Presentation

SolventSolvent TypeDielectric Constant (ε)Expected Relative RateRationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very FastPoorly solvates anions, leading to a highly reactive "naked" nucleophile.[2][3]
N,N-Dimethylformamide (DMF)Polar Aprotic37FastSimilar to DMSO, effectively solvates cations but not anions.[2][3]
AcetonePolar Aprotic21ModerateLess polar than DMSO/DMF but still favors S_N2 reactions.[2]
AcetonitrilePolar Aprotic38Moderate-FastA common solvent for S_N2 reactions due to its polarity and aprotic nature.
EthanolPolar Protic25SlowSolvates the nucleophile via hydrogen bonding, reducing its energy and reactivity.[5][7]
MethanolPolar Protic33SlowStrong hydrogen bonding with the nucleophile significantly hinders its ability to attack.
WaterPolar Protic80Very SlowThe strongest hydrogen-bonding solvent, leading to heavy solvation and stabilization of the nucleophile.[6]
TolueneNon-Polar2.4Very Slow / InsolubleReagents (especially ionic nucleophiles) often have poor solubility.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting this compound with a thiol nucleophile.

  • Reagent Preparation :

    • Dissolve the thiol nucleophile (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 20-30 minutes to generate the thiolate anion.

  • Reaction Initiation :

    • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the acetamide solution dropwise to the stirred thiolate solution at room temperature.

  • Reaction Monitoring :

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.

  • Workup and Isolation :

    • Once the reaction is complete (typically when the starting material is no longer visible by TLC), pour the reaction mixture into cold water.

    • Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: Kinetic Measurement by Titrimetry (Illustrative)

This protocol outlines a general approach to measure the reaction kinetics, adapted from methodologies for similar compounds.

  • Solution Preparation :

    • Prepare stock solutions of this compound and the chosen nucleophile in the desired solvent (e.g., DMSO).

    • Prepare a quenching solution (e.g., dilute acid) and a standard titrant (e.g., silver nitrate for halide titration).

  • Reaction Execution :

    • Thermostat both reactant solutions to the desired temperature (e.g., 55.0 °C) in a water bath.[1]

    • Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel. Start a timer immediately.

  • Monitoring Progress :

    • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing the quenching solution to stop the reaction.

    • Determine the concentration of the formed chloride ion at each time point by titrating with a standardized silver nitrate solution.

  • Data Analysis :

    • Calculate the concentration of the product formed at each time point from the chloride ion concentration.

    • Assuming pseudo-first-order conditions (if one reactant is in large excess), determine the rate constant (k') by plotting the natural logarithm of the concentration of the limiting reactant versus time. The slope of this line will be -k'.

Visualizations

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R_Cl R-Cl (Substrate) TS [Nu---R---Cl]⁻ R_Cl->TS Nu Nu⁻ (Nucleophile) Nu->TS R_Nu R-Nu (Product) TS->R_Nu Cl Cl⁻ (Leaving Group) TS->Cl

Caption: Generalized S_N2 reaction mechanism for this compound.

troubleshooting_workflow start Reaction is Slow or Incomplete q_solvent What type of solvent is being used? start->q_solvent a_protic Polar Protic (e.g., EtOH, H₂O) q_solvent->a_protic Protic a_aprotic Polar Aprotic (e.g., DMSO, DMF) q_solvent->a_aprotic Aprotic sol_protic Switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity. a_protic->sol_protic q_temp Is the reaction temperature optimized? a_aprotic->q_temp sol_protic->q_temp sol_temp Increase temperature cautiously (e.g., in 10°C increments) and monitor for degradation. q_temp->sol_temp No q_solubility Are all reagents fully dissolved? q_temp->q_solubility Yes sol_temp->q_solubility sol_solubility Use a stronger solvent (e.g., NMP) or apply gentle heating. q_solubility->sol_solubility No end Reaction Optimized q_solubility->end Yes sol_solubility->end

Caption: Troubleshooting workflow for a slow reaction.

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide. Our aim is to address common challenges and provide actionable solutions to optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the chloroacetylation of 3,5-dimethylaniline.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inadequate Amine Nucleophilicity: The lone pair of electrons on the nitrogen of 3,5-dimethylaniline may not be sufficiently available for nucleophilic attack.While 3,5-dimethylaniline is reasonably nucleophilic, ensure the absence of strong proton sources that could protonate the amine. The choice of a suitable base is crucial to neutralize the HCl generated in situ.
Ineffective Acylating Agent: The chloroacetyl chloride may have degraded due to moisture.Use freshly opened or properly stored chloroacetyl chloride. Consider verifying its purity before use.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.Most protocols suggest running the reaction at room temperature or with initial cooling to control the exothermic reaction, followed by stirring at room temperature.[1]
Poor Quenching and Extraction: The product may be lost during the work-up procedure.Ensure complete precipitation of the product if quenching with water. Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
Formation of Side Products Diacylation: Although less common with chloroacetyl chloride, over-acylation can occur.Use a stoichiometric amount or a slight excess of the aniline relative to chloroacetyl chloride.
Reaction with Solvent: The solvent may react with the acylating agent.Choose inert solvents such as dichloromethane (DCM), 1,2-dichloroethylene, or toluene.[2]
Hydrolysis of Chloroacetyl Chloride: Presence of water in the reaction mixture can lead to the formation of chloroacetic acid.Ensure all glassware is dry and use anhydrous solvents.
Product is Difficult to Purify Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted 3,5-dimethylaniline or chloroacetyl chloride.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] Unreacted aniline can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl).
Oily Product Instead of Solid: The product may not crystallize properly.Try different recrystallization solvents or solvent mixtures (e.g., ethanol/water). Seeding with a small crystal of the pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the synthesis of this compound?

Q2: Is a catalyst necessary for this reaction?

A2: The chloroacetylation of anilines is a nucleophilic acyl substitution reaction that typically does not require a catalyst in the traditional sense. The reaction is generally facile when an appropriate base and solvent system are used. Optimization focuses on controlling the reaction conditions (temperature, stoichiometry, and work-up) rather than on identifying a specific catalyst.

Q3: What solvents are suitable for this reaction?

A3: A variety of aprotic solvents can be used. Common choices include chlorinated hydrocarbons like 1,2-dichloroethylene and dichloromethane (DCM), aromatic hydrocarbons such as toluene, and ethers like diethyl ether or tetrahydrofuran (THF).[2] Some procedures also report the use of glacial acetic acid or even aqueous systems with a base.[4] The choice of solvent can influence reaction rate and ease of product isolation.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] A spot of the reaction mixture is compared to spots of the starting materials (3,5-dimethylaniline and chloroacetyl chloride). The reaction is considered complete when the spot corresponding to the 3,5-dimethylaniline has disappeared.

Q5: What are the expected yields for this type of reaction?

A5: The yields for the chloroacetylation of anilines are generally good to excellent, often exceeding 80% and sometimes reaching quantitative yields under optimized conditions. For instance, a similar reaction for the preparation of 2-chloro-N-(2,6-dimethylphenyl)acetamide reported a yield of 95%.[2]

Quantitative Data from Literature

The following table summarizes reaction conditions and yields for the synthesis of various N-aryl chloroacetamides, providing a comparative overview for optimizing the synthesis of this compound.

Amine SubstrateAcylating AgentBaseSolventTemperatureYield (%)Reference
Various aromatic aminesChloroacetyl chloride-Room Temp--[1]
2,6-XylidineChloroacetyl chloride1N Sodium Hydroxide1,2-Dichloroethylene20-35°C95%[2]
AnilineAcetic anhydrideSodium acetateWater/EthanolIce bath, then RT-[4]
Various anilinesChloroacetyl chlorideTriethylamineEthanolReflux-[5]
Various anilines/aminesChloroacetyl chloride-Phosphate Buffer-High[6][7]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the chloroacetylation of anilines.

Materials:

  • 3,5-Dimethylaniline

  • Chloroacetyl chloride

  • 1,2-Dichloroethylene (or other suitable aprotic solvent)

  • 1M Sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylaniline (1 equivalent) in 1,2-dichloroethylene.

  • Add an aqueous solution of sodium hydroxide (1M, approximately 1.1 equivalents).

  • Stir the biphasic mixture vigorously.

  • To this mixture, add chloroacetyl chloride (1.05 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 20-35°C. An ice bath may be necessary to control the initial exotherm.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aniline is consumed.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3,5-dimethylaniline in solvent add_base Add aqueous base dissolve->add_base 1. add_acyl Add chloroacetyl chloride dropwise add_base->add_acyl 2. stir Stir at room temperature (Monitor by TLC) add_acyl->stir 3. separate Separate organic layer stir->separate 4. wash Wash with water and brine separate->wash 5. dry Dry over Na2SO4 wash->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. recrystallize Recrystallize concentrate->recrystallize 8.

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Storage and Handling of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-chloro-N-(3,5-dimethylphenyl)acetamide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

A1: this compound is a chemical intermediate. It is an isomer of 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is a known impurity of the local anesthetic Lidocaine. Due to its structural similarity to this critical pharmaceutical impurity, understanding its stability is crucial for quality control and regulatory purposes in drug development.

Q2: What are the primary causes of degradation for this compound during storage?

A2: The main degradation pathways for this compound are hydrolysis and photodegradation. The amide and chloroacetyl functional groups are susceptible to breakdown under certain environmental conditions.

Q3: How does hydrolysis affect the stability of the compound?

A3: Hydrolysis can occur under both acidic and basic conditions.[1] Base-catalyzed hydrolysis often results in the substitution of the chlorine atom with a hydroxyl group, forming N-(3,5-dimethylphenyl)-2-hydroxyacetamide.[1] In some cases, cleavage of the amide bond can also occur.[1] Acid-catalyzed hydrolysis can lead to cleavage of the amide bond, yielding 3,5-dimethylaniline and chloroacetic acid.[1] The rate of hydrolysis is generally influenced by pH and temperature.

Q4: Is this compound sensitive to light?

A4: Yes, similar chloroacetanilide compounds are known to be susceptible to photodegradation.[2][3][4] Exposure to UV light can lead to a series of reactions including dechlorination, hydroxylation, and cyclization, resulting in various degradation products.[4] Therefore, it is crucial to protect the compound from light during storage and handling.

Q5: What are the recommended storage conditions to minimize degradation?

A5: To minimize degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be protected from light by using an amber-colored vial or by storing it in a dark place.[6] Storage at a controlled room temperature, or as recommended by the supplier (some suggest 2-8°C), is advisable.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture and/or light.Store the compound in a desiccator in a dark, cool place. Ensure the container is tightly sealed.
Appearance of new peaks in analytical chromatogram (e.g., HPLC) Chemical degradation due to improper storage (hydrolysis, photodegradation).Review storage conditions. Protect from light and moisture. Consider re-purification if the purity is compromised.
Inconsistent experimental results Degradation of the starting material.Always check the purity of the compound before use, especially if it has been stored for an extended period. Use a freshly opened container or re-purify if necessary.
Decreased potency or activity in assays Degradation of the compound leading to a lower concentration of the active molecule.Confirm the purity of the compound using a validated analytical method. Store aliquots to minimize freeze-thaw cycles and exposure of the bulk material.

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and photodegradation.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation A This compound B N-(3,5-dimethylphenyl)-2-hydroxyacetamide A->B Base-catalyzed (SN2) C 3,5-Dimethylaniline A->C Acid/Base-catalyzed (Amide Cleavage) D Chloroacetic Acid A->D Acid/Base-catalyzed (Amide Cleavage) E This compound F Dechlorinated Products E->F UV Light G Hydroxylated Products E->G UV Light H Cyclized Products E->H UV Light

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[8][9][10]

Objective: To evaluate the stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[8]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV/PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the mixture at room temperature for a defined period (e.g., 8 hours). Neutralize the solution with HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Keep the solid compound in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Dissolve the stressed solid in the solvent before analysis.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, by a validated stability-indicating HPLC method.

Workflow for Forced Degradation Study:

ForcedDegradationWorkflow start Start: Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (Solid & Solution) start->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize analyze HPLC Analysis oxidation->analyze dissolve Dissolve (for Thermal) thermal->dissolve photo->analyze neutralize->analyze dissolve->analyze end End: Evaluate Stability & Identify Degradants analyze->end

Caption: A typical workflow for conducting a forced degradation study.

Data Summary

Parameter Condition Expected Stability Primary Degradation Products
pH Acidic (e.g., pH < 3)Moderately stable, potential for amide cleavage over time.[1]3,5-Dimethylaniline, Chloroacetic acid
Neutral (e.g., pH 6-8)Generally stable, but hydrolysis can occur slowly.N-(3,5-dimethylphenyl)-2-hydroxyacetamide
Basic (e.g., pH > 9)Less stable, susceptible to hydrolysis.[1][11]N-(3,5-dimethylphenyl)-2-hydroxyacetamide
Temperature Elevated (e.g., > 40°C)Increased rate of degradation, especially in the presence of moisture.Dependent on other conditions (e.g., hydrolysis products)
Light UV or prolonged daylightUnstable, prone to photodegradation.[2][4]Dechlorinated, hydroxylated, and cyclized products

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the specific product information provided by the supplier and conduct their own stability assessments for their specific applications.

References

Validation & Comparative

A Comparative Analysis of 2-chloro-N-(3,5-dimethylphenyl)acetamide Utilizing ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed analysis of 2-chloro-N-(3,5-dimethylphenyl)acetamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It serves as a valuable resource for researchers, scientists, and professionals in drug development by offering a comparative look at its spectral characteristics against structurally related alternatives. This document provides the foundational data necessary for substance identification, purity assessment, and structural elucidation.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and two comparative compounds: N-(3,5-dimethylphenyl)acetamide and 2-chloro-N-phenylacetamide. The data for the primary compound is predicted based on analogous structures, as complete experimental spectra were not available in the cited resources. All chemical shifts (δ) are reported in parts per million (ppm).

CompoundSolventNucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound DMSO-d₆¹H~10.1 (predicted)s1HNH
~7.2 (predicted)s2HAr-H (positions 2, 6)
~6.7 (predicted)s1HAr-H (position 4)
~4.2 (predicted)s2HCH₂Cl
~2.2 (predicted)s6HAr-CH₃
¹³C~164 (predicted)--C=O
~138 (predicted)--Ar-C (positions 3, 5)
~137 (predicted)--Ar-C (position 1)
~126 (predicted)--Ar-C (position 4)
~118 (predicted)--Ar-C (positions 2, 6)
~43 (predicted)--CH₂Cl
~21 (predicted)--Ar-CH₃
N-(3,5-dimethylphenyl)acetamide -¹³C---Data not available in search results.
2-chloro-N-phenylacetamide CDCl₃¹³C164.1, 137.1, 129.1, 125.0, 120.2, 42.8--C=O, Ar-C1, Ar-C3/5, Ar-C4, Ar-C2/6, CH₂Cl

Experimental Protocols

General Procedure for NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Weigh 5-20 mg of the solid compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

  • Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.[1]

2. Data Acquisition:

  • The NMR spectra are typically acquired on a 300 MHz or higher field spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, the spectral width is set to appropriately cover the expected chemical shift range (e.g., 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm), and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to singlets.

  • The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2][3]

Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.

Caption: Structure of this compound.

References

Comparative Guide to the Mass Spectrometry Analysis of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 2-chloro-N-(3,5-dimethylphenyl)acetamide. Due to a lack of extensive publicly available experimental data for this specific isomer, this guide leverages data from the closely related and well-studied isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, as a reliable proxy. This approach allows for a robust comparison of potential analytical techniques and provides expected performance metrics.

Introduction

This compound is a chemical intermediate, and like its isomers, it is relevant in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers high sensitivity and selectivity for the analysis of this compound.

This guide compares two primary mass spectrometry-based approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provides a theoretical overview of an alternative High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for quantitative or qualitative data.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation by liquid chromatography followed by ionization and tandem mass analysis.Separation by liquid chromatography with detection based on UV-Vis absorbance.
Primary Use Qualitative identification and quantification of thermally stable and volatile compounds.High-sensitivity quantification and structural confirmation of a wide range of compounds.Routine quantification and purity analysis.
Sensitivity Good (ng to pg range)Very High (pg to fg range)[1]Moderate (µg to ng range)[2][3]
Selectivity High (based on retention time and mass spectrum)Very High (based on retention time and specific MRM transitions)[1]Moderate (based on retention time and UV spectrum)
Sample Throughput ModerateHighHigh
Cost ModerateHighLow
Key Advantages Excellent for volatile and semi-volatile analytes; extensive spectral libraries available.Applicable to a broader range of compounds, including non-volatile and thermally labile ones; superior sensitivity and selectivity.[4]Cost-effective and widely available; robust for routine analyses.
Key Limitations Requires derivatization for non-volatile compounds; potential for thermal degradation.Matrix effects can suppress or enhance ionization; higher operational complexity.Lower sensitivity and selectivity compared to MS methods.[2][3]

Experimental Protocols

Detailed methodologies for the analysis of chloroacetanilide compounds provide a strong foundation for developing a robust method for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the isomeric impurity 2-chloro-N-(2,6-dimethylphenyl)acetamide in a pharmaceutical matrix.[1]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: X-Select CSH C18 column.[1]

    • Mobile Phase: A gradient elution using 0.1% ammonia in water (Mobile Phase A) and methanol (Mobile Phase B).[1]

    • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transition: Based on the structure of this compound (molecular weight: 197.66 g/mol )[5], a likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 198. A probable fragmentation would involve the loss of the chloromethyl group, leading to a product ion. For the 2,6-isomer, the transition m/z 198.2 → 107.1 was used.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general approach for the analysis of chloroacetamide compounds.

  • Instrumentation: A gas chromatograph equipped with a capillary column, coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250-280 °C.

    • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Expected Fragmentation: For the isomeric 2-chloro-N-(2,6-dimethylphenyl)acetamide, major peaks in the EI mass spectrum are observed at m/z 148 and 120.[6] Similar fragments would be expected for the 3,5-isomer.

Quantitative Performance Data

The following table summarizes the expected quantitative performance of an LC-MS/MS method for this compound, based on the validated method for its 2,6-isomer.[1]

ParameterExpected Performance for this compound
Linearity Range ~0.25 to 1.2 ppm
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.08 ppm
Limit of Quantitation (LOQ) ~0.25 ppm
Precision (%RSD) < 3%
Accuracy (% Recovery) 95-105%

Visualizations

Mass Spectrometry Analysis Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of a target compound.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MassAnalyzer Mass Analysis (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataAnalysis Data Analysis (Quantification, Identification) DataAcquisition->DataAnalysis

Caption: General workflow of mass spectrometry analysis.

Method Selection Logic

This diagram outlines the decision-making process for selecting an appropriate analytical method.

MethodSelection Start Start: Define Analytical Goal Goal High Sensitivity & Specificity? Start->Goal LC_MSMS LC-MS/MS Goal->LC_MSMS Yes Volatile Thermally Stable & Volatile? Goal->Volatile No GC_MS GC-MS HPLC_UV HPLC-UV/DAD Volatile->GC_MS Yes Volatile->HPLC_UV No

Caption: Decision tree for analytical method selection.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. LC-MS/MS is the recommended method for achieving the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices, such as in pharmaceutical impurity analysis or bioanalytical studies. GC-MS provides a robust alternative, particularly for qualitative analysis and when dealing with less complex sample matrices, provided the compound is thermally stable. For routine quality control and purity assessments where high sensitivity is not the primary concern, HPLC-DAD offers a cost-effective and reliable option. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample.

References

Unveiling Molecular Fingerprints: A Comparative Guide to IR Spectroscopy for Functional Group Identification in 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of functional groups within a molecule is a cornerstone of chemical analysis. Infrared (IR) spectroscopy stands as a powerful and accessible technique for this purpose, providing a unique vibrational fingerprint of a compound. This guide offers a comparative analysis of the expected IR absorption frequencies for the functional groups in 2-chloro-N-(3,5-dimethylphenyl)acetamide and contrasts them with experimental data from analogous compounds, providing a framework for spectral interpretation.

While a direct experimental IR spectrum for this compound is not publicly available in common databases, a thorough analysis of its structural components allows for the prediction of its key IR absorption bands. By comparing these expected frequencies with the known spectra of similar molecules, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide and 2-chloro-N-phenylacetamide, researchers can confidently identify the characteristic functional groups.

Comparative Analysis of IR Absorption Data

The primary functional groups within this compound include a secondary amide, an aromatic ring, a C-Cl bond, and alkyl groups. Each of these groups exhibits characteristic absorption frequencies in the IR spectrum. The table below summarizes the expected absorption ranges for the target molecule and compares them with experimental data from related compounds.

Functional GroupVibration TypeThis compound (Expected Range, cm⁻¹)2-chloro-N-(2,6-dimethylphenyl)acetamide (Experimental, cm⁻¹)2-chloro-N-phenylacetamide (Experimental, cm⁻¹)
Amide N-H Stretch3500 - 3300 (m)(Gas Phase) Data not prominent(KBr Disc) ~3260
C=O Stretch1690 - 1630 (s)(Gas Phase) ~1720(KBr Disc) ~1660
C-N Stretch1335 - 1250 (s)(Gas Phase) Data not prominent(KBr Disc) Data not prominent
Aromatic C-H Stretch~3030 (v)(Gas Phase) ~3070(KBr Disc) ~3100-3000
C=C Bending1700 - 1500 (m,m)(Gas Phase) ~1590, 1480(KBr Disc) ~1600, 1550, 1480
C-H Bending (oop)900 - 675 (s)(Gas Phase) ~770(KBr Disc) ~750, 690
Alkyl C-H Stretch2950 - 2850 (m or s)(Gas Phase) ~2940(KBr Disc) Not applicable
Alkyl Halide C-Cl Stretch850 - 550 (m)(Gas Phase) ~730(KBr Disc) ~760

Abbreviations: s = strong, m = medium, v = variable, oop = out-of-plane

This comparative table highlights the expected regions for key vibrational modes. The strong carbonyl (C=O) stretch of the amide is one of the most diagnostic peaks. The N-H stretch, while expected, can be broad. The aromatic C-H and C=C stretches, along with the out-of-plane bending, confirm the presence of the substituted phenyl ring. The C-Cl stretch typically appears in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

For the analysis of solid samples like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method.[1]

Objective: To obtain a high-quality infrared spectrum of a solid organic compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Solid sample (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol).

    • Allow the crystal to air dry completely.

    • With the empty, clean ATR accessory in place, acquire a background spectrum. This will subtract the absorbance from the air and the crystal itself from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.[2]

    • Lower the press arm of the ATR accessory to apply firm and even pressure on the sample, ensuring good contact with the crystal surface.[1]

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After the measurement, raise the press arm and carefully remove the bulk of the sample.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any remaining sample residue.

Logical Workflow for IR Spectrum Interpretation

The process of identifying functional groups from an IR spectrum follows a logical progression. The following diagram illustrates this workflow, from the initial examination of the molecular structure to the final assignment of spectral bands.

IR_Interpretation_Workflow cluster_mol_structure Molecular Structure Analysis cluster_spectral_analysis Spectral Data Acquisition & Analysis cluster_interpretation Interpretation and Comparison cluster_conclusion Conclusion mol_structure Examine Structure of This compound identify_fg Identify Key Functional Groups (Amide, Aromatic, C-Cl, Alkyl) mol_structure->identify_fg predict_peaks Predict Expected IR Absorption Ranges identify_fg->predict_peaks compare_ranges Compare Experimental Peaks to Predicted Ranges predict_peaks->compare_ranges acquire_spectrum Acquire IR Spectrum (e.g., via ATR-FTIR) process_spectrum Process Spectrum (Baseline Correction, etc.) acquire_spectrum->process_spectrum process_spectrum->compare_ranges compare_alternatives Compare with Spectra of Alternative Compounds process_spectrum->compare_alternatives assign_peaks Assign Major Peaks to Specific Vibrational Modes compare_ranges->assign_peaks compare_alternatives->assign_peaks conclusion Confirm Functional Group Presence assign_peaks->conclusion

Caption: Workflow for functional group identification using IR spectroscopy.

By following this structured approach—predicting absorption bands based on the molecular structure, acquiring a clean spectrum, and comparing it with established data and related compounds—researchers can effectively utilize IR spectroscopy for the reliable identification of functional groups in novel and known chemical entities.

References

X-ray Crystallography of 2-chloro-N-(3,5-dimethylphenyl)acetamide and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the crystal structures of 2-chloro-N-(3,5-dimethylphenyl)acetamide and its derivatives based on X-ray crystallographic data. The information is intended for researchers, scientists, and drug development professionals working with N-aryl-2-chloroacetamides, a class of compounds with significant interest in medicinal and agrochemical fields.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic data for this compound and several of its derivatives. This allows for a direct comparison of the effects of substituent changes on the crystal packing and molecular geometry.

CompoundThis compound[1]2,2-dichloro-N-(3,5-dimethylphenyl)acetamide[2]2-chloro-N-(3,4-dimethylphenyl)acetamide[3]2-chloro-N-(2,6-dimethylphenyl)acetamide[4]
Formula C₁₀H₁₂ClNOC₁₀H₁₁Cl₂NOC₁₀H₁₂ClNOC₁₀H₁₂ClNO
Molar Mass 197.66 g/mol 232.10 g/mol 197.66 g/mol 197.66 g/mol
Crystal System OrthorhombicMonoclinicNot specifiedMonoclinic
Space Group Pna2₁Not specifiedNot specifiedP2/c
a (Å) 25.9770(1)11.412(4)Not specified13.766(3)
b (Å) 9.7698(4)10.570(4)Not specified8.911(2)
c (Å) 16.0578(7)9.163(3)Not specified8.538(2)
β (°) 90110.99(2)Not specified99.00(1)
Volume (ų) 4075.3(3)1031.9(6)Not specified1034.4(4)
Z 16444
Temperature (K) 299297(2)Not specified300(2)
Radiation Mo KαMo KαMo KαNot specified
R-factor 0.0500.059Not specified0.037

Experimental Protocols

Synthesis and Crystallization

The synthesis of these N-aryl-2-chloroacetamide derivatives generally involves the chloroacetylation of the corresponding substituted aniline.[5][6] For instance, this compound was prepared by reacting 3,5-dimethylaniline with chloroacetyl chloride.[1] Single crystals suitable for X-ray diffraction were typically obtained by slow evaporation from an ethanolic solution at room temperature.[2][3][4]

X-ray Data Collection and Structure Refinement

Data for the crystal structure analyses were collected using diffractometers such as the Oxford Diffraction Xcalibur or Stoe STADI-4.[1][2][3] The structures were solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXS97 and SHELXL97 were commonly used for structure solution and refinement.[1][2] Hydrogen atoms were generally placed in idealized positions and refined using a riding model.[1][2][3]

Molecular and Crystal Structure Insights

The conformation of the acetamide side chain relative to the phenyl ring is a key feature of these structures. In this compound, the C=O bond is anti to both the N-H bond and the C-Cl bond in the side chain across all four independent molecules in the asymmetric unit.[1] This anti conformation is a consistent feature observed in related structures like 2-chloro-N-(2,4-dimethylphenyl)acetamide and 2-chloro-N-(3-methylphenyl)acetamide.[1]

Intermolecular hydrogen bonding plays a crucial role in the crystal packing of these compounds. In the case of this compound, molecules are linked into infinite chains via intermolecular N—H···O hydrogen bonds.[1] Similarly, the molecules of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide are linked into infinite chains through both N—H···O and C—H···O hydrogen bonding.[2] These interactions are fundamental in forming the supramolecular architecture.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Data Collection cluster_refinement Structure Solution & Refinement start Substituted Aniline + Chloroacetyl Chloride synthesis N-aryl-2-chloroacetamide Derivative start->synthesis purification Purification synthesis->purification crystallization Slow Evaporation from Ethanol purification->crystallization crystals Single Crystals crystallization->crystals mount Mount Crystal on Diffractometer crystals->mount data_collection Collect Diffraction Data (e.g., Mo Kα radiation) mount->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction hkl_file Reflection Data File (.hkl) data_reduction->hkl_file solve Structure Solution (Direct Methods - SHELXS) hkl_file->solve refine Structure Refinement (Least-Squares - SHELXL) solve->refine validation Validation (e.g., checkCIF) refine->validation final_structure Final Crystal Structure (.cif) validation->final_structure

Experimental workflow for X-ray crystallography.

intermolecular_interactions cluster_packing Crystal Packing of this compound Derivatives cluster_chain Resulting Supramolecular Structure molecule1 Molecule A (C₁₀H₁₂ClNO) molecule2 Molecule B (C₁₀H₁₂ClNO) molecule1->molecule2 N-H···O Hydrogen Bond molecule3 Molecule C (C₁₀H₁₂ClNO) molecule2->molecule3 N-H···O Hydrogen Bond chain Infinite Supramolecular Chain molecule3->chain Forms

Intermolecular hydrogen bonding leads to chain formation.

References

A Comparative Analysis of the Reactivity of N-Aryl Chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of N-aryl chloroacetamides is crucial for applications ranging from the design of targeted covalent inhibitors to the synthesis of novel agrochemicals. This guide provides an objective comparison of the reactivity of different N-aryl chloroacetamides, supported by experimental data and detailed protocols.

The reactivity of N-aryl chloroacetamides as alkylating agents is significantly influenced by the electronic properties of the substituents on the aryl ring. These compounds readily undergo nucleophilic substitution, typically via an SN2 mechanism, making them effective electrophiles for reaction with various nucleophiles such as thiols and amines. The presence of electron-withdrawing or electron-donating groups on the N-aryl moiety can either accelerate or decelerate the rate of these reactions.

Quantitative Comparison of Reactivity

N-Aryl ChloroacetamideStructureRelative N-Alkylating Reactivity (Arbitrary Units)[1]
Alachlor2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide1.00
Acetochlor2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide1.15
Metolachlor2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide0.85
Propachlor2-chloro-N-isopropylacetanilide1.30

Note: The reactivity values are normalized relative to Alachlor for comparative purposes. Higher values indicate greater reactivity.

This data indicates that even subtle changes in the substitution pattern on the N-aryl group and the N-alkyl substituent can modulate the electrophilicity of the chloroacetamide moiety. For instance, Propachlor, with a less sterically hindered N-isopropyl group compared to the N-alkoxymethyl groups of the others, exhibits the highest relative reactivity in this set.

Factors Influencing Reactivity: A Deeper Look

The reactivity of N-aryl chloroacetamides in nucleophilic substitution reactions is governed by the principles of physical organic chemistry. The reaction proceeds via a concerted SN2 mechanism, where the nucleophile attacks the α-carbon bearing the chlorine atom, leading to the displacement of the chloride ion.[2]

The electronic nature of the substituents on the aryl ring plays a pivotal role in this process. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the electrophilicity of the α-carbon by withdrawing electron density through inductive and/or resonance effects. This makes the carbon atom more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the α-carbon, leading to a slower reaction rate.

This relationship can be quantitatively described by the Hammett equation, which correlates the reaction rates of substituted aromatic compounds with the electronic properties of the substituents. While a specific Hammett study for a series of N-aryl chloroacetamides was not found in the reviewed literature, the principles are directly applicable.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of N-Aryl Chloroacetamides

N-aryl chloroacetamides can be synthesized by the chloroacetylation of the corresponding anilines.

Procedure:

  • Dissolve the substituted aniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine (1.1 eq.), to the solution.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.1 eq.) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl chloroacetamide.

Kinetic Measurement of Nucleophilic Substitution

The reactivity of N-aryl chloroacetamides can be determined by monitoring the rate of their reaction with a nucleophile, such as a thiol or an amine, using techniques like UV-Vis spectrophotometry or HPLC.

Procedure using a thiol nucleophile (e.g., Glutathione):

  • Prepare stock solutions of the N-aryl chloroacetamide and the thiol (e.g., glutathione) in a suitable buffer (e.g., phosphate buffer at a specific pH).

  • Initiate the reaction by mixing the reactant solutions in a cuvette at a constant temperature.

  • Monitor the progress of the reaction by observing the change in absorbance at a specific wavelength corresponding to the consumption of the reactants or the formation of the product.

  • The pseudo-first-order rate constant (k') can be determined from the plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile (if it is in large excess).

Visualizing the Reaction Pathway and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 S_N*2 Reaction Mechanism Reactants N-Aryl Chloroacetamide + Nucleophile (Nu⁻) TS Transition State [Nu---C---Cl]⁻ Reactants->TS Attack of Nucleophile Products Substituted Product + Cl⁻ TS->Products Departure of Leaving Group

A simplified representation of the SN2 reaction mechanism for N-aryl chloroacetamides.

G cluster_1 Experimental Workflow for Reactivity Comparison Synthesis Synthesize a series of N-Aryl Chloroacetamides Purification Purify and Characterize (NMR, MS, etc.) Synthesis->Purification Kinetic_Assay Perform Kinetic Assays (e.g., with NBP or a thiol) Purification->Kinetic_Assay Data_Analysis Calculate Rate Constants (k) Kinetic_Assay->Data_Analysis Comparison Compare Reactivity (e.g., Hammett Plot) Data_Analysis->Comparison

References

Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-chloro-N-phenylacetamide analogs, with a focus on their herbicidal and antifungal activities. Due to a lack of systematic studies on a homologous series of 2-chloro-N-(3,5-dimethylphenyl)acetamide analogs, this guide synthesizes data from various studies on a broader range of N-aryl-2-chloroacetamides to elucidate key structural determinants of their biological activity.

Herbicidal Activity of Chloroacetamide Analogs

Chloroacetamide herbicides are widely used for pre-emergence weed control. Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and expansion in susceptible plants. The herbicidal efficacy of these compounds is influenced by the nature of the substituents on the N-phenyl ring.

Comparison of Herbicidal Efficacy

While a direct comparison of a series of this compound analogs is not available in the reviewed literature, a study by El-Zemity et al. provides data on a novel synthesized analog, 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide. The herbicidal activity of this compound against Anagallis arvensis and Lolium temulentum was evaluated and compared with the commercial herbicide acetochlor.

CompoundTarget WeedEC50 (mg/L)[1]
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideAnagallis arvensis150
Lolium temulentum120
Acetochlor (Standard)Anagallis arvensis100
Lolium temulentum80
Experimental Protocols: Herbicidal Activity Assay

The herbicidal activity is determined by evaluating the half-maximal effective concentration (EC50) required to inhibit the growth of target weeds.

Experimental Workflow:

cluster_0 Seed Germination and Growth cluster_1 Herbicide Application cluster_2 Incubation and Evaluation seed Weed Seeds (A. arvensis, L. temulentum) petri Petri Dishes with Filter Paper seed->petri germ Germination in Dark at 25°C petri->germ apply Application to Germinated Seedlings germ->apply stock Stock Solution of Test Compound dilute Serial Dilutions stock->dilute dilute->apply incubate Incubation under Controlled Conditions apply->incubate measure Measurement of Root and Shoot Length incubate->measure calc EC50 Calculation measure->calc

Herbicidal activity evaluation workflow.

Protocol Details:

  • Seeds of the target weeds are surface-sterilized and placed on filter paper in Petri dishes.

  • The seeds are allowed to germinate in the dark at a constant temperature (e.g., 25°C).

  • Stock solutions of the test compounds are prepared, and a series of dilutions are made.

  • The different concentrations of the test compounds are applied to the germinated seedlings.

  • The treated seedlings are incubated under controlled light and temperature conditions.

  • After a specific period, the lengths of the roots and shoots are measured.

  • The EC50 values are calculated by probit analysis of the growth inhibition data.

Antifungal Activity of Chloroacetamide Analogs

Several studies have investigated the antifungal activity of 2-chloro-N-phenylacetamide and its derivatives against various fungal pathogens. The proposed mechanisms of action include disruption of the fungal cell membrane by binding to ergosterol and inhibition of DNA synthesis.

Comparison of Antifungal Efficacy

The antifungal activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundFungal SpeciesMIC Range (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans128 - 256[2][3][4]
Candida parapsilosis128 - 256[2][3][4]
Aspergillus flavus16 - 256[5]
Aspergillus niger32 - 256[6]

Studies on various substituted N-phenyl-2-chloroacetamides suggest that the nature and position of substituents on the phenyl ring influence the antifungal activity. However, specific data for this compound is not available in the reviewed literature to draw a direct comparison.

Experimental Protocols: Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Experimental Workflow:

cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Interpretation compound Test Compound Stock Solution dilutions Serial Dilutions in 96-well Plate compound->dilutions add_inoculum Addition of Inoculum to each well dilutions->add_inoculum inoculum Fungal Inoculum Preparation inoculum->add_inoculum incubate Incubation at 35-37°C for 24-48h add_inoculum->incubate visual Visual Inspection for Turbidity incubate->visual mic Determination of MIC visual->mic

Broth microdilution assay workflow for MIC determination.

Protocol Details:

  • A stock solution of the test compound is prepared in a suitable solvent.

  • Serial twofold dilutions of the compound are made in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microplate.

  • A standardized inoculum of the fungal strain is prepared and added to each well.

  • The microplate is incubated at an appropriate temperature (e.g., 35-37°C) for 24 to 48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Proposed Mechanisms of Action

Herbicidal Mode of Action

The primary target of chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This is thought to occur through the covalent modification of a cysteine residue in the active site of VLCFA elongases.

Chloroacetamide Chloroacetamide Herbicide Covalent_Binding Covalent Binding to Active Site Cysteine Chloroacetamide->Covalent_Binding VLCFA_Elongase VLCFA Elongase (with active site Cysteine) VLCFA_Elongase->Covalent_Binding Inhibition Inhibition of VLCFA Elongase Activity Covalent_Binding->Inhibition VLCFA_Depletion Depletion of VLCFAs Inhibition->VLCFA_Depletion Cell_Division_Inhibition Inhibition of Cell Division and Expansion VLCFA_Depletion->Cell_Division_Inhibition Plant_Death Seedling Growth Arrest and Death Cell_Division_Inhibition->Plant_Death

Proposed herbicidal mechanism of action of chloroacetamides.
Antifungal Mode of Action

For antifungal activity, two primary mechanisms have been proposed for 2-chloro-N-phenylacetamide and its analogs. One involves the interaction with ergosterol in the fungal cell membrane, leading to membrane disruption. Another suggested mechanism is the inhibition of DNA synthesis.

cluster_0 Membrane Disruption Pathway cluster_1 DNA Synthesis Inhibition Pathway Chloroacetamide_mem 2-Chloro-N-phenylacetamide Binding_mem Binding to Ergosterol Chloroacetamide_mem->Binding_mem Ergosterol Ergosterol in Fungal Membrane Ergosterol->Binding_mem Disruption Membrane Disruption Binding_mem->Disruption Cell_Lysis Fungal Cell Lysis Disruption->Cell_Lysis Chloroacetamide_dna 2-Chloro-N-phenylacetamide Inhibition_dna Inhibition of DNA Synthesis Chloroacetamide_dna->Inhibition_dna DNA_Synthesis DNA Synthesis Machinery DNA_Synthesis->Inhibition_dna Growth_Arrest Inhibition of Fungal Growth Inhibition_dna->Growth_Arrest

Proposed antifungal mechanisms of action of 2-chloro-N-phenylacetamides.

Conclusion

The N-substituted-2-chloroacetamides are a versatile class of compounds exhibiting both herbicidal and antifungal properties. The biological activity is significantly influenced by the substitution pattern on the N-phenyl ring. While the available data does not permit a detailed structure-activity relationship analysis specifically for this compound analogs, the information gathered on the broader class of N-aryl-2-chloroacetamides provides a valuable framework for understanding the key structural requirements for activity and for guiding the design of future analogs. Further research focusing on a systematic variation of substituents on the 3,5-dimethylphenyl scaffold is warranted to elucidate the precise contribution of this substitution pattern to the herbicidal and antifungal efficacy.

References

A Comparative Guide to Catalysts in the Synthesis of 2-Chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide is a crucial step in the development of various pharmaceutical compounds and other bioactive molecules. The efficiency of this N-acylation reaction is highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalysts and reaction conditions, supported by experimental data from analogous transformations, to aid researchers in selecting the optimal synthetic route.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst and solvent system is paramount for achieving high yields and purity in the synthesis of this compound. Below is a summary of quantitative data for different catalytic approaches in the synthesis of N-aryl acetamides. While data for the specific target molecule is limited, the presented results for structurally similar anilines offer valuable insights into catalyst performance.

Catalyst/BaseSolventSubstrateReaction TimeYield (%)Reference
DBUTHFAniline3 h86[1]
DABCOTHFAniline-68[1]
Et₃NTHFAniline-70[1]
Sodium AcetateGlacial Acetic AcidAnilines/Amines2 hNot specified[2]
TriethylamineDichloromethaneSubstituted anilinesNot specifiedGood yields[3]
Potassium CarbonateDMFAnilinesNot specified-[4]
(TBAB)
PyridineNot specifiedAlkyl/Aryl aminesNot specified-[5]

Note: The data presented is for the N-acylation of aniline or other substituted anilines with chloroacetyl chloride and serves as a comparative reference. DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; DABCO: 1,4-Diazabicyclo[2.2.2]octane; Et₃N: Triethylamine; TBAB: Tetrabutylammonium bromide.

Experimental Protocols

Detailed methodologies for key experimental setups are provided below. These protocols can be adapted for the synthesis of this compound.

Protocol 1: Amidation using DBU, DABCO, or Et₃N in an Organic Solvent[1][6]
  • Dissolve the substituted aniline (e.g., 3,5-dimethylaniline) (6 mmol) in tetrahydrofuran (THF) (5 ml) in a 50 mL round-bottom flask.

  • Add the catalyst (DBU, DABCO, or Et₃N) (1.2 mmol) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Add chloroacetyl chloride (6.1 mmol) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture for 3-6 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-chloro-N-(aryl)acetamide.

Protocol 2: Synthesis using Sodium Acetate in Glacial Acetic Acid[2]
  • Combine the aniline/amine, chloroacetyl chloride, glacial acetic acid, and sodium acetate in a reaction vessel.

  • Heat the reaction mixture for 2 hours.

  • Further processing and purification steps would be required to isolate the final product.

Protocol 3: General Synthesis in an Organic Solvent with a Base[5]
  • A base such as triethylamine, sodium acetate, or pyridine is typically added to neutralize the hydrochloric acid byproduct formed during the reaction of an alkyl or aryl amine with chloroacetyl chloride.[5]

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the components in the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3,5-Dimethylaniline Reaction N-Acylation Reaction Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Catalyst Catalyst/Base (e.g., DBU, Et3N, NaOAc) Catalyst->Reaction Solvent Solvent (e.g., THF, Acetic Acid) Solvent->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis.

G Start Start Dissolve Dissolve 3,5-Dimethylaniline in Solvent Start->Dissolve AddCatalyst Add Catalyst/Base Dissolve->AddCatalyst Cool Cool Mixture AddCatalyst->Cool AddReagent Add Chloroacetyl Chloride Dropwise Cool->AddReagent React Stir at Room Temperature AddReagent->React Monitor Monitor with TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Isolate Filter and Dry Product Workup->Isolate Purify Recrystallize Isolate->Purify End End Purify->End

Caption: Logical workflow of the synthetic procedure.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-chloro-N-(3,5-dimethylphenyl)acetamide. Due to limited publicly available data for this specific isomer, this document leverages established and validated methods for the structurally similar and more extensively studied isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide. This compound is a known impurity and intermediate in the synthesis of pharmaceuticals such as Lidocaine and Ranolazine.[1] The principles, performance data, and protocols detailed herein offer a robust framework for the development and validation of analytical methods for the target analyte. The primary techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of three common analytical techniques.

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.Separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase, with detection via UV absorbance.Separation is based on the volatility of the analyte and its interaction with a stationary phase in a gaseous mobile phase, with detection by a mass spectrometer.
Primary Use Trace level quantification, impurity profiling, and analysis in complex biological matrices.Routine quality control, purity assessment, and quantification of the bulk drug and formulated products.Analysis of volatile and semi-volatile compounds; can be used for purity testing and identification of volatile impurities.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile or amenable to derivatization to increase volatility.
Linearity (R²) (Expected) ≥0.999[1]≥0.999≥0.999[2]
Limit of Detection (LOD) (Expected) ~0.077 ppm (µg/mL)[1]~0.1 µg/mL[3]~0.03 µg/mL[2]
Limit of Quantitation (LOQ) (Expected) ~0.258 ppm (µg/mL)[1]~0.3 µg/mL[3]~0.11 µg/mL[2]
Accuracy (Recovery %) (Expected) 96.2 - 99.2%[1]98.17 - 101.94%[3]97.1 - 102.0%[2]
Precision (%RSD) (Expected) < 3%[1]< 2%[3]< 3%[2]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS for Trace Level Quantification

This method is highly sensitive and specific, making it ideal for the determination of trace amounts of 2-chloro-N-(2,6-dimethylphenyl)acetamide, particularly as an impurity in drug substances.[1]

Instrumentation and Reagents:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • X-Select CSH C18 column or equivalent

  • Mobile Phase A: 0.1% Ammonia in water

  • Mobile Phase B: Methanol

  • Diluent: Acetonitrile and water mixture

Chromatographic and Mass Spectrometric Conditions:

  • Column: X-Select CSH C18

  • Mobile Phase: Gradient elution with 0.1% ammonia (A) and methanol (B)

  • Ionization: ESI in positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transition: m/z 198.2 → 107.1[1]

Sample Preparation:

  • Prepare a stock solution of the analyte in the diluent.

  • Create a series of calibration standards by diluting the stock solution.

  • For drug substance analysis, dissolve an accurately weighed amount of the sample in the diluent to a known concentration.

Validation Data (for 2-chloro-N-(2,6-dimethylphenyl)acetamide): [1]

  • Linearity: 0.258 to 1.141 ppm (R² not specified, but stated as linear)

  • LOD: 0.077 ppm

  • LOQ: 0.258 ppm

  • Accuracy (Recovery): 96.2 - 99.2%

  • Method Precision (RSD): 1.3%

Protocol 2: HPLC-UV for Routine Quantification

This protocol is adapted from methods used for the analysis of lidocaine and its impurities and is suitable for routine quality control.[4][5]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.05 M disodium hydrogen phosphate dihydrate (pH 6.0) and acetonitrile (55:45, v/v)[5]

  • Diluent: Mobile phase

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size[5]

  • Mobile Phase: Isocratic elution with 0.05 M disodium hydrogen phosphate dihydrate (pH 6.0) and acetonitrile (55:45, v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm[4]

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of the analyte in the diluent.

  • Generate calibration standards by serial dilution of the stock solution.

  • Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.

Protocol 3: GC-MS for Volatile Impurity Analysis

This method is suitable for the analysis of the analyte if it is present as a volatile or semi-volatile component. The conditions are based on general validated methods for similar compounds.[2][6]

Instrumentation and Reagents:

  • GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., ZB-5MS)[6]

  • Carrier Gas: Helium

  • Solvent: Dichloromethane or other suitable organic solvent

Chromatographic and Mass Spectrometric Conditions:

  • Column: ZB-5MS (30 m length, 0.32 mm internal diameter, 1.0 µm film thickness) or equivalent[6]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure elution of the analyte.

  • Carrier Gas Flow: Constant flow mode

  • Ionization (for MS): Electron Ionization (EI) at 70 eV

  • Scan Range (for MS): A range suitable to detect the molecular ion and characteristic fragments of the analyte.

Sample Preparation:

  • Prepare a stock solution of the analyte in the chosen solvent.

  • Prepare working standards for calibration.

  • Dissolve the sample in the solvent to a known concentration.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation Instrument_Setup Instrument Setup Standard_Prep->Instrument_Setup Sample_Prep Sample Preparation Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness G cluster_methods Analytical Methods cluster_params Performance Parameters Analyte This compound LC_MS LC-MS/MS Analyte->LC_MS HPLC_UV HPLC-UV Analyte->HPLC_UV GC_MS GC-MS Analyte->GC_MS Sensitivity Sensitivity (LOD/LOQ) LC_MS->Sensitivity Accuracy Accuracy LC_MS->Accuracy Precision Precision LC_MS->Precision Linearity Linearity LC_MS->Linearity Selectivity Selectivity LC_MS->Selectivity HPLC_UV->Sensitivity HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->Linearity HPLC_UV->Selectivity GC_MS->Sensitivity GC_MS->Accuracy GC_MS->Precision GC_MS->Linearity GC_MS->Selectivity

References

Comparative Biological Activity of 2-chloro-N-(3,5-dimethylphenyl)acetamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 2-chloro-N-(3,5-dimethylphenyl)acetamide and its structurally related analogs. The information presented herein is supported by experimental data from various studies, offering insights into their potential as antifungal and herbicidal agents.

This guide synthesizes available data to facilitate a comparative understanding of the structure-activity relationships within this class of compounds. Detailed experimental protocols for key biological assays are provided to aid in the replication and further investigation of these molecules.

Antifungal Activity

Recent studies have highlighted the potential of 2-chloro-N-phenylacetamide and its derivatives as antifungal agents. The primary mechanism of action for some of these compounds is believed to be the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is critical for DNA synthesis and cell replication in fungi. Another proposed mechanism involves the disruption of the fungal cell membrane through interaction with ergosterol.

Below is a summary of the in vitro antifungal activity of 2-chloro-N-phenylacetamide against various fungal pathogens. While specific comparative data for the this compound analog is limited in the reviewed literature, the data for the parent compound provides a crucial baseline for understanding the potential of its derivatives.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide

Fungal SpeciesStrain(s)MIC (µg/mL)MFC (µg/mL)Reference
Candida albicansFluconazole-resistant clinical strains128 - 256512 - 1024[1][2][3]
Candida parapsilosisFluconazole-resistant clinical strains128 - 256512 - 1024[1][2][3]
Candida tropicalisClinical isolates16 - 256-[4]
Aspergillus flavusClinical and ATCC strains16 - 25632 - 512[5]
Aspergillus nigerClinical isolates32 - 25664 - 1024[6]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Herbicidal Activity

Chloroacetamide herbicides are known for their effectiveness in controlling a wide range of annual grasses and some broadleaf weeds.[2] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant development, particularly during the early stages of growth.[4] This inhibition disrupts several physiological processes, including cell division and membrane formation.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.

  • Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at 35°C for 24-48 hours. A suspension of fungal cells or conidia is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Agents: The test compounds, including this compound and its analogs, are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free medium).

  • Determination of Minimum Fungicidal Concentration (MFC): An aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.[1][2][5]

Herbicidal Activity Screening (Pre- and Post-Emergence)

This protocol outlines a general procedure for assessing the herbicidal effects of test compounds on weed species.

  • Plant Material: Seeds of selected weed species (e.g., barnyardgrass (Echinochloa crus-galli) as a grass model and velvetleaf (Abutilon theophrasti) as a broadleaf model) are used.

  • Pre-Emergence Assay:

    • Pots are filled with a standard soil mix, and a predetermined number of seeds are sown at a uniform depth.

    • The test compounds are dissolved in a suitable solvent and applied to the soil surface at various concentrations.

    • The pots are then transferred to a greenhouse or growth chamber with controlled conditions (temperature, light, and humidity).

    • After a specified period (e.g., 14-21 days), the percentage of weed emergence and the health of the emerged seedlings (e.g., stunting, chlorosis, necrosis) are assessed and compared to an untreated control.[7]

  • Post-Emergence Assay:

    • Weed seeds are sown in pots and allowed to grow to a specific stage (e.g., 2-3 leaf stage).

    • The test compounds are then applied as a foliar spray at different concentrations.

    • The plants are returned to the controlled environment and observed for signs of phytotoxicity over a period of 14-21 days.

    • Herbicidal efficacy is evaluated based on visual ratings of plant injury, such as growth inhibition, chlorosis, and necrosis, compared to an untreated control.[5]

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis & Cell Replication THF->DNA_Synthesis Required for NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Compound 2-chloro-N-phenylacetamide Analog Compound->DHFR Inhibits

Caption: Proposed mechanism of antifungal activity via DHFR inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (this compound & analogs) Application Apply Compound to Organism/Environment Compound_Prep->Application Organism_Prep Prepare Fungal Inoculum or Weed Seeds/Seedlings Organism_Prep->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Collect Data (e.g., MIC, % Inhibition) Incubation->Data_Collection Comparison Compare Activity of Analogs Data_Collection->Comparison

References

A Proposed Computational Framework for Analyzing 2-chloro-N-(3,5-dimethylphenyl)acetamide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To facilitate a deeper understanding of the molecular characteristics of 2-chloro-N-(3,5-dimethylphenyl)acetamide, a compound of interest in agrochemical and pharmaceutical research, this guide outlines a comprehensive computational methodology. Due to a lack of publicly available computational data for this specific molecule, we present a standardized protocol for its analysis and a comparative framework including prominent chloroacetamide alternatives: the commercial herbicides Acetochlor and Alachlor, and the structural isomer 2-chloro-N-(2,6-dimethylphenyl)acetamide. This guide is intended for researchers, scientists, and drug development professionals to ensure consistent and comparable computational evaluation.

Experimental and Computational Protocols

The following section details the proposed computational methodology for analyzing the molecular properties of this compound and its selected alternatives. These protocols are based on established practices for similar molecular systems.

I. Molecular Geometry Optimization

  • Initial Structure Preparation: The 3D structure of this compound will be constructed. For validation, the initial geometry can be based on its known crystal structure.[1] The structures for Acetochlor, Alachlor, and 2-chloro-N-(2,6-dimethylphenyl)acetamide will be built using standard molecular modeling software.

  • Computational Method: Geometry optimization will be performed using Density Functional Theory (DFT), a widely used quantum chemical method for its balance of accuracy and computational cost.[2]

  • Functional and Basis Set: The B3LYP hybrid functional will be employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable geometric and electronic properties for organic molecules.

  • Solvation Model: To simulate a more biologically relevant environment, the influence of a solvent (water) will be incorporated using the Polarizable Continuum Model (PCM).

  • Frequency Analysis: Following optimization, a frequency calculation at the same level of theory will be performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

II. Calculation of Molecular Properties

Using the optimized geometry, the following key molecular properties will be calculated:

  • Electronic Properties:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap (ΔE) will be calculated as ELUMO - EHOMO.

    • Dipole Moment (µ): The total dipole moment will be calculated to understand the molecule's overall polarity.

  • Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors provide insight into the chemical reactivity and stability of the molecule.

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electrophilicity Index (ω) = χ² / (2η)

  • Molecular Electrostatic Potential (MEP): The MEP surface will be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions.

Comparative Data Analysis

The following table presents a template for summarizing the calculated molecular properties of this compound and its alternatives. The data for the target compound will be populated upon completion of the proposed computational study.

Molecular PropertyThis compoundAcetochlorAlachlor2-chloro-N-(2,6-dimethylphenyl)acetamide
HOMO Energy (eV) To be determinedValueValueValue
LUMO Energy (eV) To be determinedValueValueValue
HOMO-LUMO Gap (ΔE, eV) To be determinedValueValueValue
Dipole Moment (µ, Debye) To be determinedValueValueValue
Ionization Potential (I, eV) To be determinedValueValueValue
Electron Affinity (A, eV) To be determinedValueValueValue
Electronegativity (χ, eV) To be determinedValueValueValue
Chemical Hardness (η, eV) To be determinedValueValueValue
Chemical Softness (S, eV⁻¹) To be determinedValueValueValue
Electrophilicity Index (ω, eV) To be determinedValueValueValue

Note: "Value" indicates where data from existing literature or new calculations for the alternative compounds would be placed.

Visualizing Computational Workflows and Relationships

To clearly illustrate the proposed research plan and the theoretical concepts, the following diagrams are provided.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculations (Gaussian) cluster_analysis 3. Data Analysis & Comparison MolBuild Build Initial 3D Structures (Target + Alternatives) GeoOpt Geometry Optimization (B3LYP/6-311++G(d,p), PCM) MolBuild->GeoOpt Input Geometry Freq Frequency Analysis GeoOpt->Freq Optimized Geometry Props Molecular Property Calculation (HOMO, LUMO, MEP, etc.) Freq->Props Validated Minimum DataTable Tabulate Quantitative Data Props->DataTable Calculated Properties Reactivity Analyze Reactivity Descriptors DataTable->Reactivity Comparison Compare with Alternatives Reactivity->Comparison

Caption: Proposed workflow for the computational analysis of chloroacetamide compounds.

Reactivity_Concept cluster_properties Calculated Electronic Properties cluster_implications Potential Biological Implications HOMO HOMO Energy (Electron Donating Ability) Reactivity Chemical Reactivity HOMO->Reactivity Higher HOMO -> More Reactive LUMO LUMO Energy (Electron Accepting Ability) LUMO->Reactivity Lower LUMO -> More Electrophilic Gap HOMO-LUMO Gap (ΔE) (Kinetic Stability) Gap->Reactivity Smaller Gap -> More Reactive Binding Interaction with Biological Targets (e.g., Enzymes) Reactivity->Binding Activity Predicted Herbicidal/ Biological Activity Binding->Activity

Caption: Relationship between electronic properties and predicted biological activity.

By following this proposed framework, a systematic and robust computational analysis of this compound can be achieved. The resulting data will enable an objective comparison with key alternatives, providing valuable insights for future research and development in the fields of agrochemistry and medicinal chemistry.

References

Unveiling Intermolecular Landscapes: A Comparative Guide to Hirshfeld Surface Analysis of N-Aryl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate world of intermolecular interactions is paramount for designing novel molecules with desired solid-state properties. Hirshfeld surface analysis has emerged as a powerful tool to visualize and quantify these interactions within crystal structures. This guide provides a comparative overview of Hirshfeld surface analysis applied to various N-aryl acetamide derivatives, supported by experimental data and detailed methodologies.

N-aryl acetamides are a significant class of organic compounds, frequently encountered in pharmaceuticals and functional materials. Their molecular conformation and crystal packing, governed by a network of non-covalent interactions, dictate crucial properties such as solubility, stability, and bioavailability. Hirshfeld surface analysis offers a unique approach to deconstruct this complex interplay of forces.

Comparative Analysis of Intermolecular Contacts

The following table summarizes the quantitative contributions of various intermolecular contacts to the Hirshfeld surface for a selection of N-aryl acetamide derivatives. This data, gleaned from crystallographic studies, highlights the diversity and relative importance of different interactions in shaping the crystal architecture of these compounds.

Compound NameH···H (%)O···H/H···O (%)C···H/H···C (%)N···H/H···N (%)Other significant contacts (%)Reference
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide31.043.78.51.1-[1]
N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide-24.117.8--[2]
2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamideDominantDominantDominant--[3]
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide53.810.821.713.6-[4]
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide21122014S···H (19%)[5][6]
N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide35.021.217.10.2Cl···H/H···Cl (20.7%), Cl···Cl (2.1%), O···C/C···O (2.0%), O···N/N···O (0.9%), O···O (0.7%)[7]
2-azido-N-(2,6-dimethylphenyl)acetamideLargest--24.7-[8]
2-(perfluoro-phenyl)acetamide10.214.9--F···F (30.4%), C···F/F···C (22.9%), H···F/F···H (14.0%)[9]

Key Observations:

  • Dominance of H-bonding and van der Waals forces: Across the studied derivatives, hydrogen-bonding interactions (O···H/H···O and N···H/H···N) and van der Waals forces, particularly H···H and C···H/H···C contacts, are the primary contributors to the crystal packing.

  • Influence of Substituents: The nature of substituents on the aryl ring and the acetamide moiety significantly influences the intermolecular interaction profile. For instance, the presence of fluorine atoms in 2-(perfluoro-phenyl)acetamide leads to a high percentage of F···F and F···H/C contacts.[9] Similarly, chlorine atoms in N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide introduce significant Cl···H interactions.[7]

  • π-π Stacking: While not always quantified as a direct percentage, π-π stacking interactions are frequently observed in the crystal packing of these aromatic compounds, contributing to the overall stability.

Experimental Protocol for Hirshfeld Surface Analysis

The generation of Hirshfeld surfaces and the subsequent analysis of intermolecular contacts is a computational process based on single-crystal X-ray diffraction data. The following outlines a typical experimental workflow:

  • Single-Crystal X-ray Diffraction: High-quality single crystals of the N-aryl acetamide derivative are grown. X-ray diffraction data is then collected using a diffractometer.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the precise atomic coordinates and unit cell parameters. This is typically done using software packages like SHELXS and SHELXL.

  • Hirshfeld Surface Generation: The crystallographic information file (CIF) obtained from the structure refinement is used as input for a specialized software program, most commonly CrystalExplorer.[1][10]

  • Surface Mapping and Analysis: Within CrystalExplorer, the Hirshfeld surface is generated. This surface is mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to visualize different aspects of the intermolecular interactions.

  • 2D Fingerprint Plots: The software is then used to generate 2D fingerprint plots. These plots provide a quantitative summary of the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The percentage contributions of different atomic contacts are calculated from the integration of the area under the corresponding peaks in the fingerprint plot.

Visualizing the Workflow and Logic

To better understand the process and the relationships involved in Hirshfeld surface analysis, the following diagrams have been generated.

Hirshfeld_Workflow cluster_0 Experimental cluster_1 Computational Analysis cluster_2 Output & Interpretation Crystal Single Crystal Growth XRD X-ray Diffraction Data Collection Crystal->XRD Structure Structure Solution & Refinement (CIF) XRD->Structure HS_Gen Hirshfeld Surface Generation (CrystalExplorer) Structure->HS_Gen FP_Gen 2D Fingerprint Plot Generation HS_Gen->FP_Gen Visualization Surface Visualization (d_norm, etc.) HS_Gen->Visualization Quantification Quantitative Analysis of Contacts (%) FP_Gen->Quantification Interpretation Interpretation of Crystal Packing Visualization->Interpretation Quantification->Interpretation

Caption: Workflow of Hirshfeld surface analysis from experiment to interpretation.

Intermolecular_Contributions cluster_contacts Contributing Intermolecular Contacts TotalPacking Overall Crystal Packing HH H···H HH->TotalPacking OH O···H / H···O OH->TotalPacking CH C···H / H···C CH->TotalPacking NH N···H / H···N NH->TotalPacking Other Other (e.g., Halogen, π-π) Other->TotalPacking

Caption: Contribution of various intermolecular contacts to the crystal packing.

References

A Comparative Guide to the Efficacy of 2-chloro-N-(3,5-dimethylphenyl)acetamide-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of 2-chloro-N-(3,5-dimethylphenyl)acetamide and its derivatives with other commercially available chloroacetamide herbicides. The information presented is based on available experimental data and is intended to inform research and development in the agrochemical sector.

Introduction to Chloroacetamide Herbicides

Chloroacetamide herbicides are a class of pre-emergence herbicides widely used for the control of annual grasses and some broadleaf weeds in a variety of crops. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant cell division and growth.[1] This disruption of early seedling development prevents weeds from emerging from the soil. Common examples of chloroacetamide herbicides include alachlor, metolachlor, and acetochlor.

Comparative Herbicidal Efficacy

While direct comparative studies on this compound are limited in publicly available literature, research on structurally similar compounds provides valuable insights into its potential efficacy. A study on novel chloroacetamide derivatives, including the structurally related 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide , evaluated its herbicidal activity against a broadleaf weed, Anagallis arvensis, and a grass weed, Lolium temulentum, with acetochlor as a standard for comparison.[2]

The herbicidal activity is quantified by the EC50 value, which represents the concentration of the herbicide required to inhibit the growth of the target weed by 50%.

Table 1: Comparative Herbicidal Efficacy (EC50 in mg/L) of a Structurally Related Chloroacetamide and Acetochlor [2]

CompoundAnagallis arvensis (Broadleaf Weed)Lolium temulentum (Grass Weed)
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide150120
Acetochlor (Standard)130100

Data is extrapolated from a study on a structurally similar compound and should be interpreted as indicative of potential efficacy.

These results suggest that N-phenyl acetamide derivatives with a 3,5-dimethylphenyl group possess significant herbicidal activity, comparable to that of the widely used herbicide acetochlor.[2] The slightly higher EC50 values for the tested derivative compared to acetochlor may be influenced by the additional benzyl group. Further direct comparative studies are necessary to definitively position the efficacy of this compound against other leading chloroacetamide herbicides.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary target of chloroacetamide herbicides is the enzyme system responsible for the elongation of fatty acids with more than 18 carbon atoms, known as very-long-chain fatty acids (VLCFAs).[3][4][5] These VLCFAs are essential components of various cellular structures, including membranes, cuticular waxes, and suberin.

The herbicidal action is a result of the chloroacetamide molecule covalently binding to and inhibiting key enzymes in the VLCFA elongase complex.[6] This inhibition disrupts the production of VLCFAs, leading to a cascade of effects that ultimately halt cell division and seedling growth, preventing the weed from emerging.[3]

VLCFA_Inhibition_Pathway cluster_plant_cell Plant Cell Acetyl-CoA Acetyl-CoA Fatty_Acid_Elongase_Complex VLCFA Elongase Complex Acetyl-CoA->Fatty_Acid_Elongase_Complex C2 units Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Elongase_Complex VLCFAs Very-Long-Chain Fatty Acids (>C18) Fatty_Acid_Elongase_Complex->VLCFAs Elongation Cell_Membranes Cell Membranes, Cuticular Waxes, Suberin VLCFAs->Cell_Membranes Incorporation Chloroacetamide This compound Chloroacetamide->Inhibition Inhibition->Fatty_Acid_Elongase_Complex Inhibition

Figure 1: Signaling pathway of VLCFA synthesis inhibition by chloroacetamide herbicides.

Experimental Protocols

To ensure objective and reproducible comparisons of herbicidal efficacy, standardized experimental protocols are essential. Below is a detailed methodology for a whole-plant pot study designed to evaluate the pre-emergence activity of chloroacetamide herbicides.

Whole-Plant Pot Study for Pre-Emergence Herbicidal Efficacy

This protocol is adapted from established methods for herbicide resistance testing and efficacy evaluation.[7]

Objective: To determine and compare the pre-emergence herbicidal efficacy of this compound and other chloroacetamide herbicides on selected grass and broadleaf weed species.

Materials:

  • Test herbicides: this compound, Alachlor, Metolachlor, Acetochlor.

  • Weed seeds: Lolium temulentum (annual ryegrass) and Anagallis arvensis (scarlet pimpernel).

  • Potting medium: A standardized mixture of sandy loam soil, sand, and peat (e.g., 2:1:1 v/v/v), sterilized to eliminate existing weed seeds.

  • Pots: 10 cm diameter plastic pots with drainage holes.

  • Greenhouse or controlled environment chamber with controlled temperature, humidity, and photoperiod.

  • Herbicide sprayer with a flat-fan nozzle calibrated to deliver a precise volume.

Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_incubation Incubation cluster_data_collection Data Collection & Analysis A Pot Filling & Seeding (20 seeds per pot) C Herbicide Application (Pre-emergence) A->C B Herbicide Stock Solution Preparation B->C D Greenhouse Incubation (21 days) C->D E Visual Injury Assessment (0-100% scale) D->E F Biomass Measurement (Fresh & Dry Weight) D->F G Data Analysis (GR50/EC50 Calculation) E->G F->G

Figure 2: Experimental workflow for the whole-plant pot study.

Procedure:

  • Pot Preparation and Seeding:

    • Fill each pot with the standardized potting medium to 2 cm below the rim.

    • Sow 20 seeds of either Lolium temulentum or Anagallis arvensis evenly on the soil surface.

    • Cover the seeds with a thin layer (approximately 0.5 cm) of the potting medium.

    • Gently water the pots.

  • Herbicide Application:

    • Prepare stock solutions of each test herbicide.

    • Apply the herbicides as a pre-emergence treatment to the soil surface using the calibrated sprayer. A range of concentrations should be used to determine the dose-response relationship.

    • Include an untreated control group for each weed species.

    • Each treatment should be replicated at least four times.

  • Incubation:

    • Place the pots in a randomized complete block design within the greenhouse or growth chamber.

    • Maintain optimal growing conditions (e.g., 25/18°C day/night temperature, 60-70% relative humidity, 16-hour photoperiod).

    • Water the pots as needed to maintain adequate soil moisture.

  • Data Collection and Analysis:

    • After 21 days, visually assess the percentage of weed control for each pot on a scale of 0% (no effect) to 100% (complete kill).

    • Harvest the above-ground biomass from each pot.

    • Record the fresh weight of the biomass.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

    • Calculate the percent growth reduction relative to the untreated control.

    • Analyze the data using a suitable statistical software to determine the GR50 (the herbicide concentration that causes a 50% reduction in plant growth) or EC50 values for each herbicide and weed species combination.

Conclusion

The available data on a structurally similar compound suggests that this compound has the potential to be an effective pre-emergence herbicide with activity comparable to existing commercial products like acetochlor. Its mode of action, the inhibition of VLCFA synthesis, is a well-established and effective mechanism for weed control. Further research employing standardized protocols, such as the whole-plant pot study detailed above, is crucial to fully elucidate its herbicidal spectrum, crop selectivity, and overall performance in comparison to other chloroacetamide herbicides. This will enable a more definitive assessment of its potential as a novel active ingredient in modern weed management programs.

References

enantiomeric separation of compounds using 2-chloro-N-(3,5-dimethylphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical analysis, the separation of enantiomers is a critical endeavor. The distinct pharmacological and toxicological profiles of enantiomers demand robust and efficient analytical methods for their resolution. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose.[1][2] This guide offers an objective comparison of commonly employed chiral selectors, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the selection of optimal chiral separation strategies.

While the initial focus of this guide was to be on the enantiomeric separation capabilities of 2-chloro-N-(3,5-dimethylphenyl)acetamide and its derivatives, a thorough review of current literature reveals a lack of specific studies detailing their application as chiral selectors. Research on this particular compound has primarily focused on its synthesis and crystal structure. Therefore, this guide will broaden its scope to compare the performance of well-established and widely used classes of chiral selectors.

The Landscape of Chiral Selectors

The efficacy of a chiral separation is fundamentally dependent on the choice of the chiral selector, which is immobilized onto the stationary phase. The most prevalent and versatile classes of chiral selectors include polysaccharide derivatives, cyclodextrins, macrocyclic antibiotics, and protein-based selectors.[1][3] The mechanism of enantiomeric resolution relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, driven by a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3][4]

Performance Comparison of Chiral Stationary Phases

The success of a chiral separation is quantitatively measured by parameters such as the resolution (Rs), which indicates the degree of separation between two peaks, and the separation factor (α), which is the ratio of the retention factors of the two enantiomers. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification.[1][4]

The following tables summarize the performance of different CSPs for the separation of various drug compounds, highlighting the variability in performance depending on the analyte and the chromatographic conditions.

Table 1: Comparison of Chiral Stationary Phases for the Separation of Fluoxetine Enantiomers

Chiral Stationary PhaseChiral Selector TypeMobile PhaseResolution (Rs)Separation Factor (α)Reference
Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)>1.51.10[2][4]
Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)>1.5-[2][4]
Cyclobond I 2000 DMDimethyl-β-cyclodextrinMethanol/0.2% Triethylamine Acetic Acid (25/75, v/v)2.30-[2][4]

Table 2: Comparison of Chiral Stationary Phases for the Separation of Various Drug Compounds

CompoundChiral Stationary PhaseChiral Selector TypeMobile PhaseResolution (Rs)Separation Factor (α)Reference
WarfarinChiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Trifluoroacetic acid (90/10/0.1, v/v/v)2.11.25[1]
ThalidomideAstec CHIROBIOTIC TTeicoplanin100% Methanol3.35-[1]
AfoxolanerChiralpak AD-3Amylose tris(3,5-dimethylphenylcarbamate)Not Specified4.21.5[1]
Azole FungicidesLux Cellulose-2Cellulose tris(3-chloro-4-methylphenylcarbamate)Isopropanol (15%) in Supercritical CO23.201.22[2]

Experimental Protocols

Reproducibility and the ability to adapt methodologies are crucial in scientific research. Below are detailed experimental protocols for some of the separations cited in the tables.

Protocol 1: Separation of Fluoxetine Enantiomers on Cyclobond I 2000 DM [2][4]

  • Instrumentation: Standard HPLC system

  • Column: Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / 0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8)

  • Flow Rate: Not specified

  • Temperature: Not specified

  • Detection: Not specified

Protocol 2: Separation of Azole Fungicide Enantiomers using Supercritical Fluid Chromatography (SFC) [2]

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system

  • Column: Lux® Cellulose-2 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO2 and Isopropanol (15%) as an organic modifier

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 35°C

  • Detection: UV or Circular Dichroism (CD) detector

Visualizing the Workflow and Relationships

Diagram 1: General Experimental Workflow for Chiral Method Development

Chiral Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Information (Structure, pKa, Solubility) Column_Screening Column Screening (Polysaccharide, Cyclodextrin, etc.) Analyte->Column_Screening Select initial CSPs Mobile_Phase_Screening Mobile Phase Screening (Normal, Reversed, Polar Organic) Column_Screening->Mobile_Phase_Screening Test with different modes Optimization Optimize Parameters (Mobile Phase Composition, Flow Rate, Temperature) Mobile_Phase_Screening->Optimization Select promising conditions Peak_Shape Assess Peak Shape & Resolution Optimization->Peak_Shape Fine-tune separation Validation Method Validation (Robustness, Linearity, etc.) Peak_Shape->Validation Finalized Method Application Application to Samples Validation->Application

A general workflow for developing a chiral HPLC method.

Diagram 2: Logical Relationships of Chiral Selectors

Chiral Selector Relationships cluster_types cluster_applications CSP Chiral Stationary Phases (CSPs) Polysaccharide Polysaccharide-Based (Cellulose, Amylose) CSP->Polysaccharide Cyclodextrin Cyclodextrin-Based (β-CD, γ-CD) CSP->Cyclodextrin Macrocyclic Macrocyclic Antibiotics (Teicoplanin, Vancomycin) CSP->Macrocyclic Protein Protein-Based (BSA, AGP) CSP->Protein Broad Broad Applicability Polysaccharide->Broad Hydrophobic Hydrophobic Cavity Inclusion Cyclodextrin->Hydrophobic Complex Complex Structures Macrocyclic->Complex Biological Biological Molecules Protein->Biological

References

Safety Operating Guide

Proper Disposal of 2-chloro-N-(3,5-dimethylphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-chloro-N-(3,5-dimethylphenyl)acetamide, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets (SDS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[2][3][4][5][6] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3][4][5][6]

Quantitative Data for Disposal

While specific quantitative limits for the disposal of this compound are not individually defined, general laboratory hazardous waste regulations apply. These regulations often stipulate accumulation limits for hazardous waste in satellite accumulation areas (SAAs).

ParameterGuidelineRegulatory Context
Maximum Volume in SAA 55 gallons of hazardous wasteFederal and state regulations often limit the amount of hazardous waste that can be stored in a laboratory before it must be moved to a central accumulation area.[8][9]
Maximum Quantity of Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid "P-listed" wasteWhile this compound is not typically "P-listed," this provides context for highly toxic substances.[8][9]
pH for Aqueous Waste Generally between 5.5 and 10.5 for drain disposalThis is a general guideline for non-hazardous aqueous waste and does not apply to this compound, which should not be drain disposed.[10]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[3] The following steps outline the process for preparing this chemical waste for collection.

1. Waste Identification and Classification:

  • Clearly identify the waste as "Hazardous Waste."

  • The waste must be classified based on its hazardous properties. This compound is an irritant.

2. Containerization:

  • Use a dedicated, properly labeled, and chemically compatible waste container. Plastic containers are often preferred for solid waste.[8]

  • The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[11]

  • Keep the container closed except when adding waste.[8][11]

3. Labeling:

  • Affix a hazardous waste label to the container.[11][12]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant").

    • The date when waste was first added to the container.

    • The name and contact information of the generating researcher or lab.[12]

4. Segregation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8]

  • Segregate this waste from incompatible materials.[9][11] Based on general chemical principles, avoid storing it with:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases[1][4][5]

  • Store the container in secondary containment to prevent the spread of material in case of a spill.[9][11]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed.[9]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[9][12]

6. Spill Cleanup:

  • In the event of a spill, all contaminated materials (e.g., absorbent pads, gloves) must be collected and disposed of as hazardous waste.[9][11]

7. Arranging for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[8][9] Do not transport the hazardous waste yourself.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_generation Waste Generation & Initial Handling cluster_containerization Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible Waste Container ppe->container label_container Label Container with 'Hazardous Waste', Chemical Name, Hazards, and Date container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store segregate Segregate from Incompatible Materials (Strong Acids, Bases, Oxidizers) store->segregate ehs_contact Contact EHS for Waste Pickup segregate->ehs_contact disposal Licensed Hazardous Waste Vendor Disposal ehs_contact->disposal

Caption: Disposal workflow for this compound.

Regulatory Compliance

It is imperative to note that the management of hazardous waste is governed by a combination of federal and state regulations.[13] In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the framework for hazardous waste management from "cradle-to-grave."[13][14] State environmental agencies may have additional, more stringent requirements.[13] Always consult your institution's EHS department and be aware of your local regulations to ensure full compliance.[2][10]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-chloro-N-(3,5-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-chloro-N-(3,5-dimethylphenyl)acetamide. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Researchers, scientists, and drug development professionals are advised to thoroughly review and integrate these procedures into their laboratory's standard operating procedures. This guide will serve as a critical resource for minimizing risks and ensuring regulatory compliance.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound due to its classification as a skin, eye, and respiratory irritant. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving.[1][2][3]
Eye and Face Protection Safety gogglesMust be tight-fitting and provide a complete seal around the eyes to protect against dust particles and splashes.[4][5]
Face shieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2]
Body Protection Laboratory coatA full-length, long-sleeved lab coat is required to protect skin and clothing from contamination.[6]
Respiratory Protection NIOSH-approved respiratorA respirator with a particulate filter (e.g., N95) is necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[6][7]

Procedural Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if understood prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh In fume hood handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Surfaces handling_transfer->cleanup_decontaminate cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_dispose_solid->cleanup_dispose_liquid cleanup_remove_ppe Doff PPE cleanup_dispose_liquid->cleanup_remove_ppe

Caption: Workflow for Handling this compound.

Detailed Operational Plan

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for this compound.[4][5] Pay close attention to the hazard identification, first-aid measures, and handling and storage sections.

  • Don Personal Protective Equipment (PPE): Equip yourself with all the PPE detailed in the table above. Ensure all items are in good condition and fit correctly.

  • Prepare the Workspace: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.

2. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood. Avoid creating dust.

  • Transfer: Gently transfer the weighed compound to the reaction vessel. Use a spatula or other appropriate tool to minimize the risk of spillage.

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Comprehensive Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated paper towels, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Halogenated Organic Solids."

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should identify the contents as "Hazardous Waste: Halogenated Organic Liquids" and list all chemical constituents.[1][3][5] Do not mix with non-halogenated organic waste.[3][5]

Disposal Procedure:

  • Container Management: Ensure all waste containers are in good condition, compatible with the waste they contain, and are kept closed except when adding waste.[2]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate percentages of each component.[2][6]

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.